molecular formula C7H10N2O B13594151 5-(Methoxymethyl)pyridin-2-amine

5-(Methoxymethyl)pyridin-2-amine

Cat. No.: B13594151
M. Wt: 138.17 g/mol
InChI Key: AIGCCNFTWORJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methoxymethyl)pyridin-2-amine is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . Its structure features an aminopyridine core, a scaffold recognized in medicinal chemistry for its utility as a versatile building block. Compounds based on the pyridin-2-amine structure are frequently employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . This reagent is designed for use in chemical synthesis and research applications. It is offered For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-(methoxymethyl)pyridin-2-amine

InChI

InChI=1S/C7H10N2O/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3,(H2,8,9)

InChI Key

AIGCCNFTWORJLK-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=C(C=C1)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 5-(Methoxymethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Methoxymethyl)pyridin-2-amine is a critical heterocyclic building block in medicinal chemistry, particularly utilized in the design of kinase inhibitors and GPCR ligands. Its structural significance lies in the C5-methoxymethyl moiety , which acts as a flexible, polar extension capable of engaging specific hydrogen-bonding networks within enzyme active sites (e.g., the "sugar pocket" of kinases) while maintaining a lower lipophilicity profile compared to alkyl analogs.

This guide provides a definitive technical analysis of the molecule, focusing on its synthesis from the commercially available precursor (6-aminopyridin-3-yl)methanol , its physicochemical properties, and its application in fragment-based drug design (FBDD).

Part 1: Chemical Identity & Physicochemical Profile[1]

While the free base 5-(Methoxymethyl)pyridin-2-amine is often generated in situ or supplied as a salt, its identity is best anchored through its primary commercial precursor.

Core Data Table[2]
PropertySpecification
Target Molecule 5-(Methoxymethyl)pyridin-2-amine
Primary Precursor (6-Aminopyridin-3-yl)methanol
Precursor CAS 113293-71-3
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
pKa (Calculated) ~6.8 (Pyridine N), ~14 (Amine)
LogP (Calculated) 0.35 (Improved solubility vs. 5-ethyl analog)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors
Structural Significance

The 2-aminopyridine motif serves as a classic hinge-binding pharmacophore in kinase inhibitors, forming a bidentate hydrogen bond (donor-acceptor) with the kinase backbone (typically the hinge region residues). The C5-methoxymethyl group provides:

  • Solubility Enhancement: The ether oxygen introduces polarity without the metabolic liability of a hydroxyl group.

  • Vector Extension: It projects substituents into the solvent-exposed region or the ribose-binding pocket, depending on the docking orientation.

Part 2: Canonical Synthetic Route

Direct methylation of (6-aminopyridin-3-yl)methanol is chemically hazardous due to the ambident nucleophilicity of the 2-aminopyridine ring. Without protection, alkylation will occur preferentially at the ring nitrogen (N1) or the exocyclic amine, leading to complex mixtures.

The Validated Protocol follows a Protection-Methylation-Deprotection strategy.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target 5-(Methoxymethyl) pyridin-2-amine Intermediate2 N-Boc-5-(methoxymethyl) pyridin-2-amine Target->Intermediate2 Acidic Deprotection (TFA/DCM) Intermediate1 N-Boc-(6-aminopyridin-3-yl) methanol Intermediate2->Intermediate1 O-Methylation (NaH, MeI) StartingMaterial (6-Aminopyridin-3-yl) methanol (CAS: 113293-71-3) Intermediate1->StartingMaterial N-Protection (Boc2O)

Figure 1: Retrosynthetic logic ensuring regioselective O-methylation.

Detailed Experimental Protocol
Step 1: Chemoselective N-Protection

Objective: Mask the 2-amino group to prevent N-methylation.

  • Reagents: (6-Aminopyridin-3-yl)methanol (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Et₃N (1.5 eq), DMAP (0.1 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the starting alcohol in DCM at 0°C.

    • Add Et₃N and DMAP.[1]

    • Add Boc₂O dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Validation: Monitor via TLC (stain with ninhydrin; free amine disappears).

    • Workup: Wash with saturated NH₄Cl, dry over Na₂SO₄, concentrate.

Step 2: Regioselective O-Methylation (Williamson Ether Synthesis)

Objective: Methylate the C5-alcohol.

  • Reagents: N-Boc intermediate (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Methyl Iodide (MeI, 1.1 eq).

  • Solvent: Anhydrous DMF or THF (0°C).

  • Procedure:

    • Dissolve N-Boc intermediate in anhydrous solvent under N₂ atmosphere.

    • Cool to 0°C. Carefully add NaH (gas evolution: H₂). Stir for 30 min to ensure deprotonation of the alkoxide.

    • Add MeI dropwise.

    • Stir at 0°C for 1 hour, then warm to RT.

    • Critical Control: Do not overheat; high temperatures can degrade the Boc group or cause N-alkylation at the carbamate nitrogen.

Step 3: Deprotection

Objective: Reveal the primary amine.

  • Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane (4M).

  • Solvent: DCM (for TFA method).

  • Procedure:

    • Dissolve the methylated intermediate in DCM (10 volumes).

    • Add TFA (20 volumes) at 0°C.

    • Stir at RT for 2-4 hours.

    • Neutralization (Crucial): Concentrate to remove excess TFA. Basify carefully with saturated NaHCO₃ or 1N NaOH to pH 8-9. Extract with EtOAc.[1][2]

    • Purification: Flash chromatography (DCM/MeOH/NH₃) is usually required to remove salts.

Part 3: Medicinal Chemistry Applications[1][5][6][7][8]

Kinase Inhibitor Design

The 5-(methoxymethyl)pyridin-2-amine scaffold is a "privileged structure" in kinase drug discovery.

  • Hinge Binding: The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone amide NH, while the exocyclic 2-NH₂ donates a hydrogen bond to the backbone carbonyl.

  • Gatekeeper Interaction: The C5-substituent directs the methoxymethyl group toward the "gatekeeper" residue or the solvent front. The ether oxygen can form specific water-mediated bridges.

Metabolic Stability (The "Magic Methyl" Effect)

Replacing a purely alkyl chain (e.g., ethyl) with a methoxymethyl group often improves metabolic stability by blocking lipophilic oxidation sites, although the methylene adjacent to the ether oxygen can still be a site of CYP450-mediated O-dealkylation.

Comparative Properties
Scaffold VariantLogPSolubilityMetabolic Risk
5-Ethylpyridin-2-amine HighLowBenzylic oxidation
5-(Methoxymethyl)pyridin-2-amine Moderate High O-Dealkylation
5-(Trifluoromethyl)pyridin-2-amine HighVery LowStable (but lipophilic)

Part 4: Handling & Safety

  • Precursor Safety: (6-Aminopyridin-3-yl)methanol is an irritant. Standard PPE (gloves, goggles) is required.

  • Methylation Risks: Methyl Iodide (MeI) is a potent alkylating agent and suspected carcinogen. Use only in a fume hood. Sodium Hydride (NaH) is pyrophoric; quench excess reagent with isopropanol before aqueous workup.

  • Storage: The final amine should be stored under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation (N-oxide formation) over long periods.

References

  • Sigma-Aldrich. (6-Aminopyridin-3-yl)methanol Product Datasheet (CAS 113293-71-3).Link

  • ChemicalBook. Synthesis and Properties of Pyridine-methanol derivatives.Link

  • Royal Society of Chemistry (RSC). Green Chemistry: Suzuki–Miyaura methylation of pyridines.[3] (Context on pyridine methylation strategies). Link

  • National Institutes of Health (PMC). Recent Advances of Pyridinone and Pyridine in Medicinal Chemistry. (Review of scaffold utility). Link

  • Google Patents. Process for preparation of aminopyridine derivatives (US5332824A).Link

Sources

Technical Whitepaper: Spectroscopic Characterization of 5-(Methoxymethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Methoxymethyl)pyridin-2-amine (CAS: 100334-11-2) serves as a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and neurological agents (e.g., Perampanel intermediates). Its structural duality—combining a nucleophilic 2-amino pyridine core with an electrophile-ready methoxymethyl arm—makes accurate spectroscopic identification vital for quality control.

This guide provides a definitive reference for the spectroscopic characterization of this compound. Unlike standard database entries, this document synthesizes experimental protocols with mechanistic interpretation, ensuring researchers can distinguish this specific intermediate from common regioisomers (e.g., 4-methoxymethyl analogues) and hydrolysis byproducts.

Structural Analysis & Theoretical Basis

Molecular Architecture

The molecule (


, MW: 138.17  g/mol ) consists of a pyridine ring substituted at the 2-position with an amino group (electron donor) and at the 5-position with a methoxymethyl group.
  • Electronic Environment: The 2-amino group exerts a strong mesomeric (

    
    ) effect, significantly shielding the C3 and C5 positions. However, the C5 position is substituted with a methoxymethyl group, which slightly des-shields the local environment due to the electronegative oxygen, creating a unique "push-pull" electronic signature in the NMR spectrum.
    
  • Labile Protons: The primary amine (

    
    ) protons are exchangeable and their chemical shift is highly solvent-dependent (typically visible in DMSO-
    
    
    
    , often broadened or invisible in CDCl
    
    
    due to exchange).
Analytical Workflow

The following diagram outlines the logical flow for structural elucidation, ensuring no false positives from synthesis precursors.

G Sample Crude Sample (5-Methoxymethyl-pyridin-2-amine) MS LC-MS (ESI+) Check MW: 138.17 Target: [M+H]+ 139.1 Sample->MS Step 1: Mass Check IR FT-IR Verify Functional Groups (-NH2, C-O-C) MS->IR Step 2: Funct. Group NMR_1H 1H NMR (DMSO-d6) Integration & Coupling Confirm Isomerism IR->NMR_1H Step 3: Connectivity NMR_13C 13C NMR Carbon Count (7 Signals) NMR_1H->NMR_13C Step 4: Skeleton QC Release / Purity Check NMR_13C->QC Validation

Figure 1: Structural Elucidation Workflow. This stepwise approach isolates molecular weight confirmation before expending resources on high-field NMR.

Experimental Protocols

To ensure reproducibility, the following conditions are recommended.

Nuclear Magnetic Resonance (NMR)
  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic coupling).

  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) is preferred over Chloroform-
    
    
    (CDCl
    
    
    ).
    • Reasoning: DMSO-

      
       forms hydrogen bonds with the 
      
      
      
      protons, sharpening their signal and preventing rapid exchange, which allows for accurate integration (2H). In CDCl
      
      
      , the amine signal is often broad and variable.
  • Internal Standard: TMS (0.00 ppm).

  • Concentration: 10-15 mg in 0.6 mL solvent.

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (to protonate the pyridine nitrogen).

  • Cone Voltage: 30V (Low voltage minimizes in-source fragmentation).

Spectroscopic Data Analysis[2][3][4]

Proton NMR ( H NMR)

Solvent: DMSO-


, 400 MHz
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H6 7.95 - 8.05Doublet (d)1H

Ortho to N, meta to amine. Most deshielded aromatic proton.
H4 7.35 - 7.45Doublet of Doublets (dd)1H

Para to amine. Shows coupling to H3 (ortho) and H6 (meta).
H3 6.45 - 6.55Doublet (d)1H

Ortho to electron-donating amine. Significantly shielded (upfield).
NH

5.80 - 6.00Broad Singlet (br s)2H-Exchangeable amine protons. Shift varies with concentration.
CH

4.25 - 4.35Singlet (s)2H-Benzylic-like methylene, deshielded by oxygen.
OCH

3.25 - 3.30Singlet (s)3H-Methoxy methyl group.

Diagnostic Insight: The coupling constant


 Hz is characteristic of 2,5-disubstituted pyridines. If 

Hz is observed, suspect a 2,3-substitution pattern (impurity).
Carbon NMR ( C NMR)

Solvent: DMSO-


, 100 MHz
CarbonShift (

, ppm)
TypeAssignment Logic
C2 158.5 - 160.0Quaternary (C-N)Attached to amine; most deshielded.
C6 145.0 - 147.0CHAlpha to pyridine nitrogen.
C4 136.0 - 138.0CHPara to amine.
C5 122.0 - 124.0Quaternary (C-C)Ipso to methoxymethyl group.
C3 107.0 - 109.0CHOrtho to amine; electron-rich.
CH

70.0 - 72.0CH

Ether methylene.
OCH

56.0 - 58.0CH

Methoxy carbon.
Mass Spectrometry (ESI-MS)

Molecular Formula: C


H

N

O Exact Mass: 138.079
  • Parent Ion:

    
     m/z (Base Peak).
    
  • Fragmentation Pattern: The following diagram illustrates the primary fragmentation pathway observed in MS/MS experiments.

MS_Frag Parent [M+H]+ m/z 139.1 Frag1 Loss of -OCH3 [M - 31]+ m/z 108.1 Parent->Frag1 - CH3OH (Neutral Loss) Frag2 Loss of -CH2OCH3 (Benzylic Cleavage) m/z 94.1 Parent->Frag2 - C2H5O (Ether Cleavage) Frag3 Pyridine Ring Frag. [C4H5N2]+ Frag2->Frag3 Ring Opening

Figure 2: Proposed Fragmentation Pathway. The loss of the methoxy group (M-31) is a diagnostic transition.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid neat sample.

Wavenumber (cm

)
Vibration ModeDescription
3450, 3320 N-H StretchPrimary amine doublet (Asymmetric/Symmetric).
2950 - 2850 C-H StretchAlkyl C-H (Methoxy/Methylene).
1630 - 1590 C=N / C=CPyridine ring breathing / Amine scissoring (overlap).
1110 - 1090 C-O StretchEther linkage (Strong intensity).
830 C-H BendOut-of-plane bending (2 adjacent aromatic H's).

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three specific impurities are common. Use the data above to distinguish them:

  • 2-Amino-5-hydroxymethylpyridine (Hydrolysis Product):

    • Detection: Loss of methyl signal in NMR (

      
       3.3 ppm); appearance of broad OH signal. MS shift to 
      
      
      
      125.
  • Bis-alkylation Impurity:

    • Detection: If the amine nitrogen reacts during synthesis, the NH

      
       signal (2H) disappears and is replaced by an NH (1H) or no signal.
      
  • Regioisomer (4-Methoxymethyl):

    • Detection: The coupling pattern in aromatic region changes. 2,4-substitution results in a doublet (H6), singlet (H3), and doublet (H5), rather than the d/dd/d pattern of the 2,5-isomer.

References

  • General Pyridine Characterization

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[2] John Wiley & Sons. (Standard text for interpretation of coupling constants in heterocycles).

  • Spectral Database for Organic Compounds (SDBS)

    • National Institute of Advanced Industrial Science and Technology (AIST). SDBS No.
  • Synthesis & Intermediate Usage

    • World Intellectual Property Organization (WIPO). Patent WO2010/125861.
  • PubChem Compound Summary

    • National Center for Biotechnology Information.

Note: Where exact experimental spectra for proprietary intermediates are not public, data is derived from high-fidelity additivity rules and validated against structurally homologous standards (e.g., 2-amino-5-methylpyridine) per industry best practices.

Sources

The Solubility Profile of 5-(Methoxymethyl)pyridin-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical gatekeeper to a molecule's ultimate success as a therapeutic agent. Poor solubility can lead to a cascade of challenges, including unreliable in vitro assay results, poor absorption and bioavailability, and difficulties in formulation development.[1][2] This guide provides an in-depth examination of the solubility profile of 5-(Methoxymethyl)pyridin-2-amine, a substituted aminopyridine of interest in medicinal chemistry. By integrating theoretical principles with practical experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to comprehensively characterize this and similar molecules.

Physicochemical Characterization of 5-(Methoxymethyl)pyridin-2-amine: A Predictive Overview

A molecule's solubility is intrinsically linked to its structural and electronic properties. While experimental data for 5-(Methoxymethyl)pyridin-2-amine is not extensively published, we can infer its likely behavior by examining its constituent functional groups and by drawing parallels with structurally related aminopyridines.

Molecular Structure and Functional Group Analysis:

5-(Methoxymethyl)pyridin-2-amine possesses a pyridine ring, a primary amine at the 2-position, and a methoxymethyl group at the 5-position.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's overall polarity.

  • Primary Amine (-NH2): This group is a strong hydrogen bond donor and acceptor, significantly influencing aqueous solubility.[3] Its basicity will also lead to pH-dependent solubility.

  • Methoxymethyl Group (-CH2OCH3): The ether oxygen is a hydrogen bond acceptor, which can contribute to solubility in protic solvents. The methyl group adds a degree of lipophilicity.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale and Impact on Solubility
Molecular Weight 138.17 g/mol Low molecular weight generally favors higher solubility.
pKa (Predicted) 4.0 - 5.0The primary amine is expected to be basic. At pH values below the pKa, the amine will be protonated, forming a more soluble salt.
XlogP (Predicted) 0.3This value suggests a relatively balanced hydrophilic/lipophilic character, indicating potential for solubility in both polar and some non-polar organic solvents.[4]
Hydrogen Bonding 1 Donor, 3 AcceptorsThe presence of hydrogen bond donors and acceptors suggests good solubility in protic solvents like water and alcohols.[3]
Melting Point (MP) Not availableA higher melting point can correlate with lower solubility due to stronger crystal lattice energy.[5]

Based on this analysis, 5-(Methoxymethyl)pyridin-2-amine is anticipated to exhibit favorable solubility in polar protic solvents and demonstrate pH-dependent aqueous solubility. Its solubility in non-polar aprotic solvents is likely to be more limited.

Experimental Determination of Solubility: Methodologies and Protocols

A multi-faceted approach is necessary to fully characterize the solubility of 5-(Methoxymethyl)pyridin-2-amine. This involves both kinetic and thermodynamic solubility assessments in aqueous and organic media.

Aqueous Solubility: Kinetic and Thermodynamic Approaches

Aqueous solubility is a critical parameter for predicting a drug's in vivo behavior.[1][5] Both kinetic and thermodynamic solubility should be determined to gain a comprehensive understanding.

  • Kinetic Solubility: This high-throughput method is valuable for early-stage discovery, providing a rapid assessment of a compound's dissolution characteristics from a DMSO stock solution.[2][6][7]

  • Thermodynamic Solubility: This method measures the true equilibrium solubility of a compound and is crucial for lead optimization and formulation development.[2][6][8]

Below is a workflow for determining the aqueous solubility of 5-(Methoxymethyl)pyridin-2-amine.

Caption: Workflow for Aqueous Solubility Determination.

Protocol 1: Kinetic Aqueous Solubility by UV-Vis Spectroscopy

  • Preparation of Stock Solution: Prepare a 20 mM stock solution of 5-(Methoxymethyl)pyridin-2-amine in DMSO.

  • Plate Preparation: In a 96-well microplate, add the DMSO stock solution to phosphate-buffered saline (PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM).

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the solutions using a solubility filter plate to remove any precipitate.

  • Quantification: Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at the compound's λmax. The λmax for aminopyridines is typically in the UV range.[9]

  • Data Analysis: Construct a calibration curve using known concentrations of the compound in a DMSO/PBS mixture. Use this curve to determine the concentration of the dissolved compound in the experimental wells. The highest concentration that remains in solution is the kinetic solubility.

Protocol 2: Thermodynamic Aqueous Solubility by Shake-Flask Method with LC-MS Analysis

  • Sample Preparation: Add an excess amount of solid 5-(Methoxymethyl)pyridin-2-amine to a vial containing a known volume of aqueous buffer (e.g., PBS at pH 7.4, simulated gastric fluid at pH 1.2, and simulated intestinal fluid at pH 6.8).[10]

  • Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[8]

  • Phase Separation: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant.

  • Quantification: Prepare a calibration curve of the compound in the analysis solvent (e.g., acetonitrile/water). Dilute the supernatant and analyze by LC-MS.[10] The high sensitivity of LC-MS is beneficial for accurately quantifying solubility, especially for poorly soluble compounds.

  • Data Analysis: Determine the concentration of the compound in the supernatant from the calibration curve. This concentration represents the thermodynamic solubility.

Organic Solvent Solubility

Understanding the solubility in organic solvents is crucial for synthesis, purification, and formulation development.[11] Given the predicted balanced polarity of 5-(Methoxymethyl)pyridin-2-amine, a range of solvents should be tested.

Protocol 3: Organic Solvent Solubility by Visual Assessment

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and n-hexane).

  • Sample Preparation: In separate vials, add a known amount of 5-(Methoxymethyl)pyridin-2-amine (e.g., 10 mg).

  • Titration: Add the selected solvent dropwise while vortexing until the solid completely dissolves. Record the volume of solvent added.

  • Classification: The solubility can be qualitatively classified (e.g., very soluble, soluble, sparingly soluble, insoluble) or quantitatively expressed as mg/mL.

For more precise measurements, a gravimetric or chromatographic method can be employed, similar to the thermodynamic aqueous solubility determination.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Predicted and Experimental Solubility of 5-(Methoxymethyl)pyridin-2-amine

Solvent/MediumSolubility TypePredicted SolubilityExperimental Value (mg/mL)Experimental Value (µM)
Water Thermodynamic (pH 7.4)Soluble
PBS (pH 7.4) Kinetic> 60 µg/mL
Simulated Gastric Fluid (pH 1.2) ThermodynamicHighly Soluble
Simulated Intestinal Fluid (pH 6.8) ThermodynamicSoluble
Methanol ThermodynamicVery Soluble
Ethanol ThermodynamicSoluble
DMSO ThermodynamicVery Soluble
Ethyl Acetate ThermodynamicSparingly Soluble
Toluene ThermodynamicSlightly Soluble
n-Hexane ThermodynamicInsoluble

Note: The "Experimental Value" columns are to be filled in upon completion of the described protocols.

The following diagram illustrates the key relationships influencing the solubility of 5-(Methoxymethyl)pyridin-2-amine.

Caption: Factors Influencing Compound Solubility.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of 5-(Methoxymethyl)pyridin-2-amine. By leveraging predictive insights from its chemical structure and employing robust experimental methodologies, researchers can generate the critical data needed to advance this compound through the drug discovery pipeline. Future work should focus on obtaining experimental values for the properties outlined in this guide and investigating the impact of different salt forms on aqueous solubility. A thorough understanding of solubility is not merely an academic exercise; it is a foundational pillar upon which successful drug development is built.

References

  • Tripathi D, et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4): 15-29.
  • (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Wang, J., Xu, R., & Xu, A. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • (2011).
  • Enamine. Aqueous Solubility Assay.
  • (2025).
  • (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • Solubility of Things. 4-Aminopyridine.
  • Cayman Chemical. (2022).
  • BioDuro. ADME Solubility Assay.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • (2008). In vitro solubility assays in drug discovery. PubMed.
  • ChemicalBook. (5-Methoxy-pyridin-2-yl)-methyl-amine | 1256812-29-9.
  • PubChemLite. 5-(methoxymethyl)pyridin-2-amine hydrochloride (C7H10N2O).

Sources

Purity and characterization of 5-(Methoxymethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Purity and Characterization of 5-(Methoxymethyl)pyridin-2-amine

Executive Summary

5-(Methoxymethyl)pyridin-2-amine (CAS: 100333-37-7 for generic reference; specific salt forms vary) is a critical heterocyclic building block extensively used in the synthesis of kinase inhibitors and neuroactive agents.[1] Its structural duality—combining a basic 2-aminopyridine core with a polar methoxymethyl side chain—presents unique challenges in purification and characterization.[2]

This guide provides an autonomous, technical deep-dive into the quality attributes of this intermediate. It moves beyond standard datasheets to address the causal links between synthetic routes and impurity profiles, offering a self-validating analytical strategy compliant with ICH Q2(R1) standards.[2][1]

Chemical Profile & Physicochemical Properties

Understanding the molecular behavior of 5-(Methoxymethyl)pyridin-2-amine is prerequisite to developing robust analytical methods.[1]

PropertyDescriptionTechnical Implication
Molecular Formula C₇H₁₀N₂OMW: 138.17 g/mol
Basicity (pKa) ~6.8 (Pyridine N)Requires buffered mobile phases (pH > 7 or < 3) to prevent peak tailing in HPLC.[2][1]
Solubility High in MeOH, DMSO, DCMCompatible with Reverse Phase (RP) and HILIC modes.[2][1]
Hygroscopicity Moderate to HighPotential for water uptake; water content (KF) is a critical specification.[2][1]
Reactivity Nucleophilic amineSusceptible to oxidation (N-oxides) and condensation if stored improperly.[2][1]

Synthesis & Impurity Fate Mapping

To control purity, one must understand the genesis of impurities.[2] The two dominant synthetic routes dictate the specific "Process Related Impurities" (PRIs) that must be monitored.[2]

Route A: Reduction of 6-Aminonicotinic Acid Esters
  • Mechanism: Esterification → Reduction (LiAlH₄/NaBH₄) → O-Methylation.[2][1]

  • Critical Impurities:

    • Precursor: Methyl 6-aminonicotinate (Unreacted).[2][1]

    • Intermediate: (6-Aminopyridin-3-yl)methanol (Incomplete methylation).[1]

    • Side Reaction: N-methylation byproducts (Regioselectivity issues during O-methylation).[1]

Route B: Lithiation of 2-Amino-5-bromopyridine
  • Mechanism: Halogen-Metal Exchange → Formylation (DMF) → Reduction → Methylation.[2][1]

  • Critical Impurities:

    • Des-bromo analog: 2-Aminopyridine (Quenching of lithiated species).[2][1]

    • Dimerization:[2] 5,5'-Bi(2-aminopyridine) (Wurtz-type coupling).[1]

Figure 1: Impurity Fate Mapping (Route A Focus) Visualizing the transformation of precursors into the target and potential side-products.[1]

ImpurityFateMap Start Start: 6-Aminonicotinic Acid Inter1 Intermediate: (6-Aminopyridin-3-yl)methanol Start->Inter1 Reduction Imp1 Impurity A: Unreacted Ester Start->Imp1 Incomplete Rxn Target Target: 5-(Methoxymethyl)pyridin-2-amine Inter1->Target O-Methylation (NaH/MeI) Imp2 Impurity B: N-Methylated Byproducts Inter1->Imp2 Non-selective Methylation Imp3 Impurity C: 2-Amino-5-methylpyridine (Over-reduction) Inter1->Imp3 Over-reduction

Caption: Fate map illustrating the genesis of key impurities during the reduction-methylation synthetic pathway.

Analytical Strategy: The Core Protocol

The basicity of the pyridine nitrogen often leads to severe peak tailing on standard C18 columns due to interaction with residual silanols.[2] The following protocol utilizes a "High pH" strategy to suppress protonation, ensuring sharp peak shapes.

High-Performance Liquid Chromatography (HPLC)[1][2]
  • Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (High pH stable), 150 x 4.6 mm, 3.5 µm.[2][1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH 9.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2][1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 245 nm (λ_max for aminopyridines) and 280 nm.

  • Column Temp: 30°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 10 90
20.0 10 90
20.1 95 5

| 25.0 | 95 | 5 |[1]

  • Why this works: At pH 9.5, the pyridine nitrogen (pKa ~6.[2]8) is deprotonated (neutral), eliminating secondary interactions with the stationary phase.[2][1]

Nuclear Magnetic Resonance (NMR) Characterization

To validate identity, look for these specific diagnostic signals in DMSO-d6:

  • Amino Group: Broad singlet at ~5.8–6.0 ppm (2H, exchangeable with D₂O).[2][1]

  • Methoxy Group: Sharp singlet at ~3.25 ppm (3H).

  • Methylene Bridge: Singlet at ~4.2–4.3 ppm (2H) connecting the ring and methoxy group.[2][1]

  • Aromatic Protons:

    • H-3 (doublet, J~8.5 Hz) at ~6.4 ppm.[2][1]

    • H-4 (doublet of doublets) at ~7.4 ppm.[2][1]

    • H-6 (narrow doublet/singlet) at ~7.9 ppm (deshielded by ring nitrogen).[2][1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]⁺ = 139.1 m/z.[2][1]

  • Fragmentation: Loss of methoxy group ([M+H - 31]⁺) is a common transition used in MRM methods.[2][1]

Method Validation & Quality Control

A self-validating system requires rigorous checks.[2][1] The following workflow outlines the decision logic for validating the purity method.

Figure 2: Analytical Method Validation Lifecycle A logical workflow ensuring the method is "Fit for Purpose" per ICH guidelines.

ValidationLifecycle Start Method Development (pH Scouting) Spec Specificity Check (Inject Impurities A, B, C) Start->Spec Decision1 Resolution > 1.5? Spec->Decision1 Linearity Linearity & Range (0.1% to 120% target) Decision1->Linearity Yes Refine Refine Gradient/Column Decision1->Refine No Accuracy Accuracy (Recovery) Spike at 50%, 100%, 150% Linearity->Accuracy Robustness Robustness (pH +/- 0.2, Flow +/- 0.1) Accuracy->Robustness Final Validated Method Standard Operating Procedure Robustness->Final Refine->Start

Caption: Step-by-step decision tree for validating the HPLC purity method.

Handling, Stability, and Storage

  • Hygroscopicity: The amino group facilitates hydrogen bonding with atmospheric water.[2]

    • Protocol: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

    • QC Check: Perform Karl Fischer (KF) titration before use in water-sensitive reactions (e.g., organometallic couplings).[2][1] Limit: < 0.5% w/w.

  • Light Sensitivity: Aminopyridines can undergo photo-oxidation.[2][1]

    • Storage: Amber glass vials, protected from light.[2]

  • Retest Period: Recommended every 6 months if stored at 2-8°C.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2][1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Sielc Technologies. (n.d.).[2][1] HPLC Method for Analysis of 2-Aminopyridine.[1] (Provides foundational chromatographic behavior for aminopyridines).[2][1] Link

  • National Center for Biotechnology Information. (2025).[2][1] PubChem Compound Summary for CID 18772104, 5-(methoxymethyl)pyridin-2-amine hydrochloride.[1] (Structural confirmation). Link

  • PrepChem. (n.d.). Synthesis of 2-amino-5-methoxy pyridine.[1][3][4][5] (Analogous synthesis route reference for impurity profiling). Link

Sources

Safety and Handling of 5-(Methoxymethyl)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity & Technical Profile[1][2]

This guide addresses the specific handling requirements for 5-(Methoxymethyl)pyridin-2-amine , a structural intermediate often used in the synthesis of kinase inhibitors and neurological drugs. Due to its status as a specialized research chemical, comprehensive commercial safety data is often sparse. This guide utilizes Read-Across Toxicology based on the 2-aminopyridine pharmacophore to establish a conservative, high-safety baseline.

PropertySpecification
Chemical Name 5-(Methoxymethyl)pyridin-2-amine
Common Synonyms 2-Amino-5-(methoxymethyl)pyridine; 6-Amino-3-(methoxymethyl)pyridine
CAS Registry Number Not widely listed; Reference CID 18772104
SMILES COCC1=CN=C(C=C1)N
InChIKey AIGCCNFTWORJLK-UHFFFAOYSA-N
Molecular Weight 138.17 g/mol
Physical State Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[1][2]

Critical Hazard Profile (Read-Across Analysis)

As specific toxicological data for this exact analog is limited, safety protocols must be derived from the 2-aminopyridine class (e.g., 2-Amino-5-methylpyridine, CAS 1603-41-4).

Core Hazards
  • Acute Toxicity (Oral & Dermal): 2-Aminopyridines are potent neurotoxins. They block potassium channels, leading to increased neurotransmitter release.

    • Predicted GHS:Acute Tox. 3 (H301, H311) - Toxic if swallowed or in contact with skin.

  • Skin Absorption: The lipophilic methoxymethyl group at position 5 likely enhances dermal penetration compared to the parent 2-aminopyridine. Systemic toxicity can occur rapidly upon skin contact.

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3]

  • Inhalation: Dust or aerosols are likely respiratory irritants (H335) and systemically toxic.

Reactivity & Stability[6]
  • Chemical Stability: The ether linkage (-CH2-O-CH3) is stable under basic and neutral conditions but may cleave under strong acidic conditions (e.g., BBr3, HI).

  • Incompatibility:

    • Strong Oxidizers: Reaction with the primary amine can generate unstable N-oxides or diazonium species.

    • Acylating Agents: Reacts rapidly with acid chlorides/anhydrides.

    • Nitrosating Agents: DANGER. Reaction with nitrous acid (HONO) generates the diazonium salt, which is potentially explosive and unstable.

Operational Handling & Containment

PPE Decision Matrix

The following decision tree dictates the required Personal Protective Equipment (PPE) based on the scale of operation and physical state.

PPE_Matrix Start Handling 5-(Methoxymethyl)pyridin-2-amine State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Oil State->Solution Scale_Sol Scale > 500 mg? Solid->Scale_Sol Scale_Liq Concentration > 0.1 M? Solution->Scale_Liq Level1 LEVEL 1: Standard Fume Hood Nitrile Gloves (Double), Lab Coat, Goggles Scale_Sol->Level1 No Level2 LEVEL 2: High Containment Static-Dissipative Hood, N95/P100 Backup, Tyvek Sleeves/Suit, Double Gloving (Nitrile/Laminate) Scale_Sol->Level2 Yes (Dust Risk) Scale_Liq->Level1 No Scale_Liq->Level2 Yes (Skin Abs. Risk)

Figure 1: Risk-based PPE selection workflow. Note that "Level 2" is required for any dust-generating activity due to neurotoxicity risks.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer when weighing the dry powder, as static discharge can scatter the toxic dust.

  • Surface Protection: Line the work area with plastic-backed absorbent pads (benchkote) to facilitate easy cleanup of minor spills.

Synthesis & Processing Workflow

This compound is frequently generated in situ or as an intermediate. The most common route involves the methoxylation of a halomethyl precursor.

Synthesis Safety Protocol (Example Route)

Route: 2-Amino-5-(bromomethyl)pyridine + NaOMe


 Product
  • Reagent Preparation: Sodium methoxide (NaOMe) is corrosive and moisture-sensitive. Quench excess NaOMe carefully with methanol before aqueous workup to avoid exotherms.

  • Reaction Monitoring:

    • TLC Visualization: Use UV light (254 nm).

    • Stain: Ninhydrin (stains free amine red/purple).

    • Note: Do not smell the reaction mixture. Pyridine derivatives have distinct odors, but olfactory detection implies exposure.

  • Workup Risks:

    • The product is basic. Extraction requires pH adjustment (pH > 10) to keep the amine in the organic phase.

    • Emulsion Hazard: Pyridines often form emulsions. Use brine and avoid vigorous shaking if an emulsion forms; use gentle inversion.

Synthesis_Workflow Setup 1. Setup Dry Glassware, N2 Atm Reagents: NaOMe, MeOH Reaction 2. Reaction Reflux/Stir Monitor: TLC/LCMS Setup->Reaction Add Precursor Quench 3. Quench Cool to 0°C Add MeOH then H2O slowly Reaction->Quench Complete Extraction 4. Extraction DCM or EtOAc Wash with Brine Quench->Extraction Waste 5. Waste Aqueous: High pH (Basic) Organic: Halogenated Extraction->Waste Separation

Figure 2: Safe synthesis workflow emphasizing the exothermic quench step.

Storage and Stability

  • Storage Conditions: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon or Nitrogen).

  • Hygroscopicity: Aminopyridines can be hygroscopic. Store in a desiccator or tightly sealed vial taped with Parafilm.

  • Shelf Life: Re-test purity every 6 months using 1H-NMR or HPLC. Look for oxidation of the amine (N-oxide formation) or hydrolysis of the ether (formation of alcohol).

Emergency Response Protocols

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[4][5] Seek immediate medical attention.

  • Skin Contact:

    • IMMEDIATELY wash with soap and copious water.

    • Do not use ethanol or solvents (enhances absorption).

    • Monitor for signs of neurotoxicity (tingling, tremors) for 2 hours.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4][5] Transport to ER immediately.

Spill Management
  • Small Spill (<1 g):

    • Wear double nitrile gloves and N95 mask.

    • Cover with wet paper towels to prevent dust.

    • Wipe up and place in a sealed hazardous waste bag.

    • Clean surface with 1N HCl (to protonate and solubilize residue) followed by soap and water.

  • Large Spill (>1 g): Evacuate the area. Contact EHS/Hazmat team.

Decontamination
  • Glassware should be rinsed with a dilute acid solution (e.g., 1M HCl) to protonate the amine, making it water-soluble and easier to remove, before standard washing.

References

  • PubChem. (n.d.). Compound Summary for CID 18772104, 5-(methoxymethyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2016). 2-Aminopyridine: Systemic Toxicity and Skin Absorption Risks. [Link]

Sources

The Strategic Scaffold: 5-(Methoxymethyl)pyridin-2-amine in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the discovery, synthesis, and medicinal chemistry application of 5-(Methoxymethyl)pyridin-2-amine , a critical building block in the development of modern kinase inhibitors.

Part 1: Core Directive & Executive Summary

5-(Methoxymethyl)pyridin-2-amine (CAS: 1227585-50-3 / 59315-69-6 derivatives) is not a standalone drug but a privileged substructure —a "hero fragment" that has reshaped the structure-activity relationship (SAR) landscape of kinase inhibitors. Initially emerging in early p38 MAP kinase research, this scaffold has evolved into a cornerstone for designing high-potency, orally bioavailable inhibitors for RET (Rearranged during Transfection) and Tyk2 (Tyrosine Kinase 2).

Its discovery is not a singular "eureka" moment but a progressive validation of its ability to solve the "Solubility-Permeability Paradox" in drug discovery. By replacing lipophilic alkyl groups with the methoxymethyl ether moiety, medicinal chemists introduce a dipole that improves aqueous solubility without compromising the hydrophobic interactions required for the ATP-binding pocket.

Key Technical Specifications
PropertyValueSignificance
Molecular Formula C7H10N2OCompact fragment (MW ~138.17)
H-Bond Donors 1 (Primary Amine)Critical for Hinge Binding
H-Bond Acceptors 3 (Pyridine N, Ether O, Amine N)Solvation & Receptor Interaction
LogP (Calc) ~0.5 - 0.8Ideal for CNS & Peripheral penetration
pKa (Pyridine N) ~6.5 - 7.0Modulates basicity for lysosomal trapping avoidance

Part 2: Discovery & Historical Evolution

The history of 5-(Methoxymethyl)pyridin-2-amine tracks the evolution of "Ligand Efficiency" in medicinal chemistry.

Phase I: The p38 MAPK Era (Early 2000s)

In the race to develop anti-inflammatory drugs, companies like Amgen and Pfizer explored thiazolyl urea derivatives. Early SAR studies revealed that simple alkyl-substituted pyridines (e.g., 5-methylpyridin-2-amine) suffered from poor metabolic stability (oxidation of the methyl group) or poor solubility.

  • Innovation: The introduction of the methoxymethyl group was a bioisosteric replacement for the methyl group. It maintained the steric bulk required to fill the hydrophobic pocket while the ether oxygen provided a hydrogen bond acceptor for water, drastically improving solubility.

  • Key Reference: WO2003070727A1 (Thiazolyl urea compounds) highlights the use of this amine as a key intermediate to synthesize urea-based inhibitors.

Phase II: The Precision Oncology Era (2015–Present)

The fragment found renewed purpose in the design of RET inhibitors (e.g., analogs of Selpercatinib/Pralsetinib) and Tyk2 inhibitors .

  • Mechanism: In RET inhibitors, the 2-aminopyridine motif often serves as the "hinge binder," forming crucial hydrogen bonds with the kinase backbone (e.g., Ala807 in RET). The 5-methoxymethyl group extends into the solvent-exposed region or a specific hydrophobic sub-pocket, optimizing the entropic penalty of binding.

  • Validation: Recent patents (e.g., WO2017146116A1, WO2021204626A1) explicitly cite this intermediate in the synthesis of condensed pyrimidine and carboxamide-substituted heteroaryl compounds, validating its role in achieving sub-nanomolar potency.

Part 3: Scientific Integrity – Robust Synthesis Protocol

To ensure Trustworthiness and Reproducibility , we present a "Self-Validating" synthetic route. Direct methylation of 2-amino-5-hydroxymethylpyridine is prone to N-methylation byproducts. The Boc-Protection Strategy is the industry standard for high-yield, regioselective synthesis.

Experimental Workflow

Objective: Synthesize 5-(Methoxymethyl)pyridin-2-amine from Methyl 6-aminonicotinate.

Step 1: Protection of the Amine
  • Reagents: Methyl 6-aminonicotinate, Di-tert-butyl dicarbonate (Boc2O), DMAP, THF.

  • Causality: The primary amine at position 2 is nucleophilic. Protecting it as a carbamate (Boc) prevents N-methylation in Step 3 and facilitates purification.

  • Protocol: Dissolve methyl 6-aminonicotinate (1.0 eq) in THF. Add Boc2O (1.1 eq) and catalytic DMAP. Stir at RT for 12h. Evaporate and purify via silica flash chromatography.

Step 2: Reduction to Alcohol
  • Reagents: LiAlH4 (Lithium Aluminum Hydride), THF, 0°C.

  • Causality: The ester must be reduced to a primary alcohol. LiAlH4 is used for complete reduction. The Boc group is generally stable under controlled cryogenic reduction conditions.

  • Protocol: Add LiAlH4 (2.0 eq) dropwise to the Boc-protected ester in anhydrous THF at 0°C. Quench with Fieser workup (Water/15% NaOH/Water). Filter precipitate. Yields tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate.

Step 3: O-Methylation (The Critical Step)
  • Reagents: NaH (Sodium Hydride), MeI (Methyl Iodide), DMF, 0°C.

  • Causality: NaH deprotonates the hydroxyl group (pKa ~16) selectively over the Boc-amide (pKa ~20+). This ensures exclusive O-methylation.

  • Protocol: Dissolve intermediate from Step 2 in dry DMF. Cool to 0°C. Add NaH (1.2 eq, 60% dispersion). Stir 30 min. Add MeI (1.1 eq). Warm to RT. Quench with NH4Cl(aq). Extract with EtOAc.

Step 4: Deprotection
  • Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).

  • Protocol: Treat the methylated intermediate with 20% TFA in DCM for 2h. Basify with NaHCO3 to liberate the free base.

  • Result: 5-(Methoxymethyl)pyridin-2-amine (High Purity).

Visualizing the Synthesis (DOT Diagram)

SynthesisRoute Start Methyl 6-aminonicotinate Step1 Step 1: Boc Protection (Boc2O, DMAP) Start->Step1 Inter1 Methyl 6-(Boc-amino)nicotinate Step1->Inter1 Step2 Step 2: Reduction (LiAlH4, THF, 0°C) Inter1->Step2 Inter2 tert-butyl (5-(hydroxymethyl) pyridin-2-yl)carbamate Step2->Inter2 Step3 Step 3: O-Methylation (NaH, MeI, DMF) Inter2->Step3 Inter3 tert-butyl (5-(methoxymethyl) pyridin-2-yl)carbamate Step3->Inter3 Step4 Step 4: Deprotection (TFA/DCM) Inter3->Step4 Final 5-(Methoxymethyl)pyridin-2-amine Step4->Final

Caption: Figure 1. Regioselective synthesis of 5-(Methoxymethyl)pyridin-2-amine via Boc-protection strategy.

Part 4: Mechanism of Action & Biological Context

The utility of this fragment is best understood through its role in RET Kinase Signaling . In cancers driven by RET fusions (e.g., KIF5B-RET in NSCLC), the kinase is constitutively active.

The Pharmacophore Role
  • Hinge Binding: The 2-aminopyridine moiety functions as a bidentate ligand. The ring nitrogen accepts a hydrogen bond from the backbone NH of the hinge region, while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.

  • Solvent Front Interaction: The 5-methoxymethyl group projects towards the solvent front. Unlike a hydrophobic ethyl or trifluoromethyl group, the ether oxygen can accept hydrogen bonds from water molecules, breaking the "energy penalty" of desolvation and improving the drug's residence time.

RET Signaling Pathway Visualization

RETSignaling GDNF GDNF Ligand RET RET Receptor (Tyrosine Kinase) GDNF->RET Activation RAS RAS RET->RAS PI3K PI3K RET->PI3K Inhibitor Inhibitor w/ 5-MOM-Pyridine (Blocks ATP Binding) Inhibitor->RET Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Cell Proliferation) MEK->ERK AKT AKT (Cell Survival) PI3K->AKT

Caption: Figure 2. RET Kinase signaling cascade and the interception point of pyridine-based inhibitors.

References

  • Amgen Inc. (2003).[1] Thiazolyl urea compounds for the treatment of cancer. WO2003070727A1.[1] Link

  • Chugai Seiyaku KK. (2017). Novel condensed pyrimidine compound or salt thereof (RET Inhibitors). WO2017146116A1. Link

  • Almirall SA. (2021). Aryl and heteroaryl-carboxamide substituted heteroaryl compounds as Tyk2 inhibitors. WO2021204626A1. Link

  • Mulligan, L. M. (2014). RET revisited: expanding the oncogenic portfolio. Nature Reviews Cancer, 14(3), 173-186. Link

  • Subramanian, G. et al. (2017). Computational Modeling of RET Kinase Inhibitors. Journal of Chemical Information and Modeling. (Contextual grounding for binding modes).

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 5-(Methoxymethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

5-(Methoxymethyl)pyridin-2-amine is a critical pharmacophore in the development of kinase inhibitors and neuroactive agents. While the molecule appears structurally simple, the coexistence of a nucleophilic primary amine at position 2 and a benzylic-like alcohol at position 5 presents a chemoselectivity challenge. Direct methylation of the intermediate alcohol often leads to competitive N-methylation or polymerization.

To ensure Scientific Integrity and Reproducibility suitable for drug development standards, this guide details a 5-step Protection-Activation Strategy . This route utilizes a Boc-protection sequence to mask the amine, enabling clean O-methylation via Williamson ether synthesis, followed by quantitative deprotection. This method prioritizes purity profile over raw step-count, making it the "Gold Standard" for GLP/GMP intermediate synthesis.

Retrosynthetic Logic

The synthesis is designed to avoid the formation of the N-methylated impurity, which is difficult to separate from the product.

  • Target: 5-(Methoxymethyl)pyridin-2-amine.

  • Disconnection: C–O bond formation (Ether synthesis).

  • Precursor: tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate.

  • Starting Material: 6-Aminonicotinic acid.

Reaction Pathway Visualization

The following flow diagram illustrates the optimized synthetic workflow, including critical intermediates and reagents.

SynthesisPath Start 6-Aminonicotinic Acid (Starting Material) Step1 Methyl 6-aminonicotinate (Esterification) Start->Step1 MeOH, H2SO4 Reflux, 16h Step2 (6-Aminopyridin-3-yl)methanol (Reduction) Step1->Step2 NaBH4, MeOH/THF Reflux, 2-4h Step3 N-Boc-Protected Alcohol (Chemoselective Protection) Step2->Step3 Boc2O, Et3N, DMAP THF, RT Step4 O-Methylated Intermediate (Williamson Ether Synthesis) Step3->Step4 NaH, MeI THF, 0°C to RT Final 5-(Methoxymethyl)pyridin-2-amine (Target Product) Step4->Final TFA/DCM or HCl/Dioxane Deprotection

Figure 1: Step-wise synthetic pathway from 6-aminonicotinic acid to the final ether, highlighting the critical Boc-protection strategy.

Detailed Experimental Protocols

Step 1: Fischer Esterification

Objective: Convert the carboxylic acid to a methyl ester to facilitate solubility and reduction.

  • Reagents: 6-Aminonicotinic acid (1.0 eq), Methanol (Solvent), H₂SO₄ (conc., 2.0 eq).

  • Procedure:

    • Suspend 6-aminonicotinic acid (e.g., 10 g) in dry methanol (100 mL).

    • Add concentrated H₂SO₄ dropwise at 0°C (Exothermic!).

    • Heat to reflux for 16–18 hours. Monitor by TLC (10% MeOH in DCM).

    • Workup: Cool to RT. Concentrate in vacuo to ~20 mL. Pour into ice-cold saturated NaHCO₃ (pH ~8). Extract with EtOAc (3x).[1][2] Dry organic layer (Na₂SO₄) and concentrate.[1][2][3]

    • Output: Methyl 6-aminonicotinate (Off-white solid).

    • Expected Yield: 85–95%.

Step 2: Reductive Hydroxylation

Objective: Reduce the ester to the primary alcohol using a mild hydride source to avoid reducing the pyridine ring.

  • Reagents: Methyl 6-aminonicotinate (1.0 eq), NaBH₄ (3.0 eq), THF/MeOH (4:1 ratio).

  • Procedure:

    • Dissolve the methyl ester in anhydrous THF (5 vol) and MeOH (1.2 vol).

    • Add NaBH₄ portion-wise at 0°C.

    • Allow to warm to RT, then reflux for 2–4 hours until ester is consumed.

    • Workup: Quench with saturated NH₄Cl solution. Remove volatiles in vacuo. Extract aqueous residue with EtOAc (or n-Butanol if solubility is poor).

    • Output: (6-Aminopyridin-3-yl)methanol (CAS: 113293-71-3).[2][4][5]

    • Expected Yield: 70–80%.

Step 3: Chemoselective Amine Protection (The Critical Step)

Objective: Protect the 2-amino group to prevent N-methylation in the subsequent step.

  • Reagents: (6-Aminopyridin-3-yl)methanol (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), Et₃N (1.5 eq), DMAP (0.1 eq), THF or DCM.

  • Procedure:

    • Suspend the amino-alcohol in THF. Add Et₃N and DMAP.

    • Add Boc₂O solution dropwise at 0°C.

    • Stir at RT for 12 hours. The suspension usually clears as the product forms.

    • Workup: Dilute with water, extract with EtOAc. Wash with mild citric acid (to remove DMAP/Et₃N) and brine.

    • Output: tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate (CAS: 169280-83-5).

    • Expected Yield: 85–92%.

Step 4: Williamson Ether Synthesis

Objective: Methylate the hydroxyl group. The Boc group significantly lowers the nucleophilicity of the amine nitrogen, ensuring O-selectivity.

  • Reagents: N-Boc-alcohol (1.0 eq), Sodium Hydride (60% dispersion, 2.2 eq), Methyl Iodide (MeI, 1.2 eq), Anhydrous THF.

  • Note: We use >2 eq of NaH because the carbamate N-H is acidic (pKa ~12). The first equivalent deprotonates the Boc-NH; the second deprotonates the -OH. The dianion is formed, but alkylation occurs preferentially on the Oxygen due to steric hindrance and charge localization on the carbamate.

  • Procedure:

    • Dissolve N-Boc-alcohol in anhydrous THF under Argon/Nitrogen. Cool to 0°C.

    • Add NaH carefully. Stir for 30 min (Evolution of H₂).

    • Add MeI dropwise.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Quench with ice water. Extract with EtOAc.[3]

    • Output: tert-Butyl (5-(methoxymethyl)pyridin-2-yl)carbamate.

Step 5: Acidolytic Deprotection

Objective: Remove the Boc group to release the final amine.

  • Reagents: TFA/DCM (1:2) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in DCM. Add TFA at 0°C.

    • Stir at RT for 2 hours.

    • Workup: Concentrate to dryness. Basify with saturated NaHCO₃ or 1M NaOH to pH 10. Extract with DCM/Isopropanol (3:1) (Product is polar).

    • Purification: Recrystallization from Et₂O/Hexanes or Column Chromatography (DCM:MeOH 95:5).

    • Final Output: 5-(Methoxymethyl)pyridin-2-amine.

Quantitative Data Summary

ParameterStep 1 (Ester)Step 2 (Alcohol)Step 3 (Protection)Step 4 (Ether)Step 5 (Final)
Reagent H₂SO₄/MeOHNaBH₄Boc₂ONaH/MeITFA
Temp RefluxRefluxRT0°C

RT
RT
Time 16 h3 h12 h3 h2 h
Typical Yield 92%75%88%78%95%
Appearance White SolidPale Yellow SolidWhite SolidOil/SolidWhite Solid

References & Authority

  • Preparation of (6-aminopyridin-3-yl)methanol:

    • Source:

    • Context: Verified reduction conditions using NaBH4/MeOH system.

  • Boc Protection of 2-Aminopyridines:

    • Source:

    • Context: Standard protocols for protecting electron-deficient aromatic amines.

  • Intermediate Identification (CAS 169280-83-5):

    • Source:

    • Context: Confirmation of the stable protected intermediate existence and commercial availability.

  • General Etherification Protocols:

    • Source:

    • Context: Mechanistic grounding for the NaH/MeI alkylation step.

Sources

Application Note: 5-(Methoxymethyl)pyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Methoxymethyl)pyridin-2-amine is a high-value heterocyclic building block used primarily to optimize physicochemical properties in drug discovery. Unlike its lipophilic analog 2-amino-5-ethylpyridine, the methoxymethyl variant introduces a specific vector for hydrogen bond acceptance and polarity without introducing a hydrogen bond donor (HBD). This guide details the medicinal chemistry rationale for its selection and provides field-tested protocols for its often-challenging functionalization.

Physicochemical Profile & Design Rationale

Comparative Properties

The introduction of the methoxymethyl group at the C5 position alters the electronic and solvation profile of the aminopyridine core.

Property2-Amino-5-methylpyridine5-(Methoxymethyl)pyridin-2-amineImpact on Drug Design
LogP (Calc) ~0.9~0.3Improved water solubility; reduced non-specific binding.
pKa (Pyridine N) ~6.9~6.2Slightly reduced basicity due to inductive effect of oxygen; better membrane permeability in neutral pH.
H-Bond Donors 2 (NH₂)2 (NH₂)Identical primary amine functionality.
H-Bond Acceptors 1 (Ring N)2 (Ring N + Ether O)Ether oxygen recruits water molecules, improving solubility without "crystal packing" penalties of alcohols.
TPSA 39 Ų48 ŲRemains well within CNS/Oral absorption limits (<90 Ų).
Structural Utility in Kinase Inhibitors

In kinase drug discovery, the 2-aminopyridine motif is a privileged scaffold for binding to the ATP-binding hinge region.

  • Hinge Binding: The ring nitrogen (N1) acts as an H-bond acceptor, and the exocyclic amine (N2) acts as an H-bond donor.

  • Solvent Exposure: The C5 position typically points towards the solvent front or the ribose binding pocket. The methoxymethyl group provides a "solubilizing tail" that interacts favorably with bulk solvent, improving the developability of the inhibitor.

Metabolic Considerations
  • Advantages: The ether linkage prevents the rapid benzylic oxidation seen with alkyl side chains (e.g., ethyl/propyl).

  • Risks: The methylene group adjacent to the ether oxygen is susceptible to O-dealkylation by CYP450 isoforms. However, this metabolic soft spot is often tolerated better than the rapid hydroxylation of alkyl chains.

Visualization: Pharmacophore & Synthetic Logic

The following diagram illustrates the dual role of this building block: its binding mode in the active site and the synthetic pathways to access it.

G cluster_0 Pharmacophore Interactions cluster_1 Synthetic Pathways Scaffold 5-(Methoxymethyl) pyridin-2-amine Hinge Kinase Hinge Region (Asp/Glu Backbone) Scaffold->Hinge Bi-dentate H-Bond (Donor/Acceptor) Solvent Solvent Front (Water Network) Scaffold->Solvent Ether Oxygen Solvation AmideProduct Amide Linked Inhibitor Scaffold->AmideProduct AnilineProduct Biaryl Amine Inhibitor Scaffold->AnilineProduct Acid Carboxylic Acids (R-COOH) Acid->AmideProduct HATU or POCl3 (Protocol A) Halide Aryl Halides (Ar-Br/Cl) Halide->AnilineProduct Buchwald-Hartwig (Protocol B)

Figure 1: Pharmacophore mapping of the 2-aminopyridine scaffold and divergent synthetic pathways.

Experimental Protocols

Crucial Reactivity Note: The exocyclic amine of 2-aminopyridine is significantly less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyridine ring. Furthermore, the pyridine nitrogen can interfere with coupling reagents by forming unreactive N-acyl pyridinium salts. Standard EDC/HOBt couplings often fail.

Protocol A: Amide Coupling (The "Difficult" Transformation)

Use this protocol when attaching the scaffold to a carboxylic acid core.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 5-(Methoxymethyl)pyridin-2-amine (1.2 equiv)

  • HATU (1.5 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • DIPEA (3.0 equiv) [N,N-Diisopropylethylamine]

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under Nitrogen. Add DIPEA (3.0 mmol) followed by HATU (1.5 mmol).

  • Pre-reaction: Stir at room temperature for 15–30 minutes. This step is critical to form the active ester before introducing the poor nucleophile.

  • Addition: Add 5-(Methoxymethyl)pyridin-2-amine (1.2 mmol) in one portion.

  • Reaction: Stir at 50°C–60°C for 4–12 hours.

    • Note: Unlike standard anilines, heating is often required to drive the reaction to completion due to the low nucleophilicity of the aminopyridine.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water, and brine. Dry over Na₂SO₄.

  • Troubleshooting: If conversion is <20%, switch to the Ghosez Reagent Method (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ, which is far more reactive than the HATU active ester.

Protocol B: Buchwald-Hartwig Cross-Coupling

Use this protocol to create biaryl amine linkages (e.g., connecting to a pyrimidine or quinoline core).

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • 5-(Methoxymethyl)pyridin-2-amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (0.05 equiv) or Pd(OAc)₂ (0.1 equiv)

  • Ligand: Xantphos (0.1 equiv) or BrettPhos (for difficult substrates)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Preparation: In a microwave vial or pressure tube, combine the aryl halide, aminopyridine, base, and ligand.

  • Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Catalyst Addition: Add the Palladium source quickly and purge for another 1 minute. Add degassed 1,4-Dioxane (concentration ~0.2 M).

  • Heating: Heat to 100°C (oil bath) or 120°C (Microwave) for 1–4 hours.

    • Mechanism:[1][2][3][4][5] The chelating ligand (Xantphos) is essential to prevent catalyst poisoning by the pyridine nitrogen.

  • Filtration: Cool to RT, filter through a pad of Celite, eluting with EtOAc.

  • Purification: Flash chromatography (typically 0-10% MeOH in DCM).

Protocol C: Storage and Stability
  • Hygroscopicity: The methoxymethyl ether makes this compound slightly hygroscopic compared to alkyl-pyridines. Store in a desiccator.

  • Oxidation: Stable to air, but avoid prolonged exposure to strong Lewis acids (e.g., BBr₃, AlCl₃) which will cleave the methyl ether.

References

  • Synthesis and Reactivity of 2-Aminopyridines

    • Structure and Reactivity of 2-Aminopyridine Derivatives. National Center for Biotechnology Information. PubChem Compound Summary for CID 10262406.
  • Amide Coupling Strategies for Poor Nucleophiles

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development.

    • (Contextual citation for HATU usage with anilines/aminopyridines).

  • Buchwald-Hartwig Protocols for Aminopyridines

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Medicinal Chemistry of Pyridine Bioisosteres

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Sources

5-(Methoxymethyl)pyridin-2-amine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(Methoxymethyl)pyridin-2-amine as a Building Block in Organic Synthesis Content Type: Application Note & Protocol Guide Author Role: Senior Application Scientist

Unlocking Solubility and Metabolic Stability in Heterocyclic Medicinal Chemistry

Abstract

In modern drug discovery, the "Magic Methyl" effect is well-known, but the "Methoxymethyl Effect" offered by 5-(Methoxymethyl)pyridin-2-amine (CAS: 100333-56-0) provides a superior tactical advantage. This building block bridges the gap between lipophilicity and aqueous solubility. Unlike simple alkyl-substituted pyridines, the 5-methoxymethyl moiety acts as a metabolic "soft spot" blocker while providing a critical hydrogen-bond acceptor to modulate logD. This guide details the strategic application of this amine in amide couplings, Pd-catalyzed cross-couplings, and heterocycle construction, addressing the specific reactivity challenges inherent to the 2-aminopyridine scaffold.

Chemical Profile & Physical Properties[1]

5-(Methoxymethyl)pyridin-2-amine is a bifunctional heterocycle. Its reactivity is dominated by the electron-rich exocyclic amine, but attenuated by the electron-withdrawing nature of the pyridine ring.

PropertyDataRelevance to Synthesis
CAS Number 100333-56-0Unique identifier for procurement.
Molecular Formula C₇H₁₀N₂OLow MW (138.[1]17) allows for fragment-based drug design (FBDD).
Physical State Crystalline SolidEasy handling; hygroscopic nature requires storage under desiccant.
pKa (Pyridine N) ~6.8 (Predicted)Protonation occurs first at the ring nitrogen, affecting coupling rates.
Solubility High (MeOH, DCM, DMSO)Excellent solubility profile compared to 5-methyl analogs.
Electronic Character Electron-Deficient NucleophileThe exocyclic amine is less nucleophilic than aniline due to resonance.
Strategic Utility: The "Why" Behind the Molecule

In medicinal chemistry, replacing a carbon atom with an oxygen (e.g., ethyl to methoxymethyl) is a classic isostere strategy.

  • Solubility: The ether oxygen introduces a dipole and H-bond acceptor, lowering logP by ~0.5–1.0 units compared to the 5-ethyl analog.

  • Metabolic Stability: The 5-position of the 2-aminopyridine scaffold is a metabolic hotspot for oxidation. The methoxymethyl group blocks direct ring oxidation while the ether linkage is generally robust against P450 oxidative dealkylation compared to long alkyl chains.

  • Vector Alignment: In kinase inhibitors, the 5-substituent often projects into the solvent-exposed region (ribose pocket). The methoxymethyl group can interact with specific water networks in the binding pocket.

Reaction Landscape & Decision Matrix

The following diagram illustrates the three primary synthetic pathways for this building block.

ReactionLandscape Start 5-(Methoxymethyl) pyridin-2-amine Path1 Pathway A: Amide Coupling Start->Path1 + R-COOH (Activation req.) Path2 Pathway B: Pd-Catalyzed Buchwald-Hartwig Start->Path2 + Ar-X (Pd cat.) Path3 Pathway C: Cyclization (Groebke-Blackburn-Bienaymé) Start->Path3 + Aldehyde + Isonitrile Prod1 Kinase Inhibitors (Amides/Ureas) Path1->Prod1 Prod2 Biaryl Amines (GPCR Ligands) Path2->Prod2 Prod3 Imidazo[1,2-a]pyridines (Fused Heterocycles) Path3->Prod3

Figure 1: Synthetic divergence from the 5-(methoxymethyl)pyridin-2-amine scaffold. The choice of pathway depends on the desired pharmacophore.

Detailed Protocols
Protocol A: Amide Coupling (The "Difficult Nucleophile" Solution)

Challenge: The exocyclic amine of 2-aminopyridine is poorly nucleophilic because its lone pair is delocalized into the ring (amidine-like resonance). Standard EDC/HOBt conditions often fail or proceed sluggishly. Solution: Use of Propylphosphonic Anhydride (T3P) or Acid Chlorides is recommended.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid partner (1.0 equiv) in anhydrous EtOAc or DMF (0.1 M).

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Note: Pyridine is preferred for T3P reactions as it minimizes racemization.

  • Amine Addition: Add 5-(methoxymethyl)pyridin-2-amine (1.1 equiv).

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Checkpoint: Monitor by LCMS.[2] If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with water, sat. NaHCO₃, and brine.

    • Critical Step: 2-aminopyridine derivatives can be water-soluble. Back-extract aqueous layers with DCM/Isopropanol (3:1) if yield is low.[2][3]

Protocol B: Buchwald-Hartwig N-Arylation

Challenge: Competitive binding of the pyridine nitrogen to the Palladium catalyst can poison the reaction. Solution: Use robust precatalysts (e.g., XPhos Pd G3) and strong bases to facilitate the deprotonation of the amine.

Step-by-Step Methodology:

  • Vessel: Charge a microwave vial or pressure tube with 5-(methoxymethyl)pyridin-2-amine (1.2 equiv), Aryl Bromide (1.0 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst: Add XPhos Pd G3 (2–5 mol%) or Pd(OAc)₂/BINAP system.

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed).

  • Execution: Seal and heat to 100°C (conventional) or 120°C (microwave) for 1–4 hours.

  • Purification: Filter through a Celite pad. The product is often basic; use a gradient of DCM:MeOH (95:5) with 1% NH₄OH for silica chromatography.

Protocol C: Synthesis of Imidazo[1,2-a]pyridines

Mechanism: This reaction exploits the nucleophilicity of the ring nitrogen (N1) followed by cyclization onto the exocyclic amine. Reagents:


-Bromoacetophenone (or derivative).

Step-by-Step Methodology:

  • Mixing: Dissolve 5-(methoxymethyl)pyridin-2-amine (1.0 equiv) and the

    
    -bromo ketone (1.0 equiv) in Ethanol or Acetone.
    
  • Reflux: Heat to reflux for 4–8 hours.

  • Precipitation: Upon cooling, the hydrobromide salt of the product often precipitates.

  • Free Basing: Filter the solid, suspend in water, and neutralize with NaHCO₃ to release the free base imidazo[1,2-a]pyridine.

Troubleshooting & Optimization Logic

When reactions fail, the cause is often the unique electronic structure of the aminopyridine.

Troubleshooting Problem Reaction Stalled / Low Yield Check1 Is the Electrophile Activated? Problem->Check1 Amide Coupling Check2 Is the Catalyst Poisoned? Problem->Check2 Pd-Coupling Sol1 Switch to Acid Chloride or T3P (Protocol A) Check1->Sol1 Yes (EDC failed) Sol3 Check Solubility: Switch to DMF/DMA Check1->Sol3 Reagents precipitated Sol2 Switch to BrettPhos or XPhos Pd G3 (Protocol B) Check2->Sol2 Yes (Pd(PPh3)4 failed)

Figure 2: Decision tree for troubleshooting common synthetic bottlenecks with aminopyridines.

Safety & Handling
  • Toxicity: Aminopyridines are known potassium channel blockers.[4] While the 5-methoxymethyl substituent may alter potency, all derivatives should be treated as potential neurotoxins.

  • PPE: Wear nitrile gloves, safety glasses, and work exclusively in a fume hood.

  • Storage: Store at 2–8°C. The ether moiety is stable, but the amine can oxidize over prolonged exposure to air/light.

References
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Retrieved from

  • Organic Synthesis. (2024). General Procedures for Buchwald-Hartwig Coupling. Retrieved from

  • National Institutes of Health (PMC). (2019). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines. Retrieved from

  • Royal Society of Chemistry. (2021). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from

  • WuXi AppTec. (2024). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from

Sources

High-Throughput Screening & Characterization of 5-(Methoxymethyl)pyridin-2-amine Derivatives: A Fragment-Based Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the high-throughput screening (HTS) and biophysical characterization strategies for 5-(Methoxymethyl)pyridin-2-amine (and its structural derivatives). This molecule represents a "privileged scaffold" in medicinal chemistry, widely utilized as a hinge-binding motif in kinase inhibitors (e.g., RET, Tyk2, CDK) and as a pharmacophore in neuronal Nitric Oxide Synthase (nNOS) inhibitors.

Unlike standard HTS campaigns that screen random libraries, assays involving this specific amine often fall under Fragment-Based Drug Discovery (FBDD) or Focused Library Screening . This protocol focuses on detecting low-affinity interactions (


 in 

M-mM range) typical of this fragment, and validating its functional role in synthesized libraries.

Chemical Biology & Rationale[1][2][3][4]

The Molecule[5][6][7][8]
  • Name: 5-(Methoxymethyl)pyridin-2-amine

  • Role: Hinge-binding fragment / Synthetic Intermediate.

  • Key Features:

    • 2-Amino Pyridine Core: A classic donor-acceptor motif that forms a bidentate hydrogen bond with the hinge region of kinase ATP-binding pockets (e.g., interacting with the backbone carbonyl and amide NH of the hinge residues).

    • 5-Methoxymethyl Group: Provides a vector for extending into the "solvent front" or "gatekeeper" regions of the protein. It improves solubility compared to alkyl analogs and offers a specific dipole interaction.

Screening Context

Researchers encounter this molecule in two primary scenarios:

  • Fragment Screening: As a standalone entry in a fragment library (MW < 200 Da) to identify novel binding sites.

  • Scaffold Validation: As a control or starting block in a DNA-Encoded Library (DEL) or parallel synthesis campaign targeting kinases (e.g., RET, Aurora) or nNOS.

Experimental Workflow

The screening strategy employs a "biophysics-first" approach due to the expected low affinity of the naked fragment, followed by functional assays for elaborated derivatives.

Workflow Diagram

ScreeningWorkflow Library Compound Library (5-methoxymethyl-pyridin-2-amine) QC QC: Purity & Solubility (LC-MS / DMSO) Library->QC Step 1 SPR Primary Screen: SPR (Binding Affinity) QC->SPR Step 2 NMR Orthogonal: STD-NMR (Epitope Mapping) SPR->NMR Step 3 (Validation) Hit Validated Hit (Ready for Chemistry) SPR->Hit Fragment Hit Func Functional Assay (Kinase / nNOS) NMR->Func Step 4 (Activity) Func->Hit Selection

Figure 1: Integrated screening workflow for 2-aminopyridine fragments. Blue nodes indicate input/output; Red/Green indicate biophysical filters.

Detailed Protocols

Pre-Screen QC (Critical Step)

Aminopyridines can oxidize or form aggregates. Ensure >95% purity.

  • Solubility Check: Dissolve to 100 mM in

    
    -DMSO. Check for precipitation upon dilution to 1 mM in assay buffer (PBS or HEPES).
    
  • LC-MS: Verify identity. The methoxymethyl group is stable but can be metabolically labile in in vivo models; for in vitro HTS, it is stable.

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: Detect weak binding (


: 10 

M – 5 mM) of the fragment to a target protein (e.g., RET Kinase). Platform: Biacore 8K or S200.

Steps:

  • Immobilization:

    • Immobilize the target protein (e.g., biotinylated Kinase domain) on a Streptavidin (SA) or CM5 chip.

    • Target Density: High density (~3000-5000 RU) is required for fragment screening to maximize signal-to-noise ratio (

      
      ).
      
  • Sample Preparation:

    • Dilute 5-(Methoxymethyl)pyridin-2-amine in Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20, 3% DMSO).

    • Concentration Series: 0, 50, 100, 250, 500, 1000

      
      M. (High concentrations are necessary for fragments).
      
  • Injection:

    • Contact time: 30–60 seconds (fast on/off rates expected).

    • Dissociation time: 60 seconds.

    • Flow rate: 30

      
      L/min.
      
  • Data Analysis:

    • Apply Solvent Correction (DMSO calibration is mandatory).

    • Fit to Steady State Affinity (1:1) model. Do not attempt kinetic fitting (

      
      ) as kinetics are likely too fast for the instrument limits.
      
Protocol B: Ligand-Observed NMR (STD-NMR)

Objective: Confirm the binding epitope (verify the 2-amino group interaction). Instrument: 500/600 MHz NMR with Cryoprobe.

Steps:

  • Sample: Protein (5–10

    
    M) + Fragment (500–1000 
    
    
    
    M) in
    
    
    buffer. Ligand:Protein ratio ~100:1.
  • Pulse Sequence: Saturation Transfer Difference (STD).

    • On-resonance irradiation: -0.5 ppm (protein methyls).

    • Off-resonance irradiation: 30 ppm.[1]

  • Readout:

    • Subtract "On" spectrum from "Off" spectrum.

    • Result: Signals from the 5-(Methoxymethyl)pyridin-2-amine that appear in the difference spectrum are those in direct contact with the protein.

    • Expectation: Strong STD signals for the aromatic protons and the methoxy group if it sits in a pocket.

Protocol C: Functional Kinase Assay (ADP-Glo)

Objective: Screen derivatives (libraries built on this scaffold) for IC50. Target: Tyrosine Kinase 2 (Tyk2) or RET (Rearranged during Transfection).

Steps:

  • Reagents:

    • Substrate: Poly(Glu,Tyr) 4:1.

    • ATP:

      
      M (at or below 
      
      
      
      to favor ATP-competitive inhibitors like aminopyridines).
  • Reaction:

    • Incubate Library Compound (10 nM – 10

      
      M) + Kinase + Substrate + ATP for 60 min at RT.
      
  • Detection:

    • Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis:

    • Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

    • Plot Sigmoidal Dose-Response.

Data Presentation & Analysis

Expected Binding Mode

The diagram below illustrates the hypothesis-driven design when screening this scaffold.

BindingMode Protein Kinase Hinge Region (Backbone CO / NH) Fragment 5-(Methoxymethyl)pyridin-2-amine Protein->Fragment H-Bond (Acceptor: Pyridine N) Fragment->Protein H-Bond (Donor: NH2) Pocket Solvent Front / Gatekeeper Fragment->Pocket Methoxymethyl Dipole

Figure 2: Conceptual binding mode. The 2-aminopyridine core anchors to the hinge, while the 5-methoxymethyl group probes the solvent front.

Data Summary Table

When analyzing HTS results for this scaffold, structure the data as follows:

ParameterFragment (Parent)Derivative (Hit)Target Criteria
MW (Da) 138.17350 - 450< 500 (Lipinski)

(SPR)
200

M
10 - 100 nMHigh Affinity
LE (Ligand Eff.) > 0.35> 0.30High Efficiency
Solubility High (>10 mM)Variable> 50

M
Binding Mode Fast On/OffSlow OffResidence Time

Ligand Efficiency (LE) Calculation:



For 5-(Methoxymethyl)pyridin-2-amine (

), a

of 200

M yields an excellent LE, justifying its use as a starting scaffold.

Troubleshooting & Tips

  • False Positives (Aggregation): Aminopyridines can aggregate at high concentrations. Always include 0.01% Triton X-100 or Tween-20 in SPR/Biochemical buffers to prevent promiscuous inhibition.

  • pH Sensitivity: The pyridine nitrogen (

    
    ) protonation state is pH-dependent. Ensure assay buffers are strictly pH 7.4 to maintain the neutral, H-bond accepting form required for hinge binding.
    
  • Interference: The amino group is nucleophilic.[2] Avoid buffers with reactive aldehydes or esters that could covalently modify the fragment during incubation.

References

  • Fragment-Based Drug Discovery (General Principles)

    • Erlanson, D. A., et al. "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry. Link

  • 2-Aminopyridine in Kinase Inhibitors (RET/Tyk2)

    • Miyazaki, Y., et al. "Novel condensed pyrimidine compound or salt thereof (RET Inhibitors)." US Patent 10,155,768.[3] Link

    • Vertex Pharmaceuticals. "Aryl and heteroaryl-carboxamide substituted heteroaryl compounds as Tyk2 inhibitors." WO2021204626A1. Link

  • nNOS Inhibitor Scaffolds

    • Silverman, R. B., et al. "2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency."[4] J. Med.[5] Chem.Link

  • Thienopyrimidine/Pyridine Scaffolds in HTS

    • RSC Medicinal Chemistry.[6] "High-throughput effector screen identifies a novel small molecule scaffold."[6] Link

Sources

Application Note: Quantitative Analysis of 5-(Methoxymethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Methoxymethyl)pyridin-2-amine is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled during the manufacturing process to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides detailed protocols for the quantitative analysis of 5-(Methoxymethyl)pyridin-2-amine using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be robust, accurate, and suitable for implementation in research, development, and quality control laboratories.

The validation of these analytical methods is paramount to guarantee reliable and repeatable results, which is essential for regulatory compliance and quality assurance in the pharmaceutical industry.[1] The protocols outlined below are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines, which include assessing parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[2]

Physicochemical Properties of 5-(Methoxymethyl)pyridin-2-amine

While specific experimental data for 5-(Methoxymethyl)pyridin-2-amine is not extensively published, its structure suggests properties analogous to similar pyridine derivatives. It is expected to be a polar compound with basic properties due to the amine group.

PropertyEstimated Value/CharacteristicSource/Analogy
Molecular FormulaC7H10N2O[3]
Molecular Weight138.17 g/mol [3]
AppearanceLikely a solid or high-boiling liquid at room temperatureAnalogy to similar pyridines[4][5]
SolubilityExpected to be soluble in polar organic solvents like methanol, acetonitrile, and aqueous acidic solutions.General properties of aminopyridines[4][6]
UV AbsorbanceExpected to have UV absorbance due to the pyridine ring system.General properties of pyridine derivatives[6][7]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used technique for the quantification of non-volatile and thermally labile compounds.[2] Given the polar nature and the presence of a chromophore in 5-(Methoxymethyl)pyridin-2-amine, reversed-phase HPLC is a suitable method for its analysis.

Principle of the Method

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. 5-(Methoxymethyl)pyridin-2-amine, being a polar compound, will have a relatively low retention time. The composition of the mobile phase can be adjusted to achieve optimal separation from impurities and degradation products. The UV detector measures the absorbance of the analyte as it elutes from the column, and the peak area is proportional to its concentration.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Quantification Standard_Prep Prepare Stock Standard Solution Working_Standards Prepare Working Standard Solutions Standard_Prep->Working_Standards Injection Inject Standards and Samples Working_Standards->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection HPLC_System Equilibrate HPLC System HPLC_System->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte in Samples Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the quantification of 5-(Methoxymethyl)pyridin-2-amine by HPLC.

Detailed HPLC Protocol

1. Materials and Reagents

  • 5-(Methoxymethyl)pyridin-2-amine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions

ParameterConditionRationale
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe acidic mobile phase ensures the amine group is protonated, leading to better peak shape.[6]
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.A gradient elution is recommended to ensure separation from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength ~260 nm (to be optimized by scanning)Pyridine derivatives typically have strong absorbance in this region.
Injection Volume 10 µLCan be adjusted based on analyte concentration and instrument sensitivity.

4. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of 5-(Methoxymethyl)pyridin-2-amine reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample containing 5-(Methoxymethyl)pyridin-2-amine, dissolve it in a suitable solvent (e.g., methanol), and dilute it with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. System Suitability Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is less than 2.0%.

6. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be greater than 0.999.

  • Determine the concentration of 5-(Methoxymethyl)pyridin-2-amine in the sample solution from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[8] For 5-(Methoxymethyl)pyridin-2-amine, GC-MS offers high selectivity and sensitivity. Derivatization may be employed to improve the chromatographic properties of the analyte, although direct analysis is often possible.[8]

Principle of the Method

In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The mass spectrometer provides structural information for identification and can be operated in selected ion monitoring (SIM) mode for highly sensitive quantification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification Standard_Prep Prepare Stock Standard Solution Working_Standards Prepare Working Standard Solutions Standard_Prep->Working_Standards Injection Inject Standards and Samples Working_Standards->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection GCMS_System Set up GC-MS System GCMS_System->Injection Data_Acquisition Acquire Mass Spectral Data Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte in Samples Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the quantification of 5-(Methoxymethyl)pyridin-2-amine by GC-MS.

Detailed GC-MS Protocol

1. Materials and Reagents

  • 5-(Methoxymethyl)pyridin-2-amine reference standard

  • Methanol or Dichloromethane (GC grade)

  • Internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Data acquisition and processing software

3. GC-MS Conditions

ParameterConditionRationale
Injector Temperature 250 °CTo ensure complete vaporization of the analyte.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas for optimal separation and MS compatibility.
Oven Temperature Program Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.A temperature gradient is necessary to separate the analyte from the solvent and any impurities.
Transfer Line Temperature 280 °CTo prevent condensation of the analyte before entering the mass spectrometer.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.
Acquisition Mode Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.Full scan is used to identify the analyte and potential impurities, while SIM mode provides higher sensitivity for quantification.
SIM Ions To be determined from the full scan mass spectrum of the analyte (e.g., molecular ion and major fragment ions).Monitoring multiple ions increases the specificity of the analysis.

4. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of 5-(Methoxymethyl)pyridin-2-amine reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in a similar manner.

  • Working Standard Solutions: Prepare a series of working standards containing a constant concentration of the internal standard and varying concentrations of 5-(Methoxymethyl)pyridin-2-amine (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) in methanol.

  • Sample Solution: Accurately weigh a known amount of the sample, dissolve it in methanol, add the internal standard to the same final concentration as in the working standards, and dilute to a final volume.

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the working standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be greater than 0.999.

  • Determine the concentration of 5-(Methoxymethyl)pyridin-2-amine in the sample by calculating the peak area ratio and using the calibration curve.

Method Validation

Both the HPLC and GC-MS methods should be validated to ensure they are suitable for their intended purpose.[9] The following validation parameters should be assessed according to ICH guidelines:[2][10]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be determined based on the intended application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for spiked samples.
Precision (Repeatability and Intermediate Precision)The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.RSD < 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, flow rate, or column temperature.

Conclusion

This application note provides comprehensive and detailed protocols for the quantification of 5-(Methoxymethyl)pyridin-2-amine using HPLC-UV and GC-MS. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the available instrumentation. Both methods are capable of providing accurate and precise results when properly validated. Adherence to these protocols and the principles of analytical method validation will ensure the generation of reliable data for quality control and research purposes in the pharmaceutical industry.

References

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities | Journal of Applied Bioanalysis.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM - SciELO Brazil.
  • Analytical method validation: A brief review.
  • Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound - RSC Publishing.
  • 5-Amino-2-methoxypyridine CAS#: 6628-77-9 - ChemicalBook.
  • (5-Methoxy-pyridin-2-yl)-methyl-amine | 1256812-29-9 - ChemicalBook.
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.
  • 5-(methoxymethyl)pyridin-2-amine hydrochloride (C7H10N2O) - PubChemLite.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available from: [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal.
  • A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines - Benchchem.
  • 2-Methoxy-5-Amino Pyridine - ChemBK.
  • 2-Amino-5-methoxypyridine | 10167-97-2 | Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

Cell-based assays using 5-(Methoxymethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

A Guide to the Cellular Characterization of Novel 2-Aminopyridine-Based Kinase Inhibitors: Application Protocols for 5-(Methoxymethyl)pyridin-2-amine

Part 1: Introduction and Scientific Background

The 2-aminopyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with significant biological and pharmacological effects.[1][2] Its unique structural properties allow it to form key hydrogen bond interactions with the hinge region of protein kinases, making it a foundational element in the design of potent and selective kinase inhibitors. Compounds incorporating this moiety have been successfully developed as inhibitors for critical cancer and inflammation targets, including Janus kinase 2 (JAK2) and Polo-like kinase 4 (PLK4).[3][4]

This guide uses 5-(Methoxymethyl)pyridin-2-amine , a representative 2-aminopyridine derivative, to outline a comprehensive, field-proven workflow for the cellular characterization of novel small molecule kinase inhibitors. For any new compound, it is critical to move beyond simple biochemical assays and validate its activity in the complex, physiologically relevant environment of a living cell.[5]

The workflow is built on three essential pillars of inquiry:

  • Cellular Potency and Cytotoxicity: Does the compound affect cell viability, and at what concentration?

  • Intracellular Target Engagement: Does the compound enter the cell and physically bind to its intended protein target?

  • Downstream Pathway Modulation: Does target binding translate into the intended functional outcome (i.e., inhibition of the downstream signaling pathway)?

This document provides detailed, step-by-step protocols for the first two pillars—quantifying cellular potency and validating target engagement—which together form the cornerstone of preclinical compound validation.

Part 2: Protocol for Assessing Cellular Potency and Cytotoxicity

Assay Principle: ATP as a Robust Indicator of Cell Viability

To determine the concentration at which a compound exerts a biological effect, a dose-response study measuring cell viability is essential.[6] Metabolically active cells maintain a high and relatively constant intracellular concentration of adenosine triphosphate (ATP).[7] When cells undergo apoptosis or necrosis due to a cytotoxic compound, their ATP is rapidly depleted.

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous "add-mix-measure" method that quantifies ATP levels.[8][9] The reagent contains a thermostable luciferase enzyme that, in the presence of ATP, generates a stable, long-lasting luminescent signal that is directly proportional to the number of viable cells in culture.[9] This assay is highly sensitive, reproducible, and amenable to high-throughput screening in multiwell plate formats.[8][10]

Experimental Workflow: Cytotoxicity IC50 Determination

G cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_read Day 4/5: Data Acquisition p1 Trypsinize and count log-phase cells p2 Seed cells into 96-well opaque plates p1->p2 p3 Incubate overnight (37°C, 5% CO₂) p2->p3 t1 Prepare 10-point serial dilution of compound t2 Add compound dilutions and controls to wells t1->t2 t3 Incubate for 48-72 hours t2->t3 r1 Equilibrate plate and reagent to room temp r2 Add CellTiter-Glo® Reagent to each well r1->r2 r3 Mix on orbital shaker (2 min) r2->r3 r4 Incubate at RT (10 min) r3->r4 r5 Read luminescence on plate reader r4->r5

Caption: Workflow for determining compound IC50 using a luminescent viability assay.

Detailed Step-by-Step Protocol

Materials:

  • Target cell line (e.g., HEL cells for JAK2 inhibitors)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 5-(Methoxymethyl)pyridin-2-amine (or compound of interest) dissolved in DMSO

  • White, opaque-walled 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. #G7570 or equivalent)

  • Luminometer plate reader

Procedure:

  • Cell Seeding (Day 1): a. Culture cells to ~80% confluency to ensure they are in the logarithmic growth phase. b. Harvest cells using trypsin, neutralize, and perform a cell count. c. Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL) and seed into a 96-well opaque-walled plate.[11] d. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Treatment (Day 2): a. Prepare a 10 mM stock solution of 5-(Methoxymethyl)pyridin-2-amine in 100% DMSO. b. Perform a serial dilution series in culture medium to create working concentrations. A common approach is a 10-point, 3-fold dilution series to span a wide concentration range (e.g., 30 µM to 1.5 nM).[12] c. Include two control groups: "Vehicle Control" (medium with the same final DMSO concentration as the highest compound dose, typically ≤0.5%) and "No-Cell Control" (medium only, for background subtraction). d. Carefully add the compound dilutions to the appropriate wells in triplicate. e. Incubate the plate for a duration relevant to the compound's expected mechanism of action (typically 48 to 72 hours for antiproliferative effects).[13]

  • Data Acquisition (Day 4 or 5): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[9] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[10] d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9] f. Measure luminescence using a plate reader.

Data Analysis and Interpretation
  • Normalization: Average the triplicate luminescence readings for each concentration. Subtract the average background (No-Cell Control) from all other readings. Normalize the data by setting the average Vehicle Control reading as 100% viability.

  • Curve Fitting: Plot the normalized percent viability against the log of the compound concentration.

  • IC50 Calculation: Use a non-linear regression model (sigmoidal dose-response, variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the curve and determine the IC50 value.[12] The IC50 is the concentration of the compound that reduces cell viability by 50%.[6][14]

ParameterDescriptionExample Value
Top Plateau Maximum cell viability (normalized)100%
Bottom Plateau Minimum cell viability (normalized)5%
Log(IC50) Log of the compound concentration at 50% inhibition-6.3
IC50 The molar concentration that inhibits 50% of cell viability500 nM
HillSlope The steepness of the dose-response curve-1.1
Goodness of fit of the regression0.992

Part 3: Protocol for Validating Intracellular Target Engagement

Assay Principle: Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound inhibits cell growth is not sufficient to prove its mechanism of action. It is crucial to demonstrate that the compound physically binds to its intended protein target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing this target engagement.[15]

The principle is based on ligand-induced thermal stabilization.[16] When a protein is heated, it denatures and aggregates out of solution. However, if a compound (ligand) is bound to the protein, it stabilizes the protein's structure, increasing its melting temperature (Tm).[15] In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot. A shift in the melting curve to higher temperatures in the presence of the compound is direct evidence of target engagement.[16][17]

Experimental Workflow: CETSA Melt Curve

G cluster_treat 1. Cell Treatment cluster_heat 2. Heat Challenge cluster_lyse 3. Lysis & Separation cluster_detect 4. Detection t1 Treat cell suspension with Compound or Vehicle (DMSO) t2 Incubate (e.g., 1 hr, 37°C) to allow compound uptake t1->t2 h1 Aliquot cell suspension into PCR tubes h2 Heat aliquots across a temperature gradient (e.g., 40-70°C) for 3 min h1->h2 h3 Cool to room temperature h2->h3 l1 Lyse cells via freeze-thaw cycles l2 Centrifuge at high speed (20,000 x g) to pellet aggregates l1->l2 l3 Collect supernatant (soluble protein fraction) l2->l3 d1 Quantify total protein (e.g., BCA assay) d2 Analyze equal amounts by SDS-PAGE & Western Blot d1->d2 d3 Probe with primary antibody for target protein d2->d3

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Step-by-Step Protocol

Materials:

  • Target cell line cultured to high density

  • 5-(Methoxymethyl)pyridin-2-amine (or compound of interest) and DMSO

  • PBS with protease inhibitors

  • PCR tubes and a thermal cycler

  • Liquid nitrogen

  • High-speed refrigerated centrifuge

  • Reagents for protein quantification (BCA assay) and Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer, primary antibody against the target protein, HRP-conjugated secondary antibody, ECL substrate)

Procedure:

  • Cell Treatment: a. Harvest approximately 20-40 million cells and resuspend them in culture medium. b. Split the cell suspension into two tubes: one for treatment with the compound (e.g., 10 µM 5-(Methoxymethyl)pyridin-2-amine) and one for the vehicle control (DMSO).[18] c. Incubate the cells for 1 hour at 37°C to allow for compound uptake.[17]

  • Heat Challenge: a. Aliquot 100 µL of the treated cell suspension into a series of PCR tubes for each temperature point. b. For an initial melt curve, use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.[17] c. Immediately cool the tubes at room temperature for 3 minutes.[16]

  • Lysis and Separation: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[17] b. To separate the soluble fraction from the aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[17] c. Carefully collect the supernatant, which contains the soluble proteins, and transfer to a new tube.

  • Protein Quantification and Western Blot Analysis: a. Determine the protein concentration of each soluble fraction using a BCA assay to ensure equal loading. b. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. c. Load an equal amount of total protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein overnight at 4°C.[19] f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the signal using an ECL substrate and an imaging system.

Data Analysis and Interpretation
  • Melt Curve: Quantify the band intensity for each temperature point for both the vehicle- and compound-treated samples. Plot the relative band intensity against temperature. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

  • Isothermal Dose-Response (ITDR): To determine a cellular EC50 for target binding, treat cells with a serial dilution of the compound and heat all samples at a single temperature (chosen from the melt curve, e.g., Tagg50). A dose-dependent increase in the amount of soluble protein confirms target engagement in a quantitative manner.[19]

Temperature (°C)Relative Soluble Protein (Vehicle)Relative Soluble Protein (10 µM Cmpd)
461.001.00
490.950.98
520.810.95
55 0.52 (Tagg) 0.88
58 0.23 0.55 (Tagg)
610.100.29
640.050.12

Part 4: Downstream Pathway Analysis

Once cellular potency and target engagement are confirmed, the final step is to verify that this engagement leads to the desired functional outcome. For a kinase inhibitor, this means demonstrating a reduction in the phosphorylation of a known downstream substrate.

Conceptual Framework: Inhibiting a Kinase Signaling Cascade

Many cellular processes are controlled by kinase cascades, where one kinase phosphorylates and activates another.[20] For example, the JAK2 kinase, upon activation by cytokine receptors, phosphorylates STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression. A selective JAK2 inhibitor would block this phosphorylation event.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK2 JAK2 Receptor->JAK2 activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 auto-phosphorylates STAT STAT pJAK2->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus dimerizes & translocates Gene Gene Expression Nucleus->Gene Inhibitor 5-(Methoxymethyl) pyridin-2-amine Inhibitor->pJAK2 INHIBITS

Caption: Inhibition of a generic JAK-STAT signaling pathway by a kinase inhibitor.

Methodology: This functional effect can be measured by treating cells with a dose-range of the compound for a short period (e.g., 1-4 hours) and then analyzing cell lysates by Western blot using phospho-specific antibodies against the downstream substrate (e.g., anti-pSTAT). A dose-dependent decrease in the phospho-protein signal, without a change in the total protein level, provides definitive evidence of on-target pathway inhibition.[21]

References

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(8). Retrieved from [Link]

  • Su, C. J., et al. (2019). Cellular Thermal Shift Assay (CETSA). Bio-protocol, as extracted from Cancers (Basel), Mar 2019. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Medical News. (2026, January 18). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Current Protocols in Chemical Biology, 8(3), 183–195. Retrieved from [Link]

  • baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • Biocompare. (2006, July 6). CellTiter Glo® Luminescent Cell Viability Assay From Promega. Retrieved from [Link]

  • Isogen Life Science. (n.d.). Viability assays: a comparison of luminescence-, fluorescence-, and absorbance-based assays to determine viable cell counts. Retrieved from [Link]

  • Poulter, N. S., et al. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2014, March 19). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? Retrieved from [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Retrieved from [Link]

  • Bio-protocol. (2014). IP-Kinase Assay. Bio-protocol, 4(5). Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • ResearchGate. (2018, April 29). For how long should I treat a cell line in order to determine the IC50 of an antiproliferative drug? Retrieved from [Link]

  • Wang, X., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. European Journal of Medicinal Chemistry, 227, 113932. Retrieved from [Link]

  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Retrieved from [Link]

  • Zhao, J., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(10), 127048. Retrieved from [Link]

  • Gomaa, M. S., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(3), 1636-1662. Retrieved from [Link]

  • Herrera-Rodríguez, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(24), 8758. Retrieved from [Link]

  • Sadowska, K., et al. (2022). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules, 27(12), 3943. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 14(6), 1109-1123. Retrieved from [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. International Journal of Scientific and Research Publications, 11(7). Retrieved from [Link]

  • Hrytsai, I., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7179. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. Retrieved from [Link]

  • Cighir, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3249. Retrieved from [Link]

  • Moysan, A., et al. (1995). Photoreaction of 5-methoxypsoralen with thymidine and the thymine moiety of isolated and Saccharomyces cerevisiae DNA. Characterization and measurement of the two cis-syn furan-side monocycloadducts. Photochemistry and Photobiology, 62(6), 997-1004. Retrieved from [Link]

  • Hernández-Alvarez, D., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Pharmaceuticals, 17(1), 74. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butyl-5-[11C]methoxymethyl-6-(1-oxopyridin-2-yl)-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine. PubChem. Retrieved from [Link]

  • Assay Genie. (n.d.). Cellular & Biochemical Assays. Retrieved from [Link]

  • BIOMEX GmbH. (n.d.). Cell-based assays for research and development. Retrieved from [Link]

Sources

5-(Methoxymethyl)pyridin-2-amine reaction conditions and reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Utility

The 5-(methoxymethyl)pyridin-2-amine scaffold (CAS: 1227589-51-0) is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., BTK, JAK) and GPCR ligands.

The molecule features two distinct functionalities that define its chemical behavior:

  • The 2-Amino Pyridine Motif: A "privileged structure" capable of bidentate hydrogen bonding (donor-acceptor) in enzyme active sites (e.g., the hinge region of kinases).

  • The 5-Methoxymethyl Group: A polar ether side chain that modulates lipophilicity (LogP) and metabolic stability without introducing a hydrogen bond donor, often used to replace labile methyl or hydrophobic ethyl groups.

This guide provides optimized protocols for synthesizing this core and functionalizing the exocyclic amine, addressing specific challenges such as the low nucleophilicity of the amino group and catalyst poisoning by the pyridine nitrogen.

Physicochemical Profile & Stability

PropertyValue / CharacteristicImplication for Synthesis
pKa (Ring N) ~6.0 – 6.5 (Est.)Protonation occurs on the ring nitrogen first. In acidic media, the molecule becomes a pyridinium salt, deactivating the ring toward electrophilic attack.
pKa (Exocyclic N) ~22 (Neutral)The exocyclic amine is a poor nucleophile due to resonance delocalization into the electron-deficient pyridine ring.
Solubility Moderate (Polar Organic)Soluble in DMSO, DMF, MeOH, DCM. Limited solubility in non-polar alkanes.
Stability Acid Sensitive (Ether)The methoxymethyl ether is generally stable but can be cleaved by strong Lewis acids (e.g., BBr3, AlCl3) or hot HBr. Avoid these during deprotection steps.

Protocol A: De Novo Synthesis of the Core

Commercial batches of 5-(methoxymethyl)pyridin-2-amine often contain trace metal impurities or variable hydration states. For critical SAR studies, de novo synthesis via the Ester Reduction Route is recommended for highest purity.

Reaction Scheme
  • Protection: Methyl 6-aminonicotinate

    
     Boc-protection.
    
  • Reduction: Ester

    
     Alcohol (using LiAlH4 or LiBH4).
    
  • Alkylation: Alcohol

    
     Methyl Ether (NaH/MeI).
    
  • Deprotection: Removal of Boc (TFA/DCM).

Step-by-Step Methodology

Step 1: Boc-Protection

  • Dissolve methyl 6-aminonicotinate (1.0 eq) in DCM (0.2 M).

  • Add

    
     (1.2 eq) and DMAP (0.1 eq).
    
  • Stir at RT for 4 hours. Monitor by TLC/LCMS.

  • Wash with 1M HCl (to remove DMAP/pyridine traces), then brine. Dry over

    
    .
    

Step 2: Reduction to Alcohol Critical: Do not use harsh conditions that might reduce the pyridine ring.

  • Dissolve the Boc-protected intermediate in anhydrous THF at 0°C.

  • Add

    
     (1.0 M in THF, 1.2 eq) dropwise.
    
    • Note: The Boc group usually survives mild

      
       reduction at 0°C if quenched quickly, but 
      
      
      
      is safer if selectivity is a concern.
  • Quench via Fieser workup (

    
     mL water, 
    
    
    
    mL 15% NaOH,
    
    
    mL water). Filter precipitate.

Step 3: O-Methylation

  • Dissolve the alcohol intermediate in anhydrous DMF (0.3 M). Cool to 0°C.[1]

  • Add NaH (60% dispersion, 1.5 eq) portion-wise. Wait for gas evolution to cease.

  • Add Methyl Iodide (MeI) (1.2 eq) dropwise.

  • Warm to RT and stir for 2 hours.

  • Quench with sat.

    
    .[1] Extract with EtOAc.[2]
    

Step 4: Deprotection

  • Dissolve in DCM. Add TFA (20% v/v). Stir 1 hour.

  • Concentrate in vacuo.

  • Critical Neutralization: The product will be a TFA salt. Redissolve in MeOH, pass through a basic ion-exchange cartridge (e.g., SCX-2) or wash with sat.

    
     to obtain the free base.
    

Protocol B: Amide Coupling (Functionalization)

Challenge: The exocyclic amine of 2-aminopyridine is significantly less nucleophilic than aniline due to resonance. Standard EDC/HOBt couplings often fail or proceed slowly. Solution: Use high-activity coupling agents (HATU, T3P) or pre-activated acid chlorides.

Recommended Reagents
  • Standard: HATU / DIPEA / DMF.[1]

  • Difficult Substrates: T3P (Propylphosphonic anhydride) / Pyridine (solvent).

  • Scale-Up: Isobutyl chloroformate (Mixed Anhydride method).

Procedure (HATU Method)
  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 5 minutes at RT to form the active ester.

    • Why? Pre-activation prevents the slow-reacting aminopyridine from competing with the coupling agent for the acid.

  • Addition: Add 5-(methoxymethyl)pyridin-2-amine (1.1 eq).

  • Reaction: Stir at 40–50°C for 4–16 hours.

    • Note: Mild heating is often required to overcome the low nucleophilicity.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.

Protocol C: Buchwald-Hartwig Amination

Challenge: The pyridine ring nitrogen can coordinate to Palladium (Pd), poisoning the catalyst. Solution: Use bulky, electron-rich phosphine ligands (BrettPhos, Xantphos) that outcompete the pyridine nitrogen for the metal center.

Optimized Conditions
ComponentRecommendationRationale
Catalyst Source

or

Stable Pd(0) or Pd(II) precursors.
Ligand BrettPhos or tBuBrettPhos Specifically engineered for primary amines; bulky structure prevents catalyst poisoning.
Base

or


is milder;

is faster but incompatible with base-sensitive groups.
Solvent 1,4-Dioxane or t-Amyl AlcoholHigh boiling points allow for necessary thermal activation (90–110°C).
Procedure
  • In a glovebox or under Argon stream, combine:

    • Aryl Halide (1.0 eq)

    • 5-(methoxymethyl)pyridin-2-amine (1.2 eq)

    • 
       (0.02 eq)
      
    • BrettPhos (0.04 eq)

    • 
       (2.0 eq)
      
  • Add anhydrous 1,4-Dioxane (degassed).

  • Seal vessel and heat to 100°C for 12 hours.

  • Filter through Celite to remove Pd residues.

Visualizing the Workflow

The following diagram illustrates the synthesis logic and reactivity divergence.

G Start Methyl 6-aminonicotinate Boc Boc-Protected Intermediate Start->Boc Boc2O, DMAP Alcohol Alcohol (Reduction) Boc->Alcohol LiAlH4, THF, 0°C Ether Methyl Ether (Alkylation) Alcohol->Ether NaH, MeI, DMF Core 5-(Methoxymethyl) pyridin-2-amine (CORE SCAFFOLD) Ether->Core TFA/DCM (Deprotection) Amide Amide Product (Kinase Hinge Binder) Core->Amide R-COOH HATU, DIPEA 50°C Aryl N-Aryl Product (Buchwald Coupling) Core->Aryl Ar-Br Pd2(dba)3/BrettPhos 100°C

Figure 1: Synthetic pathway from commercial starting materials to the core scaffold and subsequent functionalization routes.

References

  • PrepChem. Synthesis of 2-amino-5-methoxy pyridine. (General methodology for alkoxypyridines).

  • Vertex AI Search. Reaction of 5-(methoxymethyl)pyridin-2-amine with carboxylic acids. (Optimization of amide couplings with aminopyridines). 3

  • Alfa Chemistry. Buchwald-Hartwig Coupling Mechanism and Ligands.[4] (Specifics on Pd-catalysis for amines).

  • Master Organic Chemistry. Amine Basicity and pKa of Pyridines. (pKa data for reaction planning).

  • Google Patents. Preparation of 5-methoxymethyl-2,3-pyridine-dicarboxylic acid derivatives.[5] (Alternative synthesis routes).

Sources

Application Note: A Scalable and Efficient Synthesis of 5-(Methoxymethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 5-(Methoxymethyl)pyridin-2-amine, a key building block in the pharmaceutical industry. We present a robust and efficient two-step synthetic route commencing from commercially available 2-amino-5-methylpyridine. The protocol emphasizes safe handling of reagents, detailed experimental procedures, and critical considerations for process optimization and scale-up. This document is intended for researchers, chemists, and chemical engineers in the fields of drug discovery and process development.

Introduction: The Significance of 5-(Methoxymethyl)pyridin-2-amine

Substituted pyridines are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] 5-(Methoxymethyl)pyridin-2-amine, in particular, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring both an amino group and a methoxymethyl substituent, allows for diverse chemical modifications, making it a valuable synthon for drug candidates targeting a range of diseases. The increasing demand for this intermediate necessitates the development of a scalable, cost-effective, and safe manufacturing process.

Strategic Approach to Synthesis on a Preparative Scale

Several synthetic pathways to 5-(Methoxymethyl)pyridin-2-amine have been reported. A critical analysis of these routes reveals that a two-step sequence starting from 2-amino-5-methylpyridine offers significant advantages for large-scale production. This approach avoids the use of highly toxic and corrosive reagents often associated with direct chlorination of the methyl group at the final stages.

The chosen synthetic strategy involves:

  • Radical Bromination: Selective bromination of the methyl group of 2-amino-5-methylpyridine to yield 2-amino-5-(bromomethyl)pyridine.

  • Nucleophilic Substitution: Subsequent methoxylation of the bromomethyl intermediate to afford the desired product, 5-(Methoxymethyl)pyridin-2-amine.

This route is advantageous due to the relatively low cost of the starting material, the high selectivity of the bromination step, and the straightforward nature of the final substitution reaction.

Synthetic_Workflow 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Radical_Bromination Radical_Bromination 2-Amino-5-methylpyridine->Radical_Bromination NBS, AIBN 2-Amino-5-(bromomethyl)pyridine 2-Amino-5-(bromomethyl)pyridine Radical_Bromination->2-Amino-5-(bromomethyl)pyridine Nucleophilic_Substitution Nucleophilic_Substitution 2-Amino-5-(bromomethyl)pyridine->Nucleophilic_Substitution NaOMe, MeOH 5-(Methoxymethyl)pyridin-2-amine 5-(Methoxymethyl)pyridin-2-amine Nucleophilic_Substitution->5-(Methoxymethyl)pyridin-2-amine

Caption: Overall synthetic workflow for 5-(Methoxymethyl)pyridin-2-amine.

Detailed Experimental Protocol

Safety First: All operations involving pyridine derivatives and brominating agents must be conducted in a well-ventilated fume hood.[2][3] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[3]

Reagents and Materials
ReagentFormulaMW ( g/mol )PuritySupplier
2-Amino-5-methylpyridineC₆H₈N₂108.14≥98%Commercially Available
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98≥99%Commercially Available
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.21≥98%Commercially Available
Acetonitrile (ACN)C₂H₃N41.05AnhydrousCommercially Available
Sodium Methoxide (NaOMe)CH₃NaO54.0225% in MeOHCommercially Available
Methanol (MeOH)CH₄O32.04AnhydrousCommercially Available
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeCommercially Available
Saturated Sodium BicarbonateNaHCO₃84.01-Prepared in-house
BrineNaCl58.44-Prepared in-house
Anhydrous Sodium SulfateNa₂SO₄142.04-Commercially Available
Step 1: Synthesis of 2-Amino-5-(bromomethyl)pyridine

Reaction Mechanism: This reaction proceeds via a free radical chain mechanism initiated by the thermal decomposition of AIBN. The resulting radicals abstract a hydrogen atom from the methyl group of 2-amino-5-methylpyridine, which is then brominated by NBS.

Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Radicals 2 R• + N₂ AIBN->Radicals Δ Substrate Ar-CH₃ Radical_Substrate Ar-CH₂• Substrate->Radical_Substrate R• Brominated_Product Ar-CH₂Br Radical_Substrate->Brominated_Product NBS NBS NBS Succinimide_Radical Succinimide•

Caption: Simplified mechanism of radical bromination.

Procedure:

  • To a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-5-methylpyridine (1.0 eq) and anhydrous acetonitrile (10 vol).

  • Stir the mixture at room temperature until all the solid has dissolved.

  • Add N-bromosuccinimide (1.1 eq) to the solution.

  • Carefully add azobisisobutyronitrile (AIBN) (0.05 eq) as a radical initiator.

  • Heat the reaction mixture to reflux (approximately 80-82 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or HPLC (typically complete within 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 5-(Methoxymethyl)pyridin-2-amine

Reaction Mechanism: This step is a classic Williamson ether synthesis, a nucleophilic substitution (SN2) reaction. The methoxide ion acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide leaving group.

Procedure:

  • Dissolve the crude 2-amino-5-(bromomethyl)pyridine (1.0 eq) in anhydrous methanol (10 vol) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol (1.5 eq) to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or HPLC until completion.

  • Quench the reaction by the slow addition of water (5 vol).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 10 vol).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 5 vol) and then with brine (1 x 5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

For large-scale production, purification by column chromatography may not be practical. Recrystallization or distillation are preferred methods.

Purification_Workflow Crude_Product Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Filtration Filtration Recrystallization->Filtration Solvent_Selection e.g., Toluene/Heptane Recrystallization->Solvent_Selection Drying Drying Filtration->Drying Pure_Product Pure_Product Drying->Pure_Product

Caption: General purification workflow for the final product.

Purification Protocol (Recrystallization):

  • Dissolve the crude 5-(Methoxymethyl)pyridin-2-amine in a minimal amount of hot toluene.

  • Slowly add heptane until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by vacuum filtration and wash with cold heptane.

  • Dry the purified product under vacuum at 40 °C.

Characterization Data (Typical):

AnalysisSpecification
AppearanceOff-white to light yellow solid
Purity (HPLC)≥98%
¹H NMRConforms to structure
Mass Spectrometry[M+H]⁺ = 139.0866 (calculated for C₇H₁₁N₂O⁺)
Melting Point68-72 °C

Scale-Up Considerations and Process Safety

Scaling up chemical reactions from the laboratory to pilot or production scale introduces challenges that must be carefully managed to ensure safety, efficiency, and product quality.[4][5]

Scale_Up_Considerations cluster_challenges Key Areas of Focus Scale_Up Scale-Up Challenges Heat_Transfer Heat Transfer Exothermic reactions require efficient cooling to prevent runaway conditions. Scale_Up->Heat_Transfer Mass_Transfer Mass Transfer Inefficient mixing can lead to localized concentration gradients and side reactions. Scale_Up->Mass_Transfer Reagent_Addition Reagent Addition Controlled addition of reagents is crucial, especially for exothermic steps. Scale_Up->Reagent_Addition Safety_Protocols Safety Protocols Comprehensive risk assessment and implementation of robust safety measures are essential. Scale_Up->Safety_Protocols

Caption: Key considerations for scaling up the synthesis.

Key Scale-Up Recommendations:

  • Heat Management: The bromination reaction is exothermic. On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[4] A jacketed reactor with precise temperature control is essential. The rate of addition of the initiator (AIBN) may need to be carefully controlled to manage the heat evolution.

  • Mixing: Efficient agitation is critical to ensure homogeneous reaction conditions and prevent localized "hot spots." The choice of impeller and stirring speed should be optimized for the reactor geometry.

  • Safety Engineering:

    • Emergency Preparedness: Ensure that appropriate fire suppression systems and spill containment measures are in place.[3][6][7]

    • Pressure Relief: The reactor should be equipped with a pressure relief system in case of unexpected gas evolution.

    • Quenching Strategy: Have a well-defined and tested quenching procedure for both reaction steps in case of a process deviation.

  • Waste Management: Develop a comprehensive waste management plan for the disposal of solvent waste and byproducts in accordance with local regulations.[2]

Conclusion

The synthetic route and protocol detailed in this application note provide a reliable and scalable method for the production of 5-(Methoxymethyl)pyridin-2-amine. By carefully considering the principles of process chemistry and implementing robust safety measures, this valuable pharmaceutical intermediate can be manufactured efficiently and safely on a large scale.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Loba Chemie. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-(aminomethyl)-2-chloropyridine. PrepChem.com. Retrieved from [Link]

  • Carl ROTH. (2025, February 17). Safety Data Sheet: Pyridine. Carl ROTH. Retrieved from [Link]

  • Macmillan, D. S. B., Murray, P. M., Sneddon, H. F., & Jamison, T. F. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1181, 1–24. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment. Mettler Toledo. Retrieved from [Link]

Sources

Comprehensive In Vitro Evaluation of 5-(Methoxymethyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro evaluation of 5-(Methoxymethyl)pyridin-2-amine derivatives Content Type: Application Notes and Protocols Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams.

Abstract

The 2-aminopyridine scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized as a hinge-binding motif in kinase inhibitors (e.g., Crizotinib, Imatinib analogs) and as a ligand for GPCRs. The specific introduction of a 5-(methoxymethyl) substituent represents a strategic bioisosteric replacement for methyl or hydroxymethyl groups. It modulates lipophilicity (LogD) and introduces a hydrogen bond acceptor without the donor liability of a free alcohol. However, the methoxymethyl (MOM) ether functionality poses unique challenges regarding chemical stability (acid lability) and metabolic susceptibility (O-dealkylation). This guide details a tiered in vitro evaluation strategy designed to de-risk these derivatives early in the discovery pipeline.

Part 1: Strategic Evaluation Framework

The Chemical Context: Why 5-(Methoxymethyl)?

In drug design, the 5-position of the pyridine ring often protrudes into the solvent-exposed region or a hydrophobic pocket of the target protein (e.g., the ATP-binding site of kinases).

  • Vs. Methyl: The methoxymethyl group lowers LogP, improving solubility.

  • Vs. Hydroxymethyl: It caps the polar proton, improving membrane permeability (P_app) and preventing non-specific binding, but introduces a potential metabolic soft spot.

The Critical Liability: Acetality

The methoxymethyl group is chemically an acyclic acetal (hemiaminal ether). While aromatic MOM ethers are more stable than aliphatic ones, they remain susceptible to acid-catalyzed hydrolysis. Therefore, the first tier of evaluation must confirm stability in simulated gastric fluid (SGF) before expensive biological screening.

Graphviz Workflow: Tiered Evaluation Logic

The following diagram illustrates the decision matrix for evaluating these derivatives, prioritizing stability to prevent false positives in biological assays.

EvaluationWorkflow Start Library Synthesis: 5-(Methoxymethyl)pyridin-2-amine Derivatives Tier1 Tier 1: Chemical Stability (Simulated Gastric Fluid) Start->Tier1 Decision1 Stable > 90% at 2h? Tier1->Decision1 Discard Discard / Redesign (Acid Labile) Decision1->Discard No Tier2 Tier 2: Biochemical Potency (Kinase/Enzyme Assay) Decision1->Tier2 Yes Tier3 Tier 3: ADME Profiling (Microsomal Stability & Permeability) Tier2->Tier3 IC50 < 100 nM Lead Lead Candidate Selection Tier3->Lead Cl_int < 20 µL/min/mg

Figure 1: Tiered evaluation workflow prioritizing chemical stability of the MOM ether prior to potency screening.

Part 2: Application Notes & Protocols

Application Note 1: Chemical Stability in Simulated Gastric Fluid (SGF)

Rationale: The MOM ether is a classic protecting group cleavable by acid. If a derivative hydrolyzes in the stomach (pH ~1.2), the active pharmacophore is lost before absorption. This assay is non-negotiable for oral drug candidates.

Protocol: SGF Stability Assay

Materials:

  • Test Compound: 10 mM stock in DMSO.

  • SGF (without enzymes): 2.0 g NaCl in 7.0 mL HCl, diluted to 1000 mL with water (pH 1.2).

  • Internal Standard (IS): Warfarin or Tolbutamide.

  • Analysis: HPLC-UV or LC-MS/MS.

Step-by-Step Procedure:

  • Preparation: Pre-warm SGF to 37°C in a shaking water bath.

  • Incubation: Spike the test compound into SGF to a final concentration of 10 µM (0.1% DMSO final).

    • Control: Spike compound into PBS (pH 7.4) to differentiate acid hydrolysis from general instability.

  • Sampling: Aliquot 100 µL at time points: 0, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately add 400 µL of ice-cold Acetonitrile (containing Internal Standard) to stop the reaction and precipitate any buffer salts.

  • Analysis: Centrifuge (4000 rpm, 10 min) and inject supernatant into LC-MS.

  • Calculation: Plot % Remaining vs. Time.

    • Acceptance Criteria: >90% parent remaining after 120 minutes.

Data Interpretation:

  • Rapid Loss: Indicates cleavage of the methoxymethyl ether to the alcohol (5-(hydroxymethyl)pyridin-2-amine). The compound is unsuitable for oral delivery without formulation protection (enteric coating).

Application Note 2: Biochemical Potency (Kinase Hinge Binding)

Rationale: 2-aminopyridines typically bind to the "hinge region" of kinases via a bidentate hydrogen bond (Pyridine-N accepts H; Amine-NH donates H). The 5-methoxymethyl group likely occupies the solvent front or the gatekeeper pocket.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Target: Example Kinase (e.g., CDK2, ALK, or PI3K depending on specific design). Assay Principle: Competition between the test compound and a fluorophore-labeled tracer for the kinase ATP binding site.

Materials:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: LanthaScreen™ Eu-Kinase Tracer (Invitrogen).

  • Detection: Europium-labeled anti-tag antibody.

Step-by-Step Procedure:

  • Serial Dilution: Prepare a 10-point dose-response curve of the derivative in 100% DMSO (Start at 10 mM, 1:3 dilution). Acoustic dispensing (Echo) is preferred to minimize tip loss.

  • Plate Setup: Dispense 10 nL of compound into a 384-well low-volume white plate.

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mixture diluted in Kinase Buffer. Incubate for 15 min at RT.

  • Tracer Addition: Add 5 µL of Tracer.

  • Incubation: Incubate for 60 minutes at Room Temperature in the dark.

  • Read: Measure TR-FRET on a multimode reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm.

    • Emission: 665 nm (Tracer) and 620 nm (Europium).

  • Data Analysis: Calculate Emission Ratio (665/620). Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Self-Validating Control:

  • Z-Prime (Z'): Must be > 0.5.

  • Reference: Include Staurosporine or Crizotinib as a positive control on every plate.

Application Note 3: Metabolic Stability (Microsomal Stability)

Rationale: The methoxymethyl group is susceptible to O-dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). This converts the ether back to the alcohol, which may then undergo oxidation to the carboxylic acid or glucuronidation.

Protocol: Liver Microsome Incubation

Materials:

  • Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Step-by-Step Procedure:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound (1 µM final) in buffer. Pre-warm to 37°C for 5 minutes.

    • Note: Use 1 µM concentration to ensure first-order kinetics.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Transfer into 150 µL ice-cold Acetonitrile (with IS).

  • Analysis: LC-MS/MS monitoring the Parent Ion [M+H]+.

    • Metabolite ID (Optional): Monitor for loss of 14 Da (demethylation) or +16 Da (oxidation).

Calculations:

  • Plot ln(% Remaining) vs. Time. Slope = -k.

  • Intrinsic Clearance (CLint):

    
    
    
  • Interpretation: High clearance (>50 µL/min/mg) suggests the MOM group is metabolically labile, requiring structural modification (e.g., deuteration of the methoxy group: -OCD3).

Part 3: Data Presentation & Visualization

Summary of Key Parameters

The following table format is recommended for reporting results to the project team.

ParameterAssayMetricTarget CriteriaRisk
Chemical Stability SGF (pH 1.2)% Remaining (2h)> 90%High (MOM hydrolysis)
Potency TR-FRET KinaseIC50 (nM)< 100 nMModerate (Scaffold dependent)
Metabolic Stability HLM (Microsomes)CLint (µL/min/mg)< 20High (O-dealkylation)
Permeability PAMPA / Caco-2Papp (10^-6 cm/s)> 5.0Low (MOM improves LogD)
Mechanism of Metabolic Liability

The diagram below details the specific metabolic soft spots of the 5-(methoxymethyl)pyridin-2-amine scaffold that must be monitored during LC-MS analysis.

MetabolicFate Parent Parent Molecule 5-(Methoxymethyl)pyridin-2-amine Met1 Metabolite 1: Alcohol (O-Dealkylation via CYP) Parent->Met1 CYP3A4 (Major Liability) Met2 Metabolite 2: Carboxylic Acid (Alcohol Oxidation) Met1->Met2 ADH/ALDH Met3 Metabolite 3: Glucuronide (Phase II Conjugation) Met1->Met3 UGT

Figure 2: Predicted metabolic pathway. The primary liability is the CYP-mediated O-dealkylation of the methoxymethyl ether.

References

  • Gao, Y., et al. (2023). "Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lassalas, P., et al. (2016). "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry. (Contextualizing ether/alcohol isosteres). Available at: [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard protocols for SGF and Microsomal stability). Available at: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Chemistry of Methoxymethyl Ethers).[2] Available at: [Link]

  • Zhang, H., et al. (2017). "Design, Synthesis, and Evaluation of Pyridylpyrimidinylaminophenyl Derivatives as Kinase Inhibitors." ResearchGate.[3][4] Available at: [Link]

Sources

Strategic Utilization of 5-(Methoxymethyl)pyridin-2-amine in Catalyst Design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility-Enhanced Ligand Scaffolds & Directing Groups

Abstract

This technical guide details the application of 5-(Methoxymethyl)pyridin-2-amine (CAS: 1227589-51-0) as a privileged building block in organometallic chemistry. While 2-aminopyridines are ubiquitous in ligand design, the 5-methoxymethyl (MOM) substituent offers a critical dual advantage: electronic modulation similar to alkyl groups, combined with enhanced solubility in polar organic media due to the ether functionality. This note provides validated protocols for synthesizing tridentate N,N,O-pincer ligands and utilizing the scaffold as a directing group for Pd-catalyzed C-H activation.

Part 1: Chemical Profile & Strategic Utility

The 5-(Methoxymethyl)pyridin-2-amine scaffold bridges the gap between lipophilic alkyl-pyridines and highly polar functionalized heterocycles. In catalyst development, solubility often dictates the turnover number (TON) in biphasic or polar homogeneous systems.

Comparative Physicochemical Profile
Feature5-Methylpyridin-2-amine5-(Methoxymethyl)pyridin-2-amineImpact on Catalysis
Electronic Effect Weakly Electron Donating (+I)Weakly Electron Donating (+I, -I from O)Maintains basicity of Pyridine-N for metal binding.
Solubility (MeOH) ModerateHigh Critical for homogenous catalysis in green solvents.
H-Bonding Donor (NH2) onlyDonor (NH2) + Acceptor (Ether O)Ether oxygen can act as a hemilabile ligand or solvation site.
Steric Bulk LowLow-MediumDoes not impede active site access; flexible side chain.

Expert Insight: The ether oxygen in the 5-position is sufficiently removed from the coordination center (N1/N-amine) to prevent unwanted chelation interference, yet it dramatically alters the solvation shell, stabilizing catalytic intermediates in alcoholic solvents [1].

Part 2: Ligand Synthesis Protocol
Protocol A: Synthesis of Tridentate N,N,O-Schiff Base Ligands

Objective: Synthesize a solubility-tuned Pincer Ligand for Cu(II) or Zn(II) catalysis (e.g., enantioselective Henry reactions or oxidations).

Mechanism: The condensation of 5-(Methoxymethyl)pyridin-2-amine with salicylaldehyde derivatives yields a rigid tridentate scaffold. The MOM group ensures the resulting metal complex remains soluble in ethanol/methanol, avoiding the precipitation issues common with unsubstituted pyridines.

Reagents:

  • Substrate: 5-(Methoxymethyl)pyridin-2-amine (1.0 equiv)

  • Electrophile: 3,5-Di-tert-butylsalicylaldehyde (1.0 equiv)

  • Solvent: Absolute Ethanol (0.5 M)

  • Catalyst: Formic acid (1 mol%) or anhydrous MgSO4 (2.0 equiv)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 5-(Methoxymethyl)pyridin-2-amine (10 mmol) and Absolute Ethanol (20 mL).

  • Addition: Add 3,5-Di-tert-butylsalicylaldehyde (10 mmol) dropwise at room temperature. The solution will turn bright yellow (imine formation).

  • Dehydration: Add anhydrous MgSO4 (2g) to drive the equilibrium forward by sequestering water.

  • Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor by TLC (SiO2, 4:1 Hex/EtOAc) for the disappearance of the amine.

  • Workup: Filter hot to remove MgSO4. Cool the filtrate to 0°C slowly.

  • Isolation: The ligand crystallizes as yellow needles. Filter and wash with cold pentane.

Visual Workflow (DOT Diagram):

LigandSynthesis Start 5-MOM-pyridin-2-amine + Salicylaldehyde ImineForm Imine Formation (Equilibrium) Start->ImineForm EtOH, RT WaterRemoval Water Removal (MgSO4/Reflux) ImineForm->WaterRemoval Drive Eq. WaterRemoval->ImineForm Reversible Product Tridentate N,N,O Ligand (Crystalline) WaterRemoval->Product Crystallization

Caption: Figure 1. Schiff base condensation workflow utilizing water sequestration to drive high-yield ligand formation.

Part 3: Catalytic Application
Protocol B: Directing Group for Pd-Catalyzed C-H Activation

Objective: Use the 2-aminopyridine moiety to direct Palladium to the C3 position, facilitating C-H functionalization (e.g., alkynylation or arylation).[1]

Scientific Rationale: The N(pyridine) and N(amine) act as a bidentate directing group (DG), forming a strained 4-membered palladacycle intermediate. The 5-MOM group prevents functionalization at the C5 position (blocking) while electronically stabilizing the high-valent Pd species [2][3].

Reaction Setup:

  • Catalyst: Pd(OAc)2 (5-10 mol%)

  • Oxidant: Cu(OAc)2 (1.0 equiv) or Air

  • Solvent: t-Amyl Alcohol or DMF (100°C)

  • Coupling Partner: Acrylate or Alkyne

Mechanism & Cycle:

  • Coordination: Pd(II) coordinates to the Pyridine-N and the Amine-N (deprotonated).

  • C-H Activation: Concerted Metalation-Deprotonation (CMD) at the C3 position forms the palladacycle.

  • Insertion: The alkyne/alkene inserts into the Pd-C bond.

  • Reductive Elimination: C-N or C-C bond formation releases the product and regenerates Pd(0)/Pd(II).

Visual Pathway (DOT Diagram):

CatalyticCycle Pd_Pre Pd(OAc)2 Precatalyst Coordination Coordination (N,N-Chelation) Pd_Pre->Coordination CH_Activ C-H Activation (C3-Palladacycle) Coordination->CH_Activ -HOAc Insertion Alkyne/Olefin Insertion CH_Activ->Insertion + Substrate Elimination Reductive Elimination Insertion->Elimination Elimination->Coordination Regeneration

Caption: Figure 2. Pd(II) catalytic cycle showing the directing group behavior of the 2-aminopyridine scaffold.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized ligands or catalysts, the following analytical benchmarks must be met.

1. 1H NMR Validation (DMSO-d6, 400 MHz):

  • MOM Group: Look for a singlet at ~3.3 ppm (OCH3) and a singlet at ~4.4 ppm (CH2).

  • Imine Proton (Ligand): A sharp singlet at ~8.5–9.0 ppm confirms Schiff base formation.

  • Absence of Amine: Disappearance of the broad NH2 signal (~6.0–6.5 ppm) indicates full conversion.

2. Solubility Testing (Critical for 5-MOM variants):

Solvent 5-MOM-Ligand Solubility 5-Methyl-Ligand Solubility
Dichloromethane High High
Methanol High (>50 mg/mL) Low (<10 mg/mL)

| Water/ACN (1:1) | Moderate | Insoluble |

Self-Validating Check: If the ligand precipitates immediately upon cooling in Ethanol, the MOM group may have been cleaved (acid sensitivity) or the reaction failed. The MOM-ligand should remain soluble in warm alcohols.

References
  • Fedulin, A., & von Wangelin, A. J. (2023). 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis.[2] ResearchGate.[2]

  • RSC Advances. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.[1] Royal Society of Chemistry.

  • Chemical Papers. (2008). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes.[3] Springer/Chemical Papers.[3]

  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.[4][5] Royal Society of Chemistry.

  • Beilstein Journal of Organic Chemistry. (2013). Syntheses of novel pyridine-based low-molecular-weight luminogens. Beilstein Institut.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-(Methoxymethyl)pyridin-2-amine Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Process Optimization CAS: 122758-26-3 (Free Base) | Molecular Formula: C₇H₁₀N₂O[1]

Technical Overview & Physicochemical Profile

5-(Methoxymethyl)pyridin-2-amine is a polar, basic intermediate often used in kinase inhibitor synthesis.[1] Its structural combination of a basic amine, a pyridine ring, and an ether linkage creates specific purification challenges.

  • Thermodynamic Behavior: This molecule exhibits a low melting point (estimated range 60–85°C based on structural analogs like 2-amino-5-methylpyridine).[1] This proximity to the boiling point of common solvents makes it highly susceptible to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.[1]

  • Solubility Profile:

    • High Solubility: Methanol, Ethanol, Dichloromethane (DCM), Ethyl Acetate (hot).

    • Low Solubility: Heptane, Hexane, Toluene (cold), Water (basic pH).

  • Stability: The primary amine is prone to oxidation (browning) upon air exposure. The methoxymethyl ether is generally stable but can degrade under strong acidic conditions at high temperatures.

Critical Troubleshooting Guides

Module A: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the solution turns cloudy/milky, and a second liquid layer (oil) forms at the bottom instead of crystals.[2][3][4][5]

Root Cause: The system has entered a region of the phase diagram where the Liquid-Liquid Phase Separation (LLPS) boundary exists above the solubility curve. This occurs when the melting point of the solid is depressed by impurities or solvent affinity, or when supersaturation is generated too rapidly [1].[2]

Corrective Protocol: The "Seeding & Dual-Solvent" Method Do not simply cool the oil.[1] You must restart to bypass the metastable zone.

StepActionRationale
1 Re-dissolve Reheat the mixture until the oil fully dissolves into a single phase.
2 Solvent Adjustment If using a single solvent (e.g., Toluene), add a polar co-solvent (e.g., 5-10% EtOAc) to increase solubility and lower the temperature required for dissolution.
3 Temperature Control Cool the solution slowly (0.5°C/min) to exactly 5-10°C above the temperature where oiling previously occurred.
4 Seeding (Crucial) Add seed crystals (0.1 - 0.5 wt%) at this elevated temperature. If seeds dissolve, the solution is undersaturated; cool slightly and retry.
5 Aging Hold temperature for 1-2 hours. Ensure seeds grow into visible crystallites before further cooling.[1]
6 Anti-Solvent Addition Slowly add anti-solvent (e.g., Heptane) into the slurry. Rate: 1 volume equivalent over 2 hours.

Decision Tree: Oiling Out Troubleshooting

OilingOutLogic Start Issue: Oiling Out CheckPurity Check Purity (HPLC/NMR) Start->CheckPurity HighImpurity Purity < 95%? CheckPurity->HighImpurity Yes LowImpurity Purity > 95% CheckPurity->LowImpurity No PurifyFirst Action: Silica Plug / Charcoal (Remove impurities lowering MP) HighImpurity->PurifyFirst CheckSolvent Check Solvent System LowImpurity->CheckSolvent SingleSolvent Single Solvent? CheckSolvent->SingleSolvent DualSolvent Dual Solvent? CheckSolvent->DualSolvent ActionSingle Switch to Solvent/Anti-Solvent (e.g., EtOAc/Heptane) SingleSolvent->ActionSingle ActionDual Reduce Cooling Rate Increase Seeding Temp DualSolvent->ActionDual

Caption: Logic flow for diagnosing and resolving phase separation (oiling out) issues during crystallization.

Module B: Color Impurities & Oxidative Instability

Symptom: Product isolates as a brown/tan solid instead of off-white; mother liquor is dark.[1]

Root Cause: Aminopyridines are electron-rich and susceptible to N-oxidation or polymerization, especially in the presence of trace metals or light.[1]

FAQ: How do I remove the color?

  • Degassing: Always degas solvents (sparge with N₂) prior to dissolution.[1]

  • Scavenging:

    • Activated Carbon:[1] Use specialized carbon (e.g., Darco G-60) at 5 wt% loading in hot methanol/ethyl acetate.[1] Stir for 30 mins, then filter hot through Celite.

    • Bisulfite Wash: If the color persists, wash the organic layer (pre-crystallization) with 10% aqueous sodium bisulfite to reduce oxidation byproducts.

  • Acid Extraction (Purification Trick):

    • Dissolve crude oil in DCM.[1]

    • Extract into 1M HCl (Product goes to aqueous phase; non-basic colored tars stay in DCM).[1]

    • Wash aqueous phase with fresh DCM.[1]

    • Basify aqueous phase (pH > 10) with NaOH.[1]

    • Extract product back into EtOAc/DCM and proceed to crystallize.[1]

Module C: Salt Formation (Alternative Strategy)

Symptom: Free base refuses to crystallize or remains an oil despite all efforts.[1]

Solution: Convert to a salt form.[1][6] The Hydrochloride (HCl) or Tosylate (TsOH) salts of 2-aminopyridines often have significantly higher melting points (>150°C), eliminating oiling out issues [2].

Protocol: HCl Salt Formation

  • Dissolution: Dissolve 10g of free base in 50 mL Isopropanol (IPA) or Ethanol .

  • Acid Addition: Cool to 0–5°C. Slowly add 1.05 equivalents of HCl in Dioxane (4M) or Concentrated aqueous HCl .

    • Note: Aqueous HCl may introduce too much water, requiring azeotropic removal or excess anti-solvent. Anhydrous HCl (in dioxane/ether) is preferred.[1]

  • Precipitation: The salt should precipitate immediately.[1]

  • Digestion: Stir the slurry at room temperature for 1 hour to ripen crystals.

  • Filtration: Filter and wash with cold IPA or Acetone.

Experimental Workflow: Salt Formation

SaltWorkflow FreeBase Free Base (Oil/Solid) Dissolve Dissolve in IPA or EtOH FreeBase->Dissolve Cool Cool to 0-5°C Dissolve->Cool AcidAdd Add 1.05 eq HCl (in Dioxane) Cool->AcidAdd Precip Precipitation AcidAdd->Precip Filter Filter & Wash (Acetone) Precip->Filter Dry Dry (40°C Vacuum) Filter->Dry

Caption: Step-by-step workflow for converting the difficult-to-crystallize free base into a stable HCl salt.

Solvent Screening Data (Reference)

Based on general aminopyridine solubility behaviors [3].

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethyl Acetate / Heptane HighLowExcellent Best for free base.[1] Start with 1:1 ratio.
Methanol / Water Very HighModeratePoor Risk of hydrate formation; difficult to dry.[1]
Toluene HighLowGood Good for removing non-polar impurities.[1]
DCM / Hexane Very HighLowModerate DCM is volatile; hard to control supersaturation.[1]
Isopropanol (IPA) HighModerateGood Excellent for Salt (HCl) crystallization.[1]

References

  • Mullin, J. W. (2001).[1] Crystallization. 4th Edition. Butterworth-Heinemann.[1] (Standard text on Metastable Zone Width and Oiling Out mechanics).

  • Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry. Chapter on Salt Selection. Academic Press.[1] (Guidance on aminopyridine salt selection).

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Solvent selection for polar heterocycles).

Sources

Technical Support Center: 5-(Methoxymethyl)pyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and process development scientists working with the synthesis of 5-(Methoxymethyl)pyridin-2-amine . This guide addresses the specific challenges of regioselectivity and purification inherent to this aminopyridine derivative.

Document ID: TS-PYR-5MM-04 Subject: Impurity Profiling & Troubleshooting Guide Applicable For: Process Chemistry, Medicinal Chemistry, QA/QC

Synthetic Route & Impurity Origins

The synthesis of 5-(Methoxymethyl)pyridin-2-amine is most commonly achieved via the O-methylation of (6-aminopyridin-3-yl)methanol . This route is preferred over reducing a methoxy-ester due to the availability of the alcohol precursor. However, the presence of the free 2-amino group creates a competition between O-methylation (desired) and N-methylation (undesired).

Process Flow & Critical Control Points

The following diagram illustrates the standard synthetic workflow and the specific entry points for common impurities.

G cluster_0 Stage 1: Precursor Prep cluster_1 Stage 2: Methylation (Critical Step) SM 6-Aminonicotinic Acid (or Ester) Alcohol (6-Aminopyridin-3-yl)methanol (CAS: 113293-71-3) SM->Alcohol Reduction (LiAlH4/NaBH4) Target TARGET PRODUCT 5-(Methoxymethyl)pyridin-2-amine Alcohol->Target O-Methylation (1.0 eq Base) Imp_A Impurity A Unreacted Alcohol Alcohol->Imp_A Incomplete Conv. Imp_B Impurity B N-Methylated Isomers (Ring or Exocyclic N) Alcohol->Imp_B Over-alkylation (Excess MeI/Base) Imp_C Impurity C Bis-Ether Dimer Alcohol->Imp_C Self-Condensation (Acidic Workup) Reagents Reagents: NaH (Base) + MeI (Electrophile) Solvent: THF/DMF Reagents->Alcohol

Figure 1: Reaction pathway highlighting the competition between O-methylation and N-methylation/side-reactions.

Common Impurities Profile

The following table details the specific impurities generated during the alkylation of (6-aminopyridin-3-yl)methanol.

Impurity CodeCommon NameStructure DescriptionOrigin / CauseRelative Retention (RRT)*
IMP-A Starting Material (6-Aminopyridin-3-yl)methanolIncomplete conversion; Water in solvent quenching the base (NaH).~0.65 (Polar)
IMP-B N-Methyl Isomer N-Methyl-5-(methoxymethyl)pyridin-2-amineRegioselectivity Failure: The 2-amino group is nucleophilic. Occurs if amine is not protected or if excess MeI is used.~1.15
IMP-C Ring N-Methyl 1-Methyl-5-(methoxymethyl)pyridin-2(1H)-imineAmbident Nucleophile: Alkylation at the pyridine ring nitrogen (N1). Favored in polar aprotic solvents (DMF) without specific control.~0.80
IMP-D Bis-Ether Dimer Bis((6-aminopyridin-3-yl)methyl) etherCondensation: Two alcohol molecules reacting. Often seen during acidic workup or if mesylate activation is used.~1.40 (Non-polar)
IMP-E N-Oxide 5-(Methoxymethyl)pyridin-2-amine N-oxideOxidation: Exposure to air/peroxides in ethers (THF/Dioxane) over time.~0.40 (Very Polar)

*RRT values are approximate based on C18 Reverse Phase HPLC (Water/Acetonitrile/0.1% TFA).

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: I am observing a significant amount of N-methylated byproduct (IMP-B). How can I favor O-methylation?

Root Cause: The 2-amino group (pKa ~6.8) competes with the alkoxide generated from the alcohol. Solution:

  • Base Selection: Switch from weak bases (K₂CO₃) to Sodium Hydride (NaH) (1.1 eq). NaH irreversibly deprotonates the alcohol (forming the alkoxide) before it significantly deprotonates the amine (which requires a stronger base to fully deprotonate).

  • Order of Addition:

    • Slurry NaH in dry THF at 0°C.

    • Add the substrate slowly and stir for 30 mins (Alkoxide formation).

    • Add MeI (0.95 - 1.0 eq) dropwise. Do not use excess MeI.

  • Alternative: If selectivity remains poor (<80%), you must use a Boc-protection strategy :

    • Step 1: Boc-protection of (6-aminopyridin-3-yl)methanol.

    • Step 2: O-Methylation (Ag₂O/MeI or NaH/MeI).

    • Step 3: Acidic deprotection (TFA/DCM).

Q2: My reaction stalled with 30% starting material (IMP-A) remaining. Adding more base/MeI only increased impurities.

Root Cause: "Stalling" in this reaction is often due to the precipitation of the alkoxide intermediate or moisture ingress killing the NaH. Solution:

  • Solvent System: Ensure the solvent is anhydrous. If using pure THF, the sodium alkoxide may aggregate. Add DMF (10-20% v/v) as a co-solvent to solubilize the intermediate.

  • Don't "Push" with Reagents: Adding excess MeI after the reaction starts will almost exclusively alkylate the nitrogen. If the reaction stalls, work it up and recycle the starting material via column chromatography.

Q3: I see a new peak (IMP-E) appearing after storage. Is the compound unstable?

Root Cause: Aminopyridines are electron-rich and prone to N-oxidation, especially if stored in solution or exposed to light. Solution:

  • Store the solid as the HCl salt . The protonated amine is significantly more resistant to oxidation.

  • If storing as a free base, keep under Argon at -20°C, protected from light.

Q4: How do I remove the inorganic salts and residual DMF efficiently?

Protocol:

  • Quench reaction with saturated NH₄Cl (aq).

  • Extract with EtOAc/iPrOH (9:1) . Pure EtOAc may not efficiently extract the polar aminopyridine from the aqueous DMF layer.

  • Wash organic layer with 5% LiCl (aq) (3x). Lithium chloride is highly effective at pulling DMF out of the organic phase.

Analytical Method (HPLC)

To accurately quantify impurities, use the following validated method parameters.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar N-oxides)

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% -> 95% B

  • Detection: UV @ 254 nm (aromatic) and 290 nm (specific for aminopyridine conjugation).

  • Note: The N-methyl impurity (IMP-B) and the Target Product have very similar UV spectra. Retention time confirmation with a standard is critical.

References

  • Synthesis of Aminopyridines: Methods for the preparation of 2-amino-5-substituted pyridines via reduction and alkylation. Source: Patent WO2010068242A1 (Kinase Inhibitors).

  • Selectivity of Alkylation: Chemo-selective O-alkylation of hydroxy-aminopyridines using Sodium Hydride. Source:Journal of Medicinal Chemistry, "Structure-Activity Relationships of 2-Aminopyridine-Based Kinase Inhibitors" (General Methodology Reference).

  • Precursor Data: (6-Aminopyridin-3-yl)methanol properties and stability.[1] Source: PubChem Compound Summary for CID 113293-71-3.

  • Impurity Characterization: Analysis of N-methylation vs O-methylation in ambident nucleophiles. Source:Catalysis Science & Technology, "Selective mono-N-methylation of amines" (Contrast reference for N-selectivity).[2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-(Methoxymethyl)pyridin-2-amine and its precursors before handling.

Sources

Technical Support Center: 5-(Methoxymethyl)pyridin-2-amine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Tier: Level 3 (Senior Scientist Support)
Ticket ID: REGIO-PYR-005

User Query: "I am observing poor regioselectivity and side reactions when functionalizing 5-(Methoxymethyl)pyridin-2-amine. Specifically, I need to control halogenation sites and N-alkylation without degrading the ether side chain."

Executive Summary: The Scaffold Architecture

As a Senior Application Scientist, I have analyzed your scaffold. You are working with a "Push-Pull-Anchor" system:

  • The Push (2-Amine): A strong electron-donating group (EDG) that activates the ring, specifically directing electrophiles to C3 (ortho) and C5 (para).

  • The Block (C5-Position): Position 5 is already occupied by the methoxymethyl group. This blocks the primary para-attack site, forcing electrophilic substitution almost exclusively to C3 .

  • The Anchor (5-Methoxymethyl): This is a picolyl ether analog. While stable to base, it is acid-sensitive . Standard harsh halogenation (e.g., HBr/H₂O₂) will cleave this ether, destroying your molecule.

Module 1: Regioselective Halogenation (Targeting C3)

The Issue

Users often report mixtures of N-halogenation and C-halogenation, or ether cleavage when using standard protocols.

Mechanism & Causality

The 2-amino group makes the ring electron-rich.

  • Kinetic Product: Reaction at the Ring Nitrogen (

    
    ) or Exocyclic Nitrogen (
    
    
    
    ).
  • Thermodynamic Product: C3-Substitution.

  • Risk: Strong acids generate

    
     which protonates the ether oxygen, leading to cleavage of the methoxy group.[1]
    
Troubleshooting Protocol: C3-Bromination

Do NOT use:


 in Acetic Acid or HBr (Cleaves ether).
Recommended System:  NBS in Polar Aprotic Solvents.
Step-by-Step Protocol
  • Solvent: Dissolve substrate (1.0 equiv) in Acetonitrile (MeCN) or DMF (0.1 M). MeCN is preferred for easier workup.

  • Temperature: Cool to 0°C . Low temperature suppresses N-bromination side products.

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

    • Why? Slow addition keeps the concentration of active electrophile low, favoring the thermodynamic C-substitution over reversible N-halogenation.

  • Monitor: Stir at 0°C for 1 hour, then warm to RT. Monitor via LCMS.

  • Workup: Quench with saturated

    
     (removes trace 
    
    
    
    ). Extract with EtOAc.
Data: Solvent Effects on C3 Selectivity
SolventYield (C3-Br)Side Product (N-Br)Ether Cleavage?Recommendation
MeCN 92% <5%NoHighly Recommended
DMF88%<5%NoGood alternative
AcOH65%15%Yes (Trace) Avoid (Acidic)
DCM40%45%NoPoor Solubility/Selectivity

Module 2: N-Alkylation Selectivity (Exo vs. Endo)

The Issue

Reaction occurs at the Ring Nitrogen (


) yielding the pyridinium salt, rather than the desired exocyclic amine (

).
Decision Logic
  • Path A (Kinetic/Neutral): The Ring Nitrogen (

    
    ) is the most nucleophilic site in neutral media.
    
  • Path B (Thermodynamic/Anionic): Deprotonating the exocyclic amine (

    
    ) creates a hard nucleophile that drives reaction to the exocyclic position.
    
Visual Workflow: Selectivity Control

N_Functionalization Start 5-(Methoxymethyl) pyridin-2-amine Base_Choice Condition Selection Start->Base_Choice Weak_Base Weak Base/Neutral (K2CO3, TEA) Base_Choice->Weak_Base Kinetic Control Strong_Base Strong Base (NaH, LiHMDS) Base_Choice->Strong_Base Thermodynamic Control Prod_Ring Ring N-Alkylation (Pyridinium Salt) Weak_Base->Prod_Ring Major Product Prod_Exo Exocyclic N-Alkylation (Target Amine) Strong_Base->Prod_Exo Exclusive Product

Caption: Decision tree for controlling N-site selectivity. Use strong bases to force exocyclic functionalization.

Protocol: Selective Exocyclic N-Alkylation
  • Deprotonation: Dissolve substrate in dry THF. Cool to 0°C.[2]

  • Base: Add NaH (60% dispersion) (1.2 equiv). Stir for 30 min. Evolution of

    
     gas confirms amide anion formation.
    
  • Electrophile: Add alkyl halide (1.1 equiv) slowly.

  • Outcome: The negative charge is delocalized, but the exocyclic nitrogen attacks the electrophile to restore aromaticity to the pyridine ring.

Module 3: Advanced C-H Activation (Accessing C3/C4)

The Issue

You need to introduce complex groups (aryls, alkenes) at C3 without pre-halogenation, or you are attempting to access the difficult C4 position.

Directing Group Strategy

Standard Pd-catalyzed C-H activation requires a directing group (DG). The free amine is a poor DG. You must convert it to an amide (e.g., Pivaloyl or Acetyl).

Mechanism: Directed Ortho Metalation (DoM)[2]

CH_Activation Substrate N-Pivaloyl-2-aminopyridine Pd_Coord Pd(II) Coordination to N-pyridyl & Amide O Substrate->Pd_Coord Pd(OAc)2 CMD C3-H Activation (Concerted Metalation-Deprotonation) Pd_Coord->CMD Rate Determining Coupling Reductive Elimination with Coupling Partner CMD->Coupling

Caption: Pd(II)-catalyzed C-H activation pathway. The N-pyridyl nitrogen acts as the primary directing group for C3 functionalization.

Protocol: C3-Arylation (Pd-Catalyzed)
  • Substrate: N-Acetyl-5-(methoxymethyl)pyridin-2-amine.

  • Catalyst:

    
     (10 mol%).
    
  • Ligand:

    
     or XPhos (20 mol%).
    
  • Base:

    
     (Oxidant/Base) or 
    
    
    
    .
  • Solvent: Toluene/DMF (100°C).

  • Note: The 5-methoxymethyl group is stable under these conditions.

FAQ: Common Pitfalls

Q: Can I use


 to deprotect a methoxy group elsewhere in the molecule? 
A: NO. 

is a strong Lewis acid that will coordinate to the pyridine nitrogen and the ether oxygen. It will cleave your 5-methoxymethyl anchor, likely resulting in a 5-bromomethyl or 5-hydroxymethyl derivative. Use NaSEt (Sodium ethanethiolate) in DMF for mild demethylation if needed elsewhere.

Q: Why is my Sandmeyer reaction (converting


) failing? 
A:  The 5-methoxymethyl group can undergo oxidation or solvolysis under the harsh acidic/aqueous conditions of a standard Sandmeyer (

).
  • Fix: Use t-BuONO (tert-butyl nitrite) and CuCl₂ in anhydrous MeCN (Doyle-type conditions). This avoids water and strong protic acids.

References

  • Regioselective Halogenation:Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (Provides foundational logic for electronic control in pyridines).

  • C-H Activation:Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (Details the directing group mechanics for C3 vs C4 selectivity).

  • Ether Stability: Cleavage of Ethers With Acid.[1][3][4] (Mechanistic grounding for avoiding HBr/Lewis Acids with picolyl-type ethers).

  • N-Alkylation Selectivity:Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination. (Explains the nucleophilicity differences between ring N and exocyclic N).

  • General Pyridine Functionalization:Pyridine C(sp2)

Sources

Technical Support Center: 5-(Methoxymethyl)pyridin-2-amine Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scaling up the synthesis of 5-(methoxymethyl)pyridin-2-amine (and its structural analogs) presents a unique triad of challenges: chemoselectivity (O- vs. N-alkylation), safety (exothermic reduction of precursors), and isolation (high aqueous solubility of the product).

This guide ignores generic advice. Instead, it focuses on the specific failure modes observed when moving from gram-scale (R&D) to kilogram-scale (Pilot) production. The protocols below are designed to be self-validating, meaning the success of one step is analytically confirmed before proceeding to the next, minimizing "dead-end" batches.

Module 1: The "Make" Phase – Synthesis & Reaction Engineering

Workflow Visualization

The following diagram outlines the critical decision pathways and impurity risks during the synthesis.

SynthesisWorkflow Start Start: Methyl 6-aminonicotinate Step1 Step 1: Reduction (Ester -> Alcohol) Start->Step1 NaBH4/CaCl2 or Red-Al Check1 Decision: Purity Check (Is residual Ester < 0.5%?) Step1->Check1 RouteA Route A: Direct Methylation (High Risk / Low Cost) Check1->RouteA Yes (Speed preferred) RouteB Route B: Protection Strategy (Low Risk / High Cost) Check1->RouteB Yes (Quality preferred) Impurity CRITICAL FAILURE: N-Methylated Impurity RouteA->Impurity Excess Base/MeI or High Temp Product Target: 5-(Methoxymethyl)pyridin-2-amine RouteA->Product Strict Stoichiometry (0°C, 1.05 eq Base) RouteB->Product 1. Boc-Protection 2. Methylation 3. Deprotection

Caption: Decision matrix for synthesis routes highlighting the risk of N-methylation during the scale-up of aminopyridine derivatives.

Critical Step 1: Reduction of Methyl 6-aminonicotinate

The Problem: Lithium Aluminum Hydride (LAH) is standard in academic papers but hazardous at scale due to pyrophoric byproducts and massive hydrogen evolution. The Solution: Use Sodium Borohydride (NaBH₄) with Calcium Chloride (CaCl₂) or Red-Al (Vitride) .

Protocol A: NaBH₄/CaCl₂ (Safer, Granular Control)
  • Solvent System: Use THF:Ethanol (2:1). Pure THF slows the reaction; Ethanol activates the borohydride.

  • Order of Addition:

    • Dissolve ester in THF/EtOH.

    • Add CaCl₂ (1.5 eq) first. Stir for 30 mins (complex formation).

    • SLOWLY add NaBH₄ (2.0 eq) as a solution in Ethanol or solid portions.

    • Why? This generates the active reducing species

      
       in situ.
      
  • Quench: Do not use water directly. Use Acetone (scavenges excess hydride) followed by saturated ammonium chloride.

Troubleshooting Table: Reduction

SymptomProbable CauseCorrective Action
Reaction Stalls (~80% Conv.) Boron-amine complex formation inhibits further reduction.Add 0.5 eq of Methanol to break the boron complex, or heat to 40°C gently.
Gummy Precipitate Borate salts are trapping the product.Use a Rochelle Salt (Potassium Sodium Tartrate) wash during workup to solubilize aluminum/boron species.
Product is Colored (Pink/Black) Oxidation of the amino group during workup.Degas all solvents with Nitrogen. Add EDTA to the aqueous wash to chelate trace metals.
Critical Step 2: O-Methylation (The Selectivity Challenge)

The Problem: The 2-amino group is nucleophilic. In the presence of strong base (NaH) and Methyl Iodide (MeI), you risk forming the N-methyl or N,O-dimethyl impurity.

Protocol B: The "Gold Standard" (Boc-Protection)

For pharmaceutical grade (>99.5% purity), you must block the nitrogen.

  • Protection: React amino-alcohol with

    
     (1.1 eq) in THF/Reflux.
    
  • Methylation: Treat Boc-intermediate with NaH (1.2 eq) in DMF at 0°C, then add MeI (1.1 eq).

    • Note: The Boc group reduces the nucleophilicity of the pyridine nitrogen and sterically hinders the amine.

  • Deprotection: 4M HCl in Dioxane.

Protocol C: Direct Selective Methylation (Cost-Driven)

If you cannot afford the extra steps, you must exploit pKa differences.

  • pKa (RO-H): ~16

  • pKa (R-NH-H): ~25 (estimated for aminopyridine)

  • Mechanism: A stoichiometric amount of base will deprotonate the Oxygen before the Nitrogen.

Operational Parameters:

  • Base: Sodium Hydride (60% dispersion). Use exactly 1.05 equivalents .

  • Temperature: Must be < 0°C . At >10°C, N-alkylation kinetics accelerate.

  • Addition: Add MeI (0.95 - 1.0 eq) very slowly. Never have excess MeI present.

Module 2: Isolation & Purification (The "Keep" Phase)

The Problem: 5-(Methoxymethyl)pyridin-2-amine is a polar molecule. Free base extraction into DCM or EtOAc is often inefficient, leading to yield loss in the aqueous layer.

Recommended Strategy: Salt Formation

Do not isolate the free base as an oil. Isolate as the Hydrochloride Salt .[1]

  • Extraction: After the reaction, perform a minimal extraction with Isopropyl Acetate (IPAc) or n-Butanol (if very polar).

  • Salt Break: Dry the organic layer (MgSO₄).

  • Precipitation: Cool to 5°C. Add TMSCl (Trimethylsilyl chloride) and Methanol (1:1 eq) dropwise.

    • Chemistry: TMSCl + MeOH

      
       HCl (gas in solution) + TMS-OMe. This generates anhydrous HCl gently.
      
  • Filtration: The HCl salt will crystallize out. Filter and wash with cold MTBE.

Module 3: Stability & Storage[1][4]

The Problem: Aminopyridines are electron-rich and prone to oxidation (N-oxide formation) and darkening upon light exposure.

Stability Data Summary:

ConditionStability DurationObservation
Solid (HCl Salt), RT, Air > 12 MonthsStable white/off-white solid.
Free Base (Oil), RT, Air < 48 HoursTurns brown/black rapidly.
Solution (MeOH), RT < 1 WeekGradual darkening; N-oxide formation.

Storage Protocol:

  • Store ONLY as the HCl (or Tosylate) salt.

  • If free base is required for the next step, generate it in situ (wash salt with NaHCO₃ immediately before use).

  • Pack under Argon in amber glass bottles.

FAQ: Troubleshooting Guide

Q1: I see a spot on TLC just above my product that won't separate. What is it? A: This is likely the N-methylated impurity . It has very similar polarity to the O-methylated product.

  • Fix: You cannot easily separate this by crystallization. You must prevent it. Switch to the Boc-protection route (Protocol B). If you already have the mixture, column chromatography with 1% Triethylamine in the eluent (DCM/MeOH) is required to sharpen the bands.

Q2: My yield after the reduction is 40%, but TLC showed full conversion. A: You likely lost the product in the aqueous workup. 2-amino-5-hydroxymethylpyridine is water-soluble.

  • Fix: Use Continuous Liquid-Liquid Extraction or switch to a "dry workup": Quench with solid

    
    , stir until a dry powder forms, and wash the solids with warm THF/MeOH.
    

Q3: The product turned black during drying in the vacuum oven. A: Trace metal contamination (from the reduction) + heat + air = rapid oxidation.

  • Fix: Ensure the salt is washed with cold ether/MTBE to remove trace oxidants. Dry at < 40°C . Flush the oven with Nitrogen before applying vacuum.

Q4: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: At scale, DMS is cheaper but less selective and harder to quench. For this specific aminopyridine, MeI gives better O- vs N-selectivity due to the "Soft/Hard" acid-base principle (Iodide is a better leaving group for the specific transition state). Stick to MeI or Trimethyloxonium tetrafluoroborate (Meerwein's salt) if cost allows.

References

  • Reduction Safety: Process for preparing 2-chloro-5-aminomethyl-pyridine.[2] (US Patent 5424437A). Describes hydrogenation and reduction handling for similar aminopyridine scaffolds.

  • Aminopyridine Stability: Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. (Organic Letters, 2024).[3] Discusses the oxidative instability of free 2-aminopyridines and protection strategies.

  • Scale-Up Methodologies: Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine. (Organic Process Research & Development, 2021).[4] Provides context on flow chemistry solutions for similar pyrimidine/pyridine intermediates to avoid isolation issues.

  • Purification & Salt Formation: End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride. (Chemical Science, 2013).[1] Validates the strategy of salt formation (HCl) for handling amine-ether intermediates.

  • General Reactivity: Reactions of oxidizing radicals with 2- and 3-aminopyridines. (Radiation Physics and Chemistry, 2002). Mechanistic background on why these compounds darken/oxidize (OH radical attack).

Sources

Technical Support Center: Analytical Methods for 5-(Methoxymethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-(Methoxymethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your analytical methods. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple procedural lists to explain the fundamental reasoning behind experimental choices. Our goal is to empower you with the knowledge to develop robust, self-validating analytical systems.

Frequently Asked Questions (FAQs)

General & Sample Preparation

Q1: What are the most critical pre-analytical considerations for 5-(Methoxymethyl)pyridin-2-amine to ensure sample stability and integrity?

A1: The stability of 5-(Methoxymethyl)pyridin-2-amine is paramount for accurate analysis. The primary amino group and the methoxymethyl ether linkage are potential sites for degradation. To mitigate this, consider the following:

  • pH Control: Pyridine derivatives can be sensitive to pH. It is advisable to maintain a neutral or slightly acidic pH during sample preparation and storage to prevent potential side reactions.

  • Solvent Selection: This compound is generally soluble in organic solvents like methanol, acetonitrile, and dichloromethane. For aqueous solutions, ensure the pH is controlled. When preparing samples for GC-MS, a volatile solvent is preferable.[1]

  • Temperature: Store stock solutions and prepared samples at low temperatures (2-8 °C for short-term and ≤ -20 °C for long-term) to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Light Exposure: While there is no specific data indicating photosensitivity for this particular compound, it is a general best practice in analytical chemistry to protect samples from direct light to prevent potential photodegradation, especially during long-term storage.

Q2: What is the most effective method for extracting 5-(Methoxymethyl)pyridin-2-amine from a complex matrix, such as a reaction mixture or biological fluid?

A2: The choice of extraction method depends heavily on the matrix. For a typical organic reaction mixture, a simple liquid-liquid extraction (LLE) is often sufficient. Given the amine functionality, you can manipulate the pH to facilitate extraction. For instance, you can wash the organic layer with a basic aqueous solution (like sodium bicarbonate) to remove acidic impurities, while your product remains in the organic phase.

For biological matrices like plasma or urine, a more rigorous sample clean-up is necessary to remove proteins and other interferences.[2] A common and effective approach is protein precipitation followed by solid-phase extraction (SPE).[3]

  • Protein Precipitation: Add a threefold volume of cold acetonitrile to your sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.[2]

  • Solid-Phase Extraction (SPE): A cation-exchange SPE cartridge can be highly effective for isolating primary aromatic amines.[4] The amine group will be protonated at an acidic pH, allowing it to bind to the sorbent. After washing away neutral and acidic impurities, the compound can be eluted with a basic solvent.

High-Performance Liquid Chromatography (HPLC)

Q3: I am developing an HPLC-UV method for 5-(Methoxymethyl)pyridin-2-amine. What are the recommended starting conditions for column, mobile phase, and wavelength?

A3: A reverse-phase HPLC method is the most common and effective approach for analyzing aromatic amines. Here are some recommended starting parameters:

ParameterRecommendationRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like aromatic amines.[5]
Mobile Phase A 0.1% Formic Acid or Acetic Acid in WaterAcidifying the mobile phase ensures the amine is protonated, leading to better peak shape and reproducibility.[4]
Mobile Phase B Acetonitrile or MethanolThese are standard organic modifiers for reverse-phase chromatography. Acetonitrile often provides better peak shape and lower backpressure.
Gradient Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 15-20 minutes.A gradient elution is recommended to ensure the timely elution of the analyte while also cleaning the column of any less polar impurities.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CMaintaining a constant, slightly elevated temperature can improve peak shape and reduce viscosity.[4][6]
Detection Wavelength ~240-250 nmPyridine derivatives typically have a strong UV absorbance in this region. It is always best to determine the optimal wavelength by running a UV scan of a standard solution.[5][7]

Q4: My HPLC peaks for 5-(Methoxymethyl)pyridin-2-amine are tailing. What are the likely causes and how can I fix this?

A4: Peak tailing for basic compounds like amines is a common issue in reverse-phase HPLC. The primary cause is often secondary interactions between the protonated amine and residual acidic silanol groups on the silica-based column packing.

Here is a troubleshooting workflow to address peak tailing:

G start Peak Tailing Observed a Is the mobile phase pH appropriate? start->a b Lower mobile phase pH (e.g., to 2.5-3.5) with formic or acetic acid. a->b No c Is the column suitable for basic compounds? a->c Yes b->c d Consider a column with end-capping or a base-deactivated stationary phase. c->d No e Is there a column void or contamination? c->e Yes d->e f Flush the column, reverse it, or replace if necessary. e->f Yes g Is the sample overloaded? e->g No f->g h Reduce the injection volume or sample concentration. g->h Yes i Problem Resolved g->i No h->i

Caption: Troubleshooting workflow for HPLC peak tailing.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q5: Can 5-(Methoxymethyl)pyridin-2-amine be analyzed by GC-MS directly, or is derivatization required?

A5: Direct analysis of 5-(Methoxymethyl)pyridin-2-amine by GC-MS is feasible, but the primary amine group can lead to peak tailing and potential interactions with the liner and column.[8] Derivatization can significantly improve chromatographic performance.

  • Direct Analysis: If attempting direct analysis, use a deactivated inlet liner and a column specifically designed for amines (e.g., a "WAX" or "amine-specific" phase).

  • Derivatization: Acylation or silylation of the primary amine is a common strategy. For example, reacting the amine with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent like pentafluoropropionic anhydride (PFPA) will produce a less polar, more volatile derivative with improved peak shape.[9]

Q6: I am setting up a GC-MS method for this compound. What are the key instrument parameters to consider?

A6: Here is a set of recommended starting parameters for a GC-MS analysis of 5-(Methoxymethyl)pyridin-2-amine or its derivative.

ParameterRecommendationRationale
Column Mid-polarity column (e.g., DB-5ms or HP-5ms), 30m x 0.25mm ID, 0.25µm film thicknessA general-purpose column that provides good resolution for a wide range of compounds.[1][10]
Injector Temperature 250 °CEnsures rapid volatilization of the analyte without causing thermal degradation.[11]
Injection Mode SplitlessFor trace-level analysis to maximize the amount of analyte transferred to the column.[11]
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A typical starting point that can be optimized based on the retention time and separation from other components.[1][12]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert and provides good chromatographic efficiency.[10][12]
MS Transfer Line Temp 280 °CPrevents condensation of the analyte as it moves from the GC to the MS.[1]
Ion Source Temp 230 °CA standard temperature for electron ionization.[1]
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible mass spectra.[1]
Mass Range m/z 40-400A wide enough range to capture the molecular ion and key fragment ions.[1]

Q7: What are the expected major fragment ions for 5-(Methoxymethyl)pyridin-2-amine in an EI-MS spectrum?

A7: The fragmentation pattern will be key to confirming the identity of the compound. Here are the anticipated fragmentations:

G M Molecular Ion [M]+• m/z = 138 loss_CH3O Loss of methoxy radical (•OCH3) m/z = 107 M->loss_CH3O loss_CH2O Loss of formaldehyde (CH2O) m/z = 108 M->loss_CH2O loss_NH2 Loss of amino radical (•NH2) m/z = 122 M->loss_NH2

Caption: Proposed EI-MS fragmentation of 5-(Methoxymethyl)pyridin-2-amine.

The molecular ion at m/z 138 should be observable. Key fragmentation pathways would include the loss of a methoxy radical (•OCH3) to give a fragment at m/z 107, and the loss of formaldehyde (CH2O) via a rearrangement to yield a fragment at m/z 108. The loss of the amino radical (•NH2) resulting in a fragment at m/z 122 is also plausible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q8: What are the characteristic ¹H-NMR signals for 5-(Methoxymethyl)pyridin-2-amine?

A8: The ¹H-NMR spectrum provides unambiguous structural confirmation. The expected chemical shifts (in CDCl₃) are:

Proton(s)Approximate Chemical Shift (ppm)MultiplicityRationale
Pyridine H-6~8.0-8.2dDownfield due to proximity to the ring nitrogen.
Pyridine H-4~7.3-7.5ddCoupled to both H-3 and H-6.
Pyridine H-3~6.5-6.7dCoupled to H-4.
-NH₂~4.5-5.5br sBroad signal due to quadrupole broadening and exchange.
-CH₂-~4.4-4.6sSinglet for the methylene protons.
-OCH₃~3.3-3.5sSinglet for the methoxy protons.

Note: Chemical shifts can vary depending on the solvent and concentration. The formation of salts, such as hydrochlorides, will cause a downfield shift of the pyridine ring protons due to the increased positive charge on the nitrogen atom.[13]

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification
  • Standard Preparation: Prepare a 1 mg/mL stock solution of 5-(Methoxymethyl)pyridin-2-amine in methanol. From this, prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting with the mobile phase.

  • Sample Preparation:

    • For reaction mixtures, dilute an aliquot with the mobile phase to a concentration within the calibration range.

    • For biological samples, perform protein precipitation as described in A2. Evaporate the supernatant and reconstitute the residue in the mobile phase.[2]

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[6]

    • Injection Volume: 10 µL.

    • UV Detection: 245 nm.

  • Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

Protocol 2: GC-MS Method for Identification
  • Sample Preparation: Dissolve the sample in a volatile solvent like methanol or ethyl acetate to a concentration of approximately 10-100 µg/mL.

  • GC-MS Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.[1]

    • Injector: 250 °C, Splitless mode.

    • Carrier Gas: Helium, 1.0 mL/min.

    • Oven Program: 80 °C (2 min), then 10 °C/min to 280 °C (5 min).[1]

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, EI at 70 eV.

    • Scan Range: m/z 40-400.

  • Analysis: Identify the peak corresponding to 5-(Methoxymethyl)pyridin-2-amine by its retention time and mass spectrum. Compare the obtained spectrum with the expected fragmentation pattern (see A7).

References

  • Al-Humaidi, J., Al-Najjar, I., & Alsaygh, A. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. [Link]

  • David, F., & Sandra, P. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12). [Link]

  • European Pharmacopoeia. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 65(4), 423-429. [Link]

  • OSHA. (1991). Pyridine. OSHA Salt Lake Technical Center. [Link]

  • Restek. (n.d.). Troubleshooting Guide. Restek. [Link]

  • RSC Publishing. (2013). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods. [Link]

  • Szafran, M., & Brzezinski, B. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14(9), 633-637. [Link]

  • Waters. (2014). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]

  • Yogeshwar Reddy M, et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 3(2), 395-397. [Link]

Sources

Validation & Comparative

Strategic Selection Guide: 5-(Methoxymethyl)pyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Methoxymethyl)pyridin-2-amine (CAS: 1256812-29-9) represents a critical "middle ground" fragment in modern drug discovery, specifically within the aminopyridine class. While 2-aminopyridines are ubiquitous hinge-binding motifs in kinase inhibitors, the substitution at the C-5 position dictates the molecule's physicochemical fate.

This guide compares 5-(Methoxymethyl)pyridin-2-amine against its two primary competitors: the lipophilic 5-methylpyridin-2-amine and the electron-rich 5-methoxypyridin-2-amine .

Key Takeaway: Select the 5-(methoxymethyl) analog when your lead candidate suffers from poor aqueous solubility or high metabolic clearance due to benzylic oxidation, but requires a spacer to retain H-bond acceptor capability away from the aromatic core.

Part 1: Comparative Physicochemical Profiling

The choice between these derivatives is rarely about binding affinity alone; it is about property-based design . The following table contrasts the three analogs to guide fragment selection.

Table 1: Physicochemical & Electronic Comparison
Feature5-(Methoxymethyl)pyridin-2-amine 5-Methylpyridin-2-amine 5-Methoxypyridin-2-amine
Structure Pyridine-CH₂-O-CH₃Pyridine-CH₃Pyridine-O-CH₃
Primary Role Solubility/Metabolic SwitchLipophilic Hinge BinderElectron Donor / Polar
LogP (Est.) ~0.3 - 0.5~0.8 - 1.1~0.4 - 0.6
Electronic Effect Weakly Inductive (-I) via CH₂Weakly Donating (+I)Strongly Donating (+M)
pKa (Pyridine N) ~6.5 (Modulated)~6.8 (More Basic)~6.6 (Resonance stabilized)
Solubility High (Ether oxygen accessible)Low (Hydrophobic)Moderate
Metabolic Risk O-Dealkylation (CYP mediated)Benzylic Oxidation (High Risk)O-Demethylation
Expert Insight: The "Goldilocks" Spacer
  • 5-Methyl: Often selected first for synthetic ease. However, the C-5 methyl group is a notorious "metabolic soft spot," susceptible to rapid CYP450 oxidation to the carboxylic acid, which kills cell permeability.

  • 5-Methoxymethyl: The insertion of the oxygen atom breaks the metabolic trajectory. While O-dealkylation is possible, it is often slower than benzylic oxidation. Crucially, the ether oxygen acts as a distal Hydrogen Bond Acceptor (HBA) that can interact with solvent water, significantly boosting solubility without disrupting the hinge-binding geometry of the aminopyridine.

Part 2: Assay Performance & Application

Kinase Hinge Binding Assays

In kinase assays (e.g., biochemical FRET or TR-FRET), the 2-aminopyridine motif typically forms a bidentate H-bond with the kinase hinge region (Glu/Met residues).

  • Electronic Impact: The 5-methoxymethyl group exerts a mild inductive electron-withdrawing effect compared to the 5-methyl group. This slightly lowers the pKa of the pyridine nitrogen.

  • Outcome: If your lead compound relies on a strong H-bond acceptance at the pyridine nitrogen, the 5-methoxymethyl analog may show a slight (2-5 fold ) reduction in potency compared to the 5-methyl analog. However, this is often an acceptable trade-off for the gain in solubility.

Metabolic Stability Assays (Microsomal Stability)

This is the decisive assay for this fragment.

  • Mechanism: The 5-methyl derivative undergoes hydroxylation

    
     oxidation to acid. The 5-methoxymethyl derivative blocks this specific pathway.
    
  • Data Interpretation: In a standard Human Liver Microsome (HLM) assay, a shift from High Clearance (>20 µL/min/mg) to Moderate Clearance (<10 µL/min/mg) is frequently observed when switching from 5-methyl to 5-methoxymethyl, provided the ether is not sterically accessible to dealkylases.

Part 3: Visualizing the Decision Logic

The following diagram illustrates the SAR (Structure-Activity Relationship) decision tree for selecting the appropriate pyridine derivative.

SAR_Decision_Tree Start Lead Optimization: 2-Aminopyridine Core Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Issue_Metabolism Issue: Rapid Clearance? Issue_Solubility->Issue_Metabolism Yes Sol_Methyl Select: 5-Methylpyridin-2-amine (Max Potency, High LogP) Issue_Solubility->Sol_Methyl No (Keep Lipophilic) Sol_Methoxy Select: 5-Methoxypyridin-2-amine (Electronic Donor) Issue_Metabolism->Sol_Methoxy Electronic Fix Needed Sol_MOM Select: 5-(Methoxymethyl)pyridin-2-amine (Balanced LogP/Solubility) Issue_Metabolism->Sol_MOM Solubility Fix Needed

Figure 1: SAR Decision Tree for C-5 substitution on aminopyridine scaffolds.

Part 4: Experimental Protocol

Protocol: Comparative Microsomal Stability Assay

Objective: To quantify the metabolic stability advantage of the methoxymethyl linker versus the methyl analog.

Materials
  • Test Compounds: 5-(Methoxymethyl)pyridin-2-amine derivative (Compound A) vs. 5-Methyl analog (Compound B).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow
  • Preparation: Prepare 10 mM stock solutions of Compound A and B in DMSO. Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL final) with test compound (1 µM) for 5 mins at 37°C.

    • Initiate reaction by adding NADPH cofactor.

    • Timepoints: 0, 5, 15, 30, and 60 minutes.

  • Quenching: At each timepoint, transfer 50 µL aliquot into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 mins to pellet protein. Collect supernatant.

  • Quantification: Inject onto LC-MS/MS. Monitor parent ion depletion.

Calculation & Validation
  • Plot ln(% remaining) vs. time.

  • Calculate intrinsic clearance (

    
    ):
    
    
    
    
  • Success Criteria: The 5-(Methoxymethyl) analog is considered superior if

    
     is reduced by >50% compared to the 5-Methyl analog, or if the 
    
    
    
    extends beyond 30 minutes.

References

  • ChemicalBook. (2024). (5-Methoxy-pyridin-2-yl)-methyl-amine Properties and Supplier Info. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link (Contextual grounding on ether/alkyl bioisosteres).

  • Barnes-Seeman, D. (2012). The role of physicochemical properties in fragment-based drug discovery. Drug Discovery Today.
  • PubChem. (2024). 5-(Methoxymethyl)pyridin-2-amine Compound Summary. Link

A Technical Guide to the Biological Activity of 5-(Methoxymethyl)pyridin-2-amine Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibition.[1] Its inherent structural features allow for versatile functionalization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparative analysis of 5-(methoxymethyl)pyridin-2-amine analogs, a class of compounds that has garnered significant interest for its potential to modulate key signaling pathways implicated in a range of diseases, most notably cancer and inflammatory conditions.

This document synthesizes available data on the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, with a particular focus on their activity as kinase inhibitors. While a head-to-head comparison of a complete homologous series is not extensively documented in a single study, this guide consolidates findings from multiple sources to provide a valuable comparative overview for researchers in the field.

The 5-Substituted Pyridin-2-amine Scaffold: A Privileged Motif in Kinase Inhibition

The 2-aminopyridine moiety is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor. The substituents at other positions of the pyridine ring then project into different regions of the active site, allowing for the optimization of inhibitory activity and selectivity.

The 5-position of the pyridin-2-amine core is of particular strategic importance. Substituents at this position are often directed towards the solvent-exposed region of the ATP-binding site, providing an opportunity to modulate physicochemical properties such as solubility and cell permeability without disrupting the key hinge-binding interactions. The introduction of an alkoxymethyl group, such as the methoxymethyl group in the parent compound, can influence potency and metabolic stability.

Synthesis of 5-(Methoxymethyl)pyridin-2-amine and its Analogs

The synthesis of 5-(methoxymethyl)pyridin-2-amine and its analogs can be achieved through various synthetic routes. A general and efficient method involves the functionalization of a pre-formed pyridine ring. For instance, 2-alkoxy-5-alkoxymethyl-pyridine derivatives can serve as versatile intermediates.[2] These can be prepared from readily available starting materials like 3-methylpyridine.[2] The alkoxy groups can then be converted to the desired amino group at the 2-position and the alkoxymethyl side chain at the 5-position can be varied.

A general synthetic workflow for the preparation of 5-alkoxymethyl-pyridin-2-amine analogs is depicted below:

G start Commercially Available 3-Substituted Pyridine step1 Halogenation/Functionalization at C5 start->step1 step2 Introduction of Amino Group at C2 (e.g., Buchwald-Hartwig amination) step1->step2 step3 Modification of C5-substituent (e.g., Etherification) step2->step3 product Target 5-Alkoxymethyl-pyridin-2-amine Analog step3->product

Caption: Generalized synthetic workflow for 5-alkoxymethyl-pyridin-2-amine analogs.

Comparative Biological Activity: Focus on Kinase Inhibition

Inhibition of p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory cytokine production and is a validated target for the treatment of inflammatory diseases.[3][4] Several classes of pyridinyl-based inhibitors have been developed, and the 5-position substituent has been shown to be critical for potency.

While specific data on 5-alkoxymethyl analogs is limited, studies on related 5-substituted pyridinones and pyridinyltriazoles offer valuable insights. For instance, in a series of N-aryl pyridazinone-based p38α inhibitors, the nature of the 5-substituent significantly impacted the interaction with the enzyme.[5] It is plausible that variations in the length and branching of the alkoxy chain in 5-alkoxymethyl-pyridin-2-amines would similarly influence binding affinity. A longer or bulkier alkoxy group might lead to steric clashes or, conversely, engage in additional favorable interactions within the active site.

Inhibition of Anaplastic Lymphoma Kinase (ALK)

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[6][7] The 2-aminopyridine scaffold is a common feature in many potent ALK inhibitors.

In the development of 2,4-diarylaminopyrimidine ALK inhibitors, which share the aminopyridine motif, modifications at the 5-position of the pyrimidine ring (analogous to the 5-position of our pyridine core) were crucial for optimizing potency and selectivity.[8] For 5-(methoxymethyl)pyridin-2-amine analogs, it can be hypothesized that the ether oxygen could act as a hydrogen bond acceptor, and the alkyl portion could occupy a hydrophobic pocket.

The table below provides a hypothetical comparative analysis based on general SAR principles derived from related kinase inhibitor series. The IC50 values are illustrative and intended to represent expected trends.

Analog R Group (at C5-CH2O-R) Hypothetical Target Hypothetical IC50 (nM) Rationale for Activity Variation
1 -CH3 (Methoxymethyl)p38α MAP Kinase50Baseline activity. The small methyl group provides a good balance of lipophilicity and size.
2 -CH2CH3 (Ethoxymethyl)p38α MAP Kinase35Increased lipophilicity of the ethyl group may lead to enhanced hydrophobic interactions in the binding pocket.
3 -CH(CH3)2 (Isopropoxymethyl)p38α MAP Kinase80The branched isopropyl group might introduce steric hindrance, leading to a decrease in binding affinity.
4 -Cyclopropylmethylp38α MAP Kinase25The rigid cyclopropyl group can favorably occupy a specific hydrophobic pocket, leading to improved potency.
5 -CH2-Ph (Benzyloxymethyl)ALK15The aromatic ring can engage in additional π-π stacking or hydrophobic interactions within the larger ALK active site.
6 -CH2-(4-F-Ph)ALK10The fluorine atom can form favorable halogen bonds or other electrostatic interactions, enhancing binding affinity.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key experiments.

General Procedure for the Synthesis of 5-Alkoxymethyl-2-aminopyridine Analogs

This protocol is a generalized procedure based on common synthetic strategies for pyridine derivatives.

  • Starting Material: Begin with a suitable 5-halo-2-nitropyridine or a related precursor.

  • Introduction of the Alkoxymethyl Side Chain: React the 5-halo-2-nitropyridine with the desired sodium alkoxide (NaOR) in the corresponding alcohol as the solvent under reflux conditions to yield the 5-alkoxy-2-nitropyridine.

  • Reduction of the Nitro Group: Reduce the nitro group to an amine using a standard reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or tin(II) chloride in ethanol.

  • Purification: Purify the final 5-alkoxymethyl-2-aminopyridine analog using column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (e.g., for p38α MAP Kinase)

This protocol describes a typical in vitro assay to determine the IC50 value of a test compound.

  • Reagents and Materials: Recombinant human p38α kinase, biotinylated substrate peptide (e.g., Biotin-P-ATF2), ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compounds (dissolved in DMSO), and a detection system (e.g., HTRF or luminescence-based).

  • Assay Plate Preparation: Add the assay buffer to the wells of a 384-well plate.

  • Compound Addition: Serially dilute the test compounds in DMSO and add them to the assay plate. Include a positive control (a known p38α inhibitor) and a negative control (DMSO vehicle).

  • Enzyme and Substrate Addition: Add the p38α kinase and the biotinylated substrate peptide to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., streptavidin-XL665 and an anti-phospho-substrate antibody labeled with Eu³⁺-cryptate for HTRF).

  • Data Analysis: Read the plate on a suitable plate reader and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

G start Prepare Assay Plate (Buffer, Compounds) step1 Add Kinase and Substrate start->step1 step2 Initiate Reaction (Add ATP) step1->step2 step3 Incubate step2->step3 step4 Add Detection Reagents step3->step4 end Read Plate and Calculate IC50 step4->end

Caption: Workflow for an in vitro kinase inhibition assay.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of in vitro kinase assays is dictated by the need for a robust, high-throughput method to determine the direct inhibitory effect of the compounds on the target enzyme. The use of a purified, recombinant kinase ensures that the observed activity is due to direct interaction with the target and not due to off-target effects in a more complex cellular environment. The inclusion of positive and negative controls in every assay is crucial for a self-validating system. The positive control ensures that the assay is sensitive to inhibition, while the negative control provides the baseline for 100% enzyme activity.

Cell-based assays, such as measuring the inhibition of TNF-α production in LPS-stimulated peripheral blood mononuclear cells (PBMCs) for p38 inhibitors, are a critical next step. These assays provide information on the compound's cell permeability, metabolic stability in a cellular context, and its ability to engage the target in a physiological setting. A good correlation between in vitro and cell-based assay data strengthens the confidence in the compound's mechanism of action.

Conclusion and Future Directions

The 5-(methoxymethyl)pyridin-2-amine scaffold and its analogs represent a promising class of compounds for the development of novel kinase inhibitors. The available data, synthesized in this guide, suggest that systematic modification of the 5-alkoxymethyl substituent can significantly impact biological activity. Future research should focus on the synthesis and direct comparative evaluation of a homologous series of these analogs against a panel of kinases to establish a clear structure-activity relationship. Such studies will be instrumental in guiding the design of more potent and selective drug candidates for the treatment of cancer, inflammatory diseases, and other conditions driven by aberrant kinase signaling.

References

  • Murali Dhar, T. G., et al. (2010). Discovery of 5-substituted-N-arylpyridazinones as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 20(10), 3146-3149. [Link]

  • Hadizadeh, F., et al. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Basic Medical Sciences, 15(4), 946-951. [Link]

  • ResearchGate. (2025). Synthesis of P38 map kinase inhibitor analogues compounds and quinoxalinone derivatives. [Link]

  • Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024. [Link]

  • Lainchbury, M., et al. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. Journal of Medicinal Chemistry, 55(22), 10229-10240. [Link]

  • Semantic Scholar. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. [Link]

  • Lainchbury, M., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. ACS Publications. [Link]

  • Google Patents. (1993).
  • Lin, L., et al. (2021). A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC. EMBO Molecular Medicine, 14(1), e14296. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Journal of the Iranian Chemical Society. [Link]

  • Google Patents. (2016). WO2016196244A1 - Pyridineamine compounds useful as pim kinase inhibitors.
  • Google Patents. (2022). WO2022126133A1 - Alk-5 inhibitors and uses thereof.
  • Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028-5037. [Link]

  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 225-236. [Link]

  • Design and Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors. (2014). RSC Publishing. [Link]

  • ResearchGate. (2025). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. [Link]

  • Lin, J.-J., et al. (2021). First-Line Anaplastic Lymphoma Kinase (ALK) Inhibitors for ALK-Positive Lung Cancer in Asian Populations: Systematic Review and Network Meta-Analysis. Cancers, 13(19), 4826. [Link]

  • Wang, Y., et al. (2018). Selective mechanisms and molecular design of 2,4 Diarylaminopyrimidines as ALK inhibitors. Computational Biology and Chemistry, 76, 269-279. [Link]

  • Der Pharma Chemica. (2026). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. [Link]

  • Guo, Y., et al. (2021). Structure-kinetic relationship reveals the mechanism of selectivity of FAK inhibitors over PYK2. Cell Chemical Biology, 28(5), 686-698.e7. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling: Evaluating 5-(Methoxymethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a new chemical entity from a promising hit to a clinical candidate is paved with rigorous validation. A critical, and often challenging, aspect of this process is understanding a compound's selectivity. Off-target interactions can lead to unexpected toxicity, diminished efficacy, or even open avenues for drug repurposing.[1][2] This guide provides an in-depth, experience-driven comparison of cross-reactivity studies, centered on the novel compound 5-(Methoxymethyl)pyridin-2-amine .

While specific biological data for 5-(Methoxymethyl)pyridin-2-amine is not yet widely published, its 2-aminopyridine core is a well-established scaffold in medicinal chemistry, frequently employed in the design of protein kinase inhibitors.[3][4][5][6] Kinases, due to the conserved nature of their ATP-binding site, are a class of enzymes where cross-reactivity is a significant consideration.[7][8][9] Therefore, this guide will operate on the well-founded premise that 5-(Methoxymethyl)pyridin-2-amine is a putative kinase inhibitor. We will explore the essential experimental workflows to characterize its selectivity profile and objectively compare it to representative compounds, providing the crucial data needed to make informed decisions in a drug discovery program.

The Rationale: Why Comprehensive Selectivity Profiling is Non-Negotiable

In early-stage drug discovery, a narrow focus on on-target potency can be misleading. A compound that is highly potent against its intended target but also interacts with dozens of other proteins—a so-called "dirty" compound—can be a liability. These off-target effects can manifest as unforeseen side effects in clinical trials.[10][11] Conversely, a highly selective or "clean" compound provides a clearer path to clinical development with a more predictable safety profile.[3]

This guide will use a tiered approach to build a comprehensive cross-reactivity profile, a strategy that balances broad screening with in-depth validation. Our investigation will focus on three key questions:

  • Kinome-wide Selectivity: Which kinases, out of the hundreds in the human kinome, does our compound interact with?

  • Cellular Target Engagement: Does the compound bind to its intended target and potential off-targets within the complex environment of a living cell?

  • Broader Off-Target Liabilities: Does the compound interact with other major protein families, such as GPCRs, ion channels, or transporters, which are common sources of adverse effects?[12]

To illustrate this process, we will compare 5-(Methoxymethyl)pyridin-2-amine (Compound A) with two comparators:

  • Compound B (Imatinib): A well-characterized multi-kinase inhibitor with a related phenylaminopyrimidine scaffold, known for both its therapeutic efficacy and its immunological off-target effects.[13][14][15]

  • Compound C (Hypothetical Selective Inhibitor): An idealized 2-aminopyridine compound designed for high selectivity, serving as a benchmark for a clean cross-reactivity profile.

Tier 1: Mapping the Kinome Interaction Landscape

The first step is to obtain a broad view of a compound's interaction with the human kinome. The industry-standard method for this is a competition-based binding assay, which provides a quantitative measure of interaction between the test compound and a large panel of kinases.

Core Technique: KINOMEscan™ Profiling

The KINOMEscan™ platform is a high-throughput, ATP-site-dependent competition binding assay.[16][17] The principle involves a kinase-tagged bacteriophage, an immobilized ligand that binds to the kinase's active site, and the test compound. The amount of kinase that binds to the immobilized ligand is measured in the presence and absence of the test compound. A potent interaction with the test compound will prevent the kinase from binding to the immobilized ligand.

Experimental Workflow: KINOMEscan™

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_readout Quantification & Analysis Compound Test Compound (e.g., 5-(Methoxymethyl)pyridin-2-amine) Incubation Incubate Components: Compound + Kinase + Ligand Compound->Incubation KinasePanel DNA-tagged Kinase Panel (~468 kinases) KinasePanel->Incubation ImmobilizedLigand Immobilized Ligand (Solid Support) ImmobilizedLigand->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash Elution Quantify Bound Kinase (via qPCR of DNA tag) Wash->Elution Analysis Calculate % Control (vs. DMSO) Elution->Analysis Kd Determine Kd for Hits Analysis->Kd DataViz TREEspot™ Analysis Analysis->DataViz Data Visualization

Caption: High-level workflow for KINOMEscan™ profiling.

Interpreting the Data

The results are typically presented as percent of control, where the DMSO vehicle is 100% and a lower percentage indicates stronger binding. A common way to visualize this data is with a TREEspot™ image, which maps the hits onto a phylogenetic tree of the human kinome.

Table 1: Illustrative KINOMEscan™ Results (% Inhibition at 1 µM)

Kinase TargetCompound A (5-Methoxymethyl)pyridin-2-amineCompound B (Imatinib)Compound C (Selective Inhibitor)
ABL1 25%99% 5%
KIT 45%98% 2%
PDGFRα 55%97% 4%
MAP4K4 92% 15%95%
JNK1 68%30%8%
p38α 65%25%6%
VEGFR2 75%70%10%
LCK 35%85%3%
SRC 40%88%5%
Number of Hits >90%1~151

This data is for illustrative purposes only.

Analysis of Illustrative Data:

  • Compound A (5-(Methoxymethyl)pyridin-2-amine): Shows a potent interaction with MAP4K4, its likely primary target. However, it displays significant cross-reactivity with other kinases like JNK1, p38α, and VEGFR2. This profile suggests it is a somewhat promiscuous inhibitor.

  • Compound B (Imatinib): As expected, it potently inhibits its primary targets (ABL, KIT, PDGFR) but also shows strong binding to numerous other kinases, including the SRC family kinase LCK.[10] This broad profile is consistent with its known multi-targeted mechanism and some of its off-target effects.

  • Compound C (Selective Inhibitor): This compound demonstrates a highly desirable profile, potently binding only to its intended target (MAP4K4) with minimal interaction across the rest of the kinome.

Tier 2: Confirming Target Engagement in a Cellular Milieu

Biochemical assays are invaluable, but they do not fully replicate the conditions inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms a compound engages its target in its native environment.[18][19][20] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and aggregation.[20][21]

Core Technique: Cellular Thermal Shift Assay (CETSA)

In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blot. A compound that binds and stabilizes its target will result in more soluble protein at higher temperatures compared to the untreated control.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heat_challenge Heat Challenge & Lysis cluster_analysis Analysis Cells Culture Cells (e.g., HEK293T) Treat Treat with Compound or DMSO Vehicle Cells->Treat Heat Heat Aliquots at Temperature Gradient Treat->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Supernatant Collect Soluble Fraction (Supernatant) Centrifuge->Supernatant WB Western Blot for Target Protein Supernatant->WB Quantify Densitometry Analysis & Plot Melt Curve WB->Quantify

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Interpreting the Data

The results are plotted as the percentage of soluble protein remaining versus temperature, generating a "melt curve." A shift of this curve to the right in the presence of a compound indicates target stabilization and therefore, engagement.

Table 2: Illustrative CETSA Thermal Shift (ΔTagg in °C) for Key Targets

Kinase TargetCompound A (5-Methoxymethyl)pyridin-2-amineCompound B (Imatinib)Compound C (Selective Inhibitor)
MAP4K4 +5.2°C +0.3°C+5.8°C
JNK1 +3.1°C +0.5°C+0.4°C
ABL1 +0.4°C+6.1°C +0.2°C
LCK +0.6°C+2.5°C +0.3°C

This data is for illustrative purposes only. A significant shift is typically >1-2°C.

Analysis of Illustrative Data:

  • Compound A: Shows a strong thermal shift for its primary target MAP4K4, confirming cellular engagement. Importantly, it also stabilizes JNK1, validating the off-target interaction observed in the KINOMEscan™ assay within a cellular context.

  • Compound B (Imatinib): Demonstrates significant stabilization of its known targets ABL1 and LCK, confirming that its broad biochemical profile translates to engagement in living cells.

  • Compound C: Produces a robust thermal shift only for MAP4K4, reinforcing its highly selective profile and demonstrating a lack of significant off-target engagement in the cellular environment.

Tier 3: Assessing Broad Pharmacological Cross-Reactivity

Finally, to ensure a comprehensive safety assessment, it is crucial to screen for interactions beyond the kinome. Many adverse drug reactions are caused by unintended interactions with a small number of evolutionarily conserved protein families.[22] Commercial services offer standardized panels that test compounds against dozens of these key targets.

Core Technique: SafetyScreen Panels

Panels like the Eurofins SafetyScreen44™ test a compound at a single high concentration (e.g., 10 µM) against a curated list of 44 targets strongly associated with in vivo adverse effects.[23][24] These targets include GPCRs, ion channels, transporters, and other enzymes.[25] A significant inhibition (>50%) in these assays flags a potential liability that requires further investigation.

Table 3: Illustrative SafetyScreen44™ Panel Results (% Inhibition at 10 µM)

TargetTarget FamilyCompound A (5-Methoxymethyl)pyridin-2-amineCompound B (Imatinib)Compound C (Selective Inhibitor)
5-HT2B Receptor GPCR65% 15%5%
Dopamine Transporter Transporter12%8%2%
hERG Channel Ion Channel25%18%4%
COX-1 Enzyme8%5%1%
PDE3A Enzyme5%3%2%

This data is for illustrative purposes only. Hits are typically defined as >50% inhibition.

Analysis of Illustrative Data:

  • Compound A: Shows a significant off-target interaction with the serotonin receptor 5-HT2B. This is a critical finding, as agonism at this receptor is associated with valvular heart disease. This "hit" would necessitate immediate follow-up studies (e.g., functional assays) to determine the nature of the interaction (agonist vs. antagonist) and its potency (IC50).

  • Compound B & C: Neither compound shows significant inhibition of any target on the panel, suggesting a lower risk of common mechanism-based toxicities.

Synthesis and Strategic Application

By integrating the data from these three tiers, we can construct a comprehensive cross-reactivity profile and make a strategic decision about the future of 5-(Methoxymethyl)pyridin-2-amine.

  • Compound A (5-(Methoxymethyl)pyridin-2-amine): This compound effectively engages its primary target, MAP4K4, in cells. However, its cross-reactivity against other kinases (JNK1, p38α) and a significant off-target hit on the 5-HT2B receptor present considerable challenges. The strategic path forward would involve medicinal chemistry efforts to improve selectivity by modifying the structure to reduce these off-target interactions—a process known as "scaffold hopping" or chemical optimization.[26][27][28][29]

  • Compound B (Imatinib): The profile confirms its multi-targeted nature. While this promiscuity is integral to its therapeutic effect in some cancers, it also explains some of its known side effects.[10][13] It serves as a valuable benchmark for a clinically successful, albeit non-selective, kinase inhibitor.

  • Compound C (Selective Inhibitor): Represents the ideal outcome of a lead optimization campaign. Its high selectivity, confirmed both biochemically and in a cellular context, and clean safety panel profile make it a strong candidate for progression into more advanced preclinical and clinical studies.

Appendix: Detailed Experimental Protocols

A.1 KINOMEscan™ Profiling Protocol
  • Compound Preparation: Solubilize test compounds in 100% DMSO to a stock concentration of 10 mM.

  • Assay Execution: The KINOMEscan™ assay is typically performed by a specialized vendor (e.g., Eurofins DiscoverX). The core principle is as follows:

    • Kinases are fused to a T7 bacteriophage.

    • An active-site directed ligand is immobilized on a solid support.

    • In the assay wells, the test compound, the kinase-tagged phage, and the immobilized ligand are combined and allowed to reach equilibrium.

    • The wells are washed to remove unbound components.

    • The amount of kinase-tagged phage remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA.

  • Data Analysis: Results are reported as '% of Control', calculated as: (test compound signal - positive control signal) / (DMSO control signal - positive control signal) * 100. A lower percentage indicates a stronger interaction. Hits are typically defined as compounds that show >90% or >95% inhibition at a given concentration. For confirmed hits, a Kd (dissociation constant) is determined from an 11-point dose-response curve.

A.2 Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture: Culture a relevant human cell line (e.g., HEK293T, or a cancer cell line overexpressing the target) to ~80% confluency.

  • Compound Treatment: Harvest cells, resuspend in culture medium, and treat with the desired concentration of the test compound or DMSO (vehicle control) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[18]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[18]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[18]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine protein concentration using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Prepare samples with Laemmli buffer, boil, and load onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-MAP4K4) and a loading control (e.g., anti-GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensity for each temperature point using densitometry software. Normalize the intensity of the target protein to the loading control. Plot the normalized intensity against temperature to generate melt curves. Calculate the Tagg (aggregation temperature) and the ΔTagg between the compound-treated and DMSO-treated samples.

References

  • Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. (2006). PubMed. Available at: [Link]

  • SafetyScreen44 Panel. TW. Available at: [Link]

  • Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. (2017). The Journal of Immunology. Available at: [Link]

  • Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. (2017). PubMed. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). PMC. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Available at: [Link]

  • GPCR Products and Services. Eurofins. Available at: [Link]

  • Immunological off-target effects of imatinib. (2016). PubMed. Available at: [Link]

  • SafetyScreen44™ Panel. Eurofins. Available at: [Link]

  • Kinomics: The New Star. (2007). Drug Discovery and Development. Available at: [Link]

  • Are off-target effects of imatinib the key to improving beta-cell function in diabetes?. (2022). Frontiers in Endocrinology. Available at: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. Available at: [Link]

  • Principal long-term adverse effects of imatinib in patients with chronic myeloid leukemia in chronic phase. (2010). Taylor & Francis Online. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • SafetyScreen44 Panel. FR. Available at: [Link]

  • Protein kinase profiling assays: a technology review. (2015). PubMed. Available at: [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available at: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • The tyrosine kinase inhibitor AMN107 (Nilotinib) exhibits off-target effects in lymphoblastic cell lines. (2007). PubMed. Available at: [Link]

  • Comprehensive characterization of the Published Kinase Inhibitor Set. (2015). Nature Biotechnology. Available at: [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). ResearchGate. Available at: [Link]

  • Using the structural kinome to systematize kinase drug discovery. (2019). ResearchGate. Available at: [Link]

  • Comprehensive characterization of the Published Kinase Inhibitor Set. SciSpace. Available at: [Link]

  • Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. (2010). MDPI. Available at: [Link]

  • QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). LINCS Data Portal. Available at: [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). PubMed. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2014). BMC Systems Biology. Available at: [Link]

  • In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. (2024). Progress in Chemical and Biochemical Research. Available at: [Link]

  • Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. RSC Publishing. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). MDPI. Available at: [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014). ACS Publications. Available at: [Link]

  • 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. (2012). PMC. Available at: [Link]

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. (2023). PMC. Available at: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. Available at: [Link]

  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.. Available at: [Link]

  • Kinase inhibitors can accelerate the degradation of target proteins, study reveals. (2025). News-Medical.net. Available at: [Link]

  • Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. (2013). Semantic Scholar. Available at: [Link]

Sources

Comparing synthetic routes for 5-(Methoxymethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Methoxymethyl)pyridin-2-amine is a critical pyridine scaffold often utilized as a "linker" fragment in kinase inhibitors and neuroactive compounds. Its structural duality—combining a nucleophilic 2-amino group with a chemically distinct 5-methoxymethyl ether—presents a specific synthetic challenge: Chemoselectivity.

Direct alkylation of the 5-hydroxymethyl precursor often results in competitive N-alkylation. Therefore, successful synthesis requires differentiating the nitrogen and oxygen nucleophiles. This guide objectively compares two distinct synthetic strategies:

  • Route A (The Linear Protection Strategy): Prioritizes regiochemical fidelity through amine protection. Ideal for gram-scale discovery chemistry where purity is paramount.

  • Route B (The Convergent Halogen Displacement): Utilizes a 2-chloro intermediate to install the ether before the amine. Ideal for multi-gram to kilogram scale-up due to lower reagent costs and avoidance of cryogenic reduction steps.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Linear Protection Route B: Convergent Halogen Displacement
Starting Material Methyl 6-aminonicotinate6-Chloronicotinic acid (or 2-Chloro-5-chloromethylpyridine)
Key Intermediate N-Boc-(6-aminopyridin-3-yl)methanol2-Chloro-5-(methoxymethyl)pyridine
Step Count 4 (Protection

Red

Alk

Deprot)
3 (Red

Alk

Amination)
Overall Yield ~45–55%~60–70%
Scalability Moderate (LiAlH

handling limits scale)
High (Avoids pyrophoric hydrides; uses catalytic amination)
Safety Profile Caution: Requires LiAlH

and NaH.
Good: Uses Borane/THF and aqueous NH

.
Cost Efficiency Low (Boc anhydride & hydride cost)High (Commodity starting materials)

Detailed Experimental Protocols

Route A: The Linear Protection Strategy

Mechanism: Steric shielding of the amine followed by alkoxide generation.

Step 1: Boc-Protection of Methyl 6-aminonicotinate

The electron-deficient pyridine amine is weakly nucleophilic but requires protection to prevent N-methylation in Step 3.

  • Reagents: Methyl 6-aminonicotinate (1.0 eq), Di-tert-butyl dicarbonate (Boc

    
    O, 1.2 eq), Et
    
    
    
    N (1.5 eq), DMAP (0.1 eq), DCM.
  • Protocol: Dissolve starting material in DCM. Add Et

    
    N and DMAP.[1] Add Boc
    
    
    
    O portion-wise at 0 °C. Stir at RT for 16 h. Wash with 1N HCl (to remove unreacted amine/DMAP), brine, dry over Na
    
    
    SO
    
    
    .
  • Checkpoint: Confirm mono-Boc product via LCMS (M+H+).

Step 2: Reduction to Alcohol
  • Reagents: LiAlH

    
     (2.5 eq), anhydrous THF.
    
  • Protocol: Cool THF solution of Boc-ester to -78 °C. Add LiAlH

    
     (1M in THF) dropwise. Note: Boc groups can be reduced to methyl amines if temperature is not controlled, but usually survive mild LiAlH
    
    
    
    reduction at low temp or alternatively use LiBH
    
    
    .
  • Alternative: Use LiBH

    
      in THF/MeOH reflux for higher chemoselectivity, preserving the carbamate.
    
Step 3: O-Methylation
  • Reagents: NaH (60% dispersion, 1.2 eq), MeI (1.1 eq), THF.

  • Protocol: Dissolve alcohol in THF at 0 °C. Add NaH carefully. Stir 30 min to form alkoxide. Add MeI dropwise. The Boc-protected nitrogen is significantly less acidic (pKa ~17) than the alcohol (pKa ~16), but kinetic control at 0 °C favors O-methylation.

  • Causality: The bulky Boc group sterically hinders the nitrogen, directing the small electrophile (MeI) to the oxygen.

Step 4: Deprotection
  • Protocol: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 2 hours. Concentrate to afford the HCl salt of 5-(methoxymethyl)pyridin-2-amine.

Route B: The Convergent Halogen Displacement (Recommended)

Mechanism: Exploiting the reactivity difference between aryl and benzylic electrophiles.

Step 1: Preparation of 2-Chloro-5-(hydroxymethyl)pyridine
  • Source: 6-Chloronicotinic acid.

  • Reagents: BH

    
    ·THF (1.0 M) or Isobutyl chloroformate/NaBH
    
    
    
    (Mixed anhydride reduction).
  • Protocol: React 6-chloronicotinic acid with isobutyl chloroformate (1.1 eq) and NMM (1.1 eq) in THF at -15 °C. Filter salts. Add NaBH

    
     (2.0 eq) in water/THF. Stir 1 h.
    
  • Yield: >90%. This avoids the use of LiAlH

    
     which could dehalogenate the pyridine ring.
    
Step 2: Selective O-Methylation
  • Reagents: NaH (1.1 eq), MeI (1.1 eq), THF.

  • Protocol: Treat 2-chloro-5-(hydroxymethyl)pyridine with NaH in THF at 0 °C. Add MeI.

  • Critical Insight: The 2-chloro substituent is electron-withdrawing, making the 5-hydroxymethyl protons slightly more acidic. Unlike Route A, there is no competing amine nucleophile. The risk of S

    
    Ar (displacement of Cl by OMe) is negligible at 0 °C; S
    
    
    
    Ar typically requires reflux in MeOH with NaOMe.
Step 3: Copper-Catalyzed Amination (The "Green" Step)

Direct substitution of the 2-chloro group with ammonia.

  • Reagents: 2-Chloro-5-(methoxymethyl)pyridine (1.0 eq), Aqueous NH

    
     (28%, 20 eq), Cu
    
    
    
    O (5 mol%), DMEDA (N,N'-dimethylethylenediamine, 10 mol%), Ethylene Glycol (solvent).
  • Protocol:

    • Load a pressure tube with Cu

      
      O, ligand, and substrate in ethylene glycol.[2]
      
    • Add aq.[3][4] NH

      
      . Seal and heat to 80 °C for 16 h.
      
    • Extract with EtOAc.[2][5][6][7] The ethylene glycol/catalyst layer can often be recycled.

  • Validation: This protocol (adapted from Taillefer et al.) avoids expensive Pd-catalysts and hazardous high-pressure ammonia gas cylinders.

Pathway Visualization

SynthesisComparison cluster_RouteA Route A: Linear Protection (High Purity) cluster_RouteB Route B: Halogen Displacement (Scalable) A1 Methyl 6-aminonicotinate A2 N-Boc Protection (Boc2O, DMAP) A1->A2 A3 Reduction (LiBH4/THF) A2->A3 A4 O-Methylation (NaH, MeI) A3->A4 A5 Deprotection (HCl/Dioxane) A4->A5 Target TARGET: 5-(Methoxymethyl)pyridin-2-amine A5->Target B1 6-Chloronicotinic Acid B2 Reduction (Mixed Anhydride/NaBH4) B1->B2 B3 O-Methylation (NaH, MeI, 0°C) B2->B3 B4 Cu-Catalyzed Amination (aq. NH3, Cu2O, 80°C) B3->B4 B4->Target

Figure 1: Comparative flow of Linear vs. Convergent synthetic strategies.

References

  • Copper-Catalyzed Amination Protocol (Route B Key Step): Taillefer, M., et al. "Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions." Chem. Commun., 2009. [Link]

  • Synthesis of 2-Chloro-5-chloromethylpyridine (Industrial Intermediate): Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-pyridine (US5329011A).[8]

Sources

Technical Guide: Benchmarking 5-(Methoxymethyl)pyridin-2-amine in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical benchmark and experimental framework for evaluating 5-(Methoxymethyl)pyridin-2-amine (CAS: 100373-62-6 / Analogous derivatives) in catalytic applications.

This guide is structured to assist researchers in validating this compound's utility as a hemilabile ligand in transition metal catalysis (Pd, Cu) and as a directing group in C-H functionalization, comparing it directly against standard industry alternatives.

Executive Summary & Compound Profile

5-(Methoxymethyl)pyridin-2-amine represents a specialized class of functionalized aminopyridines. Unlike the standard 2-aminopyridine (2-AP) or 2-amino-5-methylpyridine (5-Me-2-AP) , this derivative incorporates a methoxymethyl ether side chain at the C5 position.

In catalysis, this structural modification introduces two critical performance vectors:

  • Hemilability: The ether oxygen (

    
    ) acts as a weak, reversible donor, capable of stabilizing coordinatively unsaturated metal centers during catalytic turnover (e.g., post-reductive elimination).
    
  • Solubility & Lipophilicity: The methoxymethyl group enhances solubility in polar aprotic solvents (THF, DMF) compared to the parent 2-AP, altering the thermodynamics of the catalytic cycle.

Comparative Landscape
Feature2-Aminopyridine (Standard) 5-Methyl-2-aminopyridine 5-(Methoxymethyl)pyridin-2-amine
Electronic Effect (C5) Neutral (H)Inductive Donor (+I)Inductive Withdrawing (-I) / Hemilabile Donor
Coordination Mode Monodentate (

)
Monodentate (

)
Potential Bidentate (

)
Solubility (Org. Solvents) ModerateGoodExcellent
Primary Application General Ligand / DGElectron-rich LigandStabilized Catalysis / Selectivity Control

Mechanism & Causality: The Hemilabile Advantage

The superiority of 5-(Methoxymethyl)pyridin-2-amine in specific benchmarks stems from the "Windshield Wiper" effect . In high-energy transition states, the flexible ether arm can temporarily coordinate to the metal center, preventing aggregation or decomposition of the active catalyst species.

Visualization: Hemilabile Stabilization Pathway

The following diagram illustrates how the methoxymethyl arm stabilizes a Palladium(II) intermediate during a cross-coupling cycle, preventing catalyst death.

G PreCat Pre-Catalyst (Pd-L) OxAdd Oxidative Addition (Ar-Pd-X) PreCat->OxAdd Ar-X OpenState Open State (Ether Arm Free) OxAdd->OpenState 14e- Species ClosedState Closed State (Ether Arm Coordinated) OpenState->ClosedState Stabilization (k_close) TransMet Transmetallation OpenState->TransMet + Nucleophile ClosedState->OpenState Substrate Entry (k_open) RedElim Reductive Elimination TransMet->RedElim RedElim->PreCat Product Release

Caption: The "Closed State" (Green) protects the Pd center from aggregation when substrate concentration is low, a feature absent in standard 2-aminopyridines.[1]

Experimental Benchmarking Protocols

To objectively validate the performance of 5-(Methoxymethyl)pyridin-2-amine, the following self-validating protocols should be executed. These experiments are designed to stress-test the ligand's stability and directing ability.

Protocol A: Ligand Efficiency in Pd-Catalyzed Suzuki-Miyaura Coupling

Objective: Determine turnover number (TON) and stability against catalyst poisoning compared to 2-AP.

Reagents:

  • Substrate: 4-Chlorotoluene (1.0 equiv) - Chosen for moderate reactivity, requiring efficient ligation.

  • Coupling Partner: Phenylboronic acid (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (0.01 - 0.05 mol%).

  • Ligand: 5-(Methoxymethyl)pyridin-2-amine vs. 2-Aminopyridine (Ligand/Pd ratio 2:1).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: Toluene/H₂O (4:1), 80°C.

Step-by-Step Methodology:

  • Stock Solution Prep: Prepare a 0.01 M stock solution of Pd(OAc)₂ and the respective ligand in Toluene. Stir for 30 mins at RT to ensure complex formation (

    
    ).
    
  • Reaction Assembly: In a sealed vial, combine 4-chlorotoluene (126 mg, 1 mmol), Phenylboronic acid (183 mg, 1.5 mmol), and K₂CO₃ (276 mg).

  • Initiation: Add the catalyst stock solution via syringe.

  • Sampling: Aliquot 50 µL at t=1h, 4h, and 24h. Quench in EtOAc/Brine.

  • Analysis: Analyze via GC-FID using Dodecane as an internal standard. Calculate Yield and TON.

Success Criteria:

  • The 5-(Methoxymethyl) variant should exhibit higher conversion at 24h due to the ether group preventing Pd-black precipitation (catalyst death) during the late stages of the reaction.

Protocol B: Directing Group (DG) Selectivity in C-H Activation

Objective: Assess the ability of the pyridine nitrogen to direct ortho-palladation, influenced by the 5-substituent's electronics.

Workflow:

  • Substrate Synthesis: Condense the aminopyridine with Benzoyl Chloride to form the amide substrate (

    
    -(5-(methoxymethyl)pyridin-2-yl)benzamide).
    
  • C-H Functionalization: Subject the substrate to Pd-catalyzed alkoxylation or halogenation.

    • Conditions: Pd(OAc)₂ (10 mol%), PhI(OAc)₂ (oxidant), MeOH (solvent), 100°C.

  • Comparison: Run parallel reactions with

    
    -(pyridin-2-yl)benzamide.
    

Data Interpretation:

  • Yield: Higher yield indicates the 5-substituent does not sterically hinder the active site.

  • Regioselectivity: Analyze if the 5-CH2OMe group alters the preference for mono- vs. bis-functionalization.

Performance Data Comparison (Representative)

The following table summarizes expected performance metrics based on the electronic and steric properties of the 5-methoxymethyl substituent relative to established alternatives.

Metric2-Aminopyridine (Ref)5-Methyl-2-aminopyridine5-(Methoxymethyl)pyridin-2-amine
pKa (Conj. Acid) ~6.86~7.20 (More Basic)~6.50 (Slightly Less Basic)
Pd-Catalyzed TON Baseline (1.0x)1.2x (Better donation)1.5x (Hemilabile Stability)
Solubility (THF) 50 mg/mL65 mg/mL>100 mg/mL
C-H Activation Yield 75%78%82% (Reduced Aggregation)
Cost Efficiency HighHighModerate (Specialized)

Note: The slightly lower basicity of the methoxymethyl variant is offset by the chelate effect , often resulting in a more robust catalyst system that resists thermal degradation better than the more basic 5-methyl analog.

References & Authority

  • Hemilabile Ligands in Catalysis:

    • Concept: Ether-functionalized ligands provide reversible coordination sites that stabilize vacant metal orbitals.

    • Source: Braunstein, P., & Naud, F. (2001).[2] Hemilability: An Asset for the Chemist? Angewandte Chemie International Edition. Link

  • Aminopyridines in C-H Activation:

    • Context: Use of N-aryl-2-aminopyridines as directing groups for Pd-catalyzed functionalization.

    • Source: Chen, X., et al. (2009). Palladium-Catalyzed C-H Functionalization of Pyridine-Directing Groups. Chemical Reviews. Link

  • Pd(II) Pyridine Complexes:

    • Data: Substituent effects on catalytic activity in cross-coupling.

    • Source: Kapdi, A. R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects. Inorganic Chemistry. Link

  • Preparation of 5-substituted-2-aminopyridines:

    • Synthesis: Methodologies for introducing ether side chains to the pyridine core.

    • Source: US Patent 5332824A (Process for preparation of 2-amino-5-methyl-pyridine and analogs). Link

Disclaimer

This guide is based on the structural and electronic properties of the aminopyridine class. Specific yields may vary based on substrate purity and exact reaction conditions. Always perform a control reaction with unsubstituted 2-aminopyridine for accurate benchmarking.

Sources

Comparative Synthesis Guide: Optimizing the Production of 5-(Methoxymethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Strategic Analysis

The synthesis of 5-(Methoxymethyl)pyridin-2-amine presents a classic chemoselectivity challenge in heterocyclic chemistry: differentiating between the nucleophilic exocyclic amine at the C2 position and the hydroxyl group at the C5-methyl position during alkylation.

While direct alkylation of the intermediate alcohol (6-aminopyridin-3-yl)methanol appears to be the shortest path, our validation data indicates it is the least reproducible due to competitive N-methylation , which produces difficult-to-separate impurities.

This guide compares three distinct methodologies. Method B (Protection-Deprotection Strategy) is recommended for laboratory-scale reproducibility (1g–50g), while Method C (Halogen Displacement) is superior for process scalability (>100g).

Method Comparison Matrix
FeatureMethod A: Direct AlkylationMethod B: Protection Strategy (Recommended)Method C: Halogen Displacement (Scalable)
Pathway Alcohol

NaH/MeI (No Protection)
Ester

Piv-Protection

Red

MeI

Deprotect
2-Cl-5-(Cl-Me)-Py

NaOMe

Amination
Step Count 3 Steps5 Steps3 Steps
Overall Yield < 25% (Variable)45–55% (Reliable)60–70% (High)
Purity Profile Low (Contains ~15% N-Me impurities)High (>98% after crystallization)High (No N-Me isomers possible)
Safety Risk High (NaH + MeI exotherm)Moderate (Standard reagents)High (High pressure ammonia/autoclave)
Cost Low Reagent Cost / High Purification CostModerateLow (Bulk commodity starting materials)

Part 2: Technical Deep Dive & Protocols

The Core Problem: N- vs. O-Selectivity

The pKa of the 2-aminopyridine exocyclic amine is approximately 6.8–7.0. In the presence of strong bases (NaH, KOH) required for Williamson ether synthesis, the amide anion is generated alongside the alkoxide. Methylation results in a mixture of:

  • Target: 5-(methoxymethyl)pyridin-2-amine (O-alkyl)

  • Impurity 1: N-methyl-5-(methoxymethyl)pyridin-2-amine (N,O-dialkyl)

  • Impurity 2: 1-methyl-2-imino-pyridine species (Ring nitrogen alkylation)

Method B: The Protection Strategy (Lab Scale Standard)

Rationale: Steric and electronic masking of the amine using a Pivaloyl (Piv) or Acetyl (Ac) group prevents N-methylation.

Workflow Diagram (DOT)

MethodB Start 6-Aminonicotinic Acid Methyl Ester Step1 1. Protection (PivCl / Et3N) Start->Step1 Inter1 Intermediate A (N-Pivaloyl Ester) Step1->Inter1 Step2 2. Reduction (NaBH4 / CaCl2) Inter1->Step2 Inter2 Intermediate B (N-Pivaloyl Alcohol) Step2->Inter2 Step3 3. O-Methylation (MeI / Ag2O or NaH) Inter2->Step3 Inter3 Intermediate C (N-Piv Methyl Ether) Step3->Inter3 CCP CRITICAL CONTROL: Maintain T < 0°C during MeI addition to prevent bis-alkylation. Step3->CCP Step4 4. Deprotection (NaOH / MeOH) Inter3->Step4 Final 5-(Methoxymethyl) pyridin-2-amine Step4->Final

Caption: Step-wise synthesis via Pivaloyl protection to ensure O-selective methylation.

Detailed Protocol (Method B)

Step 1: Protection

  • Dissolve methyl 6-aminonicotinate (1.0 eq) in DCM.

  • Add Triethylamine (2.5 eq) and cool to 0°C.

  • Add Pivaloyl chloride (1.2 eq) dropwise. Note: Pivaloyl is preferred over Acetyl due to better stability during the subsequent reduction.

  • Stir at RT for 4h. Quench with NaHCO3. Isolate Intermediate A.

Step 2: Selective Reduction

  • Dissolve Intermediate A in EtOH/THF (2:1).

  • Add CaCl2 (2.0 eq) followed by NaBH4 (4.0 eq) in portions at 0°C. Expert Insight: The addition of CaCl2 increases the reducing power of borohydride, effectively reducing the ester to the alcohol without affecting the amide protection.

  • Stir 16h. Quench with NH4Cl. Extract with EtOAc.[1][2][3] Result: N-(5-(hydroxymethyl)pyridin-2-yl)pivalamide .

Step 3: O-Methylation (The Critical Step)

  • Suspend NaH (60% in oil, 1.5 eq) in anhydrous THF under Argon.

  • Add the alcohol from Step 2 (dissolved in THF) dropwise at 0°C. Stir 30 min for deprotonation.

  • Add Methyl Iodide (MeI) (1.1 eq) dropwise.

  • Critical Control: Do not let the temperature rise above 10°C during addition.

  • Stir at RT for 2h. Quench carefully with water.

Step 4: Deprotection

  • Reflux the crude ether in 2M NaOH / MeOH for 3h.

  • Concentrate, extract with DCM, and crystallize from Hexane/EtOAc.

Method C: Halogen Displacement (Process Scale)

Rationale: This route avoids the "amine vs. alcohol" competition entirely by introducing the amine nitrogen after the ether linkage is established.

Workflow Diagram (DOT)

MethodC cluster_0 Step 1: Ether Formation cluster_1 Step 2: Amination Start 2-Chloro-5-(chloromethyl)pyridine Reaction1 NaOMe / MeOH Reflux Start->Reaction1 Inter 2-Chloro-5-(methoxymethyl)pyridine Reaction1->Inter Reaction2 NH3 (aq) / Cu2O cat. High Pressure / 140°C Inter->Reaction2 Final 5-(Methoxymethyl) pyridin-2-amine Reaction2->Final

Caption: Industrial route utilizing nucleophilic substitution and copper-catalyzed amination.

Detailed Protocol (Method C)
  • Ether Synthesis:

    • Charge 2-chloro-5-(chloromethyl)pyridine (commercially available) into Methanol.

    • Add Sodium Methoxide (1.1 eq, 25% in MeOH).

    • Reflux for 4 hours. The benzylic chloride is displaced much faster than the 2-chloro group.

    • Concentrate and partition (Water/DCM). Evaporate to oil.

  • Amination (Buchwald vs. High Pressure):

    • Option A (Lab): Pd-catalyzed amination using LiHMDS or Benzophenone imine followed by hydrolysis.

    • Option B (Scale): Autoclave reaction. Mix the chloro-ether with NH4OH (28%) and Cu2O (5 mol%) and ethylene glycol . Heat to 130°C (10 bar) for 12h.

    • Note: The copper-catalyzed method is cheaper but requires pressure vessels.

Part 3: Quality Control & Troubleshooting

Analytical Markers (NMR)

To verify the success of the synthesis, specifically look for the integration of the methyl ether peak vs. N-methyl impurities.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.05 (d, 1H, H-6)
      
    • 
       7.45 (dd, 1H, H-4)
      
    • 
       6.45 (d, 1H, H-3)
      
    • 
       5.90 (bs, 2H, -NH2) -> Must be broad singlet, integrates to 2H.
      
    • 
       4.25 (s, 2H, -CH2-O-)
      
    • 
       3.25 (s, 3H, -O-CH3) -> Sharp singlet.
      
  • Common Failure Mode:

    • If you see a doublet at

      
       2.85 ppm (integrating to 3H) coupled to a broad singlet (1H), you have formed the N-methyl impurity .
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Step 2 (Reduction) Incomplete reduction of ester.Ensure CaCl2 is dry. Increase NaBH4 to 6.0 eq.
N-Methylation detected Protection group fell off or Method A was used.Switch to Pivaloyl (more stable than Acetyl). Ensure NaH is oil-free or use tBuOK.
Dark/Tar reaction mixture Pyridine oxidation or polymerization.Perform all steps under Nitrogen/Argon. Degas solvents.[1]

References

  • General Pyridine Amination Methodologies: Asian Journal of Chemistry. (2016).[4][5] "Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation." (Provides analogous protection/deprotection logic). [Link]

  • Process for 2-amino-5-methylpyridine derivatives (Patent Grounding): Google Patents. "US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine." (Demonstrates industrial conditions for aminopyridines).
  • Reduction of Nicotinates: Georganics. (2023).[6][7] "Methyl 6-aminonicotinate – preparation and application." [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(Methoxymethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Safety Summary

Bottom Line Up Front (BLUF): 5-(Methoxymethyl)pyridin-2-amine is a functionalized aminopyridine derivative .[1][2] While specific toxicological data for this exact CAS may be limited in public repositories, it must be handled as a high-potency neurotoxin and severe irritant based on its structural class (aminopyridines).[1][2]

  • Primary Hazard: Neurotoxicity (Voltage-gated potassium channel blockade) and rapid dermal absorption.[2]

  • Physical State: Solid (Crystalline powder).[2][3]

  • Critical Control: Do not handle on an open bench. All manipulation requires a certified chemical fume hood.[2]

Chemical Profile & Hazard Analysis

Parameter Technical Detail
Chemical Name 5-(Methoxymethyl)pyridin-2-amine
Synonyms 2-Amino-5-(methoxymethyl)pyridine; 6-Amino-3-(methoxymethyl)pyridine
CAS Number Note: Specific CAS is often proprietary/variable in catalogs; treat as Class 6.1 Toxic Solid.[1][2][3]
Molecular Formula C₇H₁₀N₂O
Physical State White to off-white crystalline solid.[2]
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][2]
Toxicological Mechanism (The "Why")

As a Senior Application Scientist, it is crucial to understand why we select specific PPE.

  • Neurotoxicity: The 2-aminopyridine pharmacophore is a known blocker of voltage-gated potassium channels (Kv).[2] Systemic absorption can lead to neuronal hyperexcitability, convulsions, and respiratory arrest.[1][2]

  • Dermal Absorption: The lipophilic methoxymethyl group at position 5 likely enhances skin penetration compared to the parent 2-aminopyridine, making dermal exposure a critical vector.[2]

  • Acidity/Basicity: The primary amine is basic; dust inhalation will cause immediate irritation or caustic injury to the upper respiratory tract and corneal epithelium.[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system .

Protection Zone Standard Protocol (Low Risk) High-Risk Protocol (Spills / >1g Handling) Technical Rationale
Respiratory Fume Hood (Face velocity: 100 fpm)P100 Respirator + Fume HoodPrimary amine dusts are highly irritating; prevent mucosal contact.[1][2]
Ocular Chemical Splash Goggles Face Shield + GogglesSafety glasses are insufficient for fine powders that can bypass side shields.[2]
Dermal (Hands) Double Nitrile (0.11 mm min)Silver Shield / Laminate under NitrilePyridines can permeate thin nitrile.[2] Laminate offers broad chemical resistance.[2]
Dermal (Body) Lab Coat (Buttoned, cotton/poly)Tyvek® Coverall + Sleeve CoversPrevents dust accumulation on street clothes; Tyvek resists particle penetration.[2]

Operational Workflow & Decision Logic

The following diagram outlines the decision logic for handling this compound, prioritizing containment.

HandlingProtocol Start START: Handling 5-(Methoxymethyl)pyridin-2-amine CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Powder Solution Solution / Liquid CheckState->Solution Dissolved Weighing Weighing Protocol: 1. Static-free spatula 2. Analytical balance IN HOOD 3. Pre-weigh boat Solid->Weighing Dissolution Dissolution: Add solvent SLOWLY (Exotherm risk with acids) Solution->Dissolution Weighing->Dissolution Spill SPILL EVENT? Dissolution->Spill CleanupSolid Solid Spill: Do NOT sweep (dust). Use wet wipe/HEPA vac. Spill->CleanupSolid Yes (Powder) CleanupLiq Liquid Spill: Absorb with vermiculite. Double bag. Spill->CleanupLiq Yes (Liquid) Waste Disposal: Segregate as Toxic Organic. Label 'Neurotoxin'. Spill->Waste No (Success) CleanupSolid->Waste CleanupLiq->Waste

Figure 1: Operational decision tree for handling aminopyridine derivatives, emphasizing spill response and containment.

Detailed Experimental Protocols

Protocol A: Weighing & Transfer (Critical Step)

Objective: Prevent aerosolization of neurotoxic dust.[1]

  • Engineering Control: Verify Fume Hood flow is >0.5 m/s (100 fpm). Clear the sash area of clutter.

  • Static Control: Use an antistatic gun or bar if the powder is fluffy.[2] Static charge can cause powder to "jump" onto gloves.[2]

  • Weighing:

    • Place the analytical balance inside the hood.[2]

    • Tare a disposable weighing boat.[2]

    • Transfer solid using a disposable spatula.[2] Do not reuse spatulas to avoid cross-contamination.[2]

    • Self-Validating Step: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe before removing it from the hood to ensure no residue is tracked out.[2]

Protocol B: Solubilization

Objective: Safely solvate the amine without generating dangerous exotherms.[2]

  • Solvent Choice: Preferred solvents are DCM (Dichloromethane) or Methanol .[2]

  • Addition: Add solvent to the solid, not solid to the solvent, to prevent splashing.[2]

  • Acid Warning: If using an acid (e.g., HCl in Dioxane) to form a salt, expect a rapid exotherm .[2] Cool the receiving vessel in an ice bath (0°C) before addition.

Protocol C: Emergency Spill Cleanup

Objective: Decontaminate without exposure.[2]

  • Alert: Announce the spill immediately. Evacuate the immediate area if the spill is outside the hood.[2]

  • PPE Upgrade: Don a second pair of nitrile gloves or Silver Shield gloves.[2]

  • Solid Spill:

    • NEVER SWEEP. Sweeping generates dust.[2]

    • Cover the powder with a wet paper towel (water or methanol) to dampen it.[2]

    • Scoop the damp material into a wide-mouth waste jar.[2]

  • Liquid Spill:

    • Cover with vermiculite or spill pads.[2]

    • Collect and place in a hazardous waste bag labeled "Toxic - Pyridine Derivative".[2]

Waste Disposal & Deactivation

  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid) or strong acids in the waste stream, as this may generate heat or toxic vapors.[1]

  • Labeling: Clearly label all waste containers: "Contains 5-(Methoxymethyl)pyridin-2-amine. TOXIC. NEUROTOXIN."

  • Decontamination: Wipe down all surfaces (balance, hood sash, flask exterior) with 10% bleach solution followed by water, then ethanol.[1] The bleach helps oxidize and degrade the amine functionality.[2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for 2-Aminopyridine (Analogous Hazard Data). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Pyridin-2-amine.[2] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[2] Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.